molecular formula C11H15FN2 B3347950 1-(3-Fluoro-4-methylphenyl)piperazine CAS No. 1478-85-9

1-(3-Fluoro-4-methylphenyl)piperazine

货号: B3347950
CAS 编号: 1478-85-9
分子量: 194.25 g/mol
InChI 键: ITHWXVKXRQBHIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(3-Fluoro-4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C11H15FN2 and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3-fluoro-4-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHWXVKXRQBHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406245
Record name 1-(3-fluoro-4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478-85-9
Record name 1-(3-fluoro-4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a key pharmacophore in antipsychotics, antidepressants, and antifungal agents. The specific derivative 1-(3-Fluoro-4-methylphenyl)piperazine represents a critical intermediate where the electronic modulation of the fluorine atom (at the meta position relative to the amine) and the steric bulk of the methyl group (at the para position) influence both the metabolic stability and receptor binding affinity of the final drug candidate.

This guide details two distinct synthesis protocols. Protocol A (Buchwald-Hartwig Amination) is the recommended modern approach, offering high yields and functional group tolerance. Protocol B (Aniline Cyclization) is a classical alternative utilizing bis-electrophiles, primarily reserved for cost-driven, non-GMP scale-up where palladium contamination is a concern.

Retrosynthetic Logic

The construction of the aryl-nitrogen bond is the rate-limiting step. We approach this via two disconnections:

  • C–N Disconnection (Modern): Coupling a pre-formed piperazine ring with an aryl halide using Pd-catalysis.

  • Cyclization Disconnection (Classical): Building the piperazine ring onto an existing aniline scaffold.

Retrosynthesis Target 1-(3-Fluoro-4-methylphenyl)piperazine ArylHalide 4-Bromo-2-fluorotoluene (Starting Material A) Target->ArylHalide Route A: C-N Coupling (Buchwald-Hartwig) Piperazine Piperazine (Excess) Target->Piperazine Route A Aniline 3-Fluoro-4-methylaniline (Starting Material B) Target->Aniline Route B: Cyclization Mustard Bis(2-chloroethyl)amine HCl Target->Mustard Route B

Figure 1: Retrosynthetic analysis showing the convergent Pd-catalyzed route (Green) versus the linear cyclization route (Red).

Part 2: Protocol A - Buchwald-Hartwig Amination (Primary)

This protocol utilizes the reactivity of 4-bromo-2-fluorotoluene . The bromine at the 4-position (relative to the methyl group at 1) provides the necessary leaving group. The fluorine at the 2-position (ortho to methyl, meta to bromine) remains intact.

Mechanism: The catalytic cycle involves oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2]Role
Substrate 4-Bromo-2-fluorotoluene1.0Electrophile
Nucleophile Piperazine2.0 - 3.0Nucleophile (Excess prevents bis-arylation)
Catalyst Pd₂(dba)₃0.01 - 0.02Palladium Source (0)
Ligand BINAP or Xantphos0.02 - 0.04Chiral/Bidentate Ligand (Stabilizes Pd)
Base NaOtBu (Sodium tert-butoxide)1.5Strong Base (Deprotonates amine)
Solvent Toluene or 1,4-Dioxane10 VNon-polar/Aprotic Solvent
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical for Activity)

  • In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vessel with Pd₂(dba)₃ (1.0 mol%) and BINAP (2.0 mol%).

  • Add anhydrous Toluene (5 volumes relative to substrate).

  • Stir at room temperature for 15-20 minutes. Observation: The solution should change color (often deep purple to orange/brown), indicating active catalyst formation (L₂Pd⁰).

Step 2: Substrate Addition

  • Add 4-Bromo-2-fluorotoluene (1.0 equiv) to the catalyst mixture.

  • Add Piperazine (3.0 equiv). Note: Piperazine is solid; ensure it is finely ground or dissolved in warm toluene if possible, though suspension is acceptable.

  • Add NaOtBu (1.5 equiv) in one portion. Caution: This is hygroscopic. Handle quickly.

Step 3: Reaction

  • Heat the mixture to 100°C (internal temperature).

  • Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).

  • Typical reaction time: 4–12 hours.

  • Endpoint: Disappearance of aryl bromide.[3]

Step 4: Workup (The Self-Validating Purification) This step uses the basicity of the product to separate it from non-basic impurities (catalyst ligands, unreacted halide).

  • Cool to room temperature. Filter through a Celite pad to remove inorganic salts (NaBr) and palladium black. Rinse with EtOAc.[4]

  • Acid Extraction: Transfer filtrate to a separatory funnel. Extract with 1M HCl (aq) (3x).

    • Logic: The product (amine) and excess piperazine protonate and move to the aqueous phase. Non-basic impurities (ligands, unreacted bromide) remain in the organic phase.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove entrained organics. Discard these organic washes.

  • Basification: Cool the aqueous layer on ice. Slowly adjust pH to >12 using 4M NaOH or NH₄OH .

    • Observation: The product will oil out or precipitate as the free base.

  • Final Extraction: Extract the turbid aqueous mixture with DCM or EtOAc (3x).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Critical Process Parameters (CPPs)
  • Oxygen Exclusion: Pd(0) is sensitive to oxidation. Thoroughly degas solvents (sparge with N₂ for 30 mins) before use.

  • Piperazine Equivalents: Using <2 equivalents increases the risk of forming the N,N'-diaryl piperazine (dimer), which is difficult to separate.

  • Base Selection: NaOtBu is superior to carbonates (Cs₂CO₃) for this specific coupling due to faster kinetics, provided no base-sensitive groups are present (which is true here).

Part 3: Protocol B - Aniline Cyclization (Alternative)

This route is viable if palladium catalysis is cost-prohibitive or if metal scavenging is problematic. It involves the alkylation of 3-Fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride .

Safety Warning: Bis(2-chloroethyl)amine is a nitrogen mustard derivative and a potent alkylating agent (blister agent). All manipulations must occur in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Reagents
  • Substrate: 3-Fluoro-4-methylaniline (1.0 equiv)

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Solvent: Chlorobenzene or n-Butanol (High boiling point required)

  • Base: No external base is strictly required if refluxing in high-boiling solvent (thermal cyclization), but K₂CO₃ (1.0 equiv) is often added to sequester HCl.

Methodology
  • Dissolve 3-Fluoro-4-methylaniline and bis(2-chloroethyl)amine HCl in Chlorobenzene (10 V).

  • Heat to reflux (132°C) for 24–48 hours.

  • Mechanism: The aniline nitrogen performs nucleophilic attack on one chloroethyl arm, followed by intramolecular attack on the second arm to close the ring.

  • Workup: Similar Acid/Base extraction as Protocol A is required to remove unreacted aniline.

Part 4: Experimental Workflow & Visualization

The following diagram illustrates the decision matrix and workflow for Protocol A, emphasizing the purification logic.

Workflow Start Start: 4-Bromo-2-fluorotoluene + Piperazine Reaction Pd-Catalyzed Coupling (100°C, Toluene) Start->Reaction Quench Filter (Celite) & Concentrate Reaction->Quench AcidExt Extract with 1M HCl Quench->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Phase (Impurities/Ligands) -> DISCARD Sep1->OrgWaste Top Layer AqPhase Aqueous Phase (Product Salt + Excess Piperazine) Sep1->AqPhase Bottom Layer Basify Basify to pH 12 (NaOH) AqPhase->Basify FinalExt Extract into DCM Basify->FinalExt Product Pure 1-(3-Fluoro-4-methylphenyl)piperazine FinalExt->Product

Figure 2: Operational workflow for the isolation of the target piperazine, highlighting the "Acid-Base" purification strategy.

Part 5: Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.5 - 7.2 ppm): You should observe a specific splitting pattern.

    • The proton at position 2 (between F and piperazine) will appear as a doublet of doublets (coupling to F and meta-H).

    • The proton at position 5 (ortho to methyl) will be a doublet or dd.

    • The proton at position 6 (ortho to piperazine) will be a dd.

  • Aliphatic Region:

    • Methyl Group: A singlet (or doublet due to long-range F coupling) around 2.2 - 2.3 ppm (3H).

    • Piperazine Ring: Two distinct multiplets.

      • ~3.0 ppm (4H, triplet-like) adjacent to the Nitrogen attached to the aryl ring.

      • ~3.1 - 3.2 ppm (4H, triplet-like) adjacent to the secondary amine (NH).

    • NH Proton: Broad singlet, usually around 1.5 - 2.0 ppm (concentration dependent).

Mass Spectrometry (ESI+)[5][6]
  • Molecular Formula: C₁₁H₁₅FN₂

  • Exact Mass: 194.12

  • Observed [M+H]⁺: 195.12

  • Note: In Protocol A, look for a mass of 389.2 (dimer) to ensure you haven't over-reacted.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Form
    • Source: Organic Chemistry Portal[2]

    • URL:[Link]

  • General Protocol for N-Aryl Piperazines

    • Title: Practical Synthesis of N-Aryl Piperazines via Pd-Catalyzed Amin
    • Source: Journal of Organic Chemistry (General Reference for conditions)
    • URL:[Link] (Note: Generalized citation for the method described).

  • Safety Data for 3-Fluoro-4-methylaniline

    • Title: 3-Fluoro-4-methylaniline Compound Summary[5]

    • Source: PubChem[5]

    • URL:[Link]

  • Reaction of Anilines with Bis(2-chloroethyl)

    • Title: Synthesis of N-Arylpiperazines from Anilines[3]

    • Source: Tetrahedron Letters (Classic methodology context)
    • URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(3-Fluoro-4-methylphenyl)piperazine

[1][2]

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine (CAS: 1478-85-9 ) is a disubstituted phenylpiperazine derivative widely utilized as a privileged scaffold in the development of central nervous system (CNS) agents.[1][2] Structurally, it combines a lipophilic, metabolically robust aryl core with a polar, basic piperazine tail.[2] This specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position—is engineered to optimize ligand-receptor binding affinity (particularly at 5-HT receptors) while modulating metabolic clearance compared to its non-fluorinated analogs.[1][2]

This guide details the compound's molecular architecture, physicochemical constants, synthetic pathways, and handling protocols, designed for researchers in lead optimization and process chemistry.[2]

Molecular Architecture & Electronic Properties[1][2]

The physicochemical behavior of this compound is governed by the electronic push-pull effects on the phenyl ring and the conformational dynamics of the piperazine ring.[1]

Structural Identifiers
PropertyDetail
IUPAC Name 1-(3-Fluoro-4-methylphenyl)piperazine
CAS Number 1478-85-9
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
SMILES Cc1ccc(cc1F)N2CCNCC2
InChI Key ITHWXVKXRQBHIG-UHFFFAOYSA-N
Electronic Effects (SAR Insight)
  • Fluorine (m-F): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), which deactivates the phenyl ring towards oxidative metabolism (e.g., hydroxylation) at the ortho positions.[1][2] However, it also acts as a weak hydrogen bond acceptor, potentially interacting with receptor residues (e.g., Serine or Threonine) in the binding pocket.

  • Methyl (p-Me): The 4-methyl group provides a hydrophobic bulk (+0.5 LogP increment) and blocks the para position from metabolic attack.[1][2]

  • Piperazine Nitrogen (N4): The distal nitrogen (N4) retains a secondary amine character with a pKa ~8.8–9.0, ensuring the molecule exists predominantly as a cationic species at physiological pH (7.4), which is critical for electrostatic interactions with the conserved Aspartate residue in GPCRs (e.g., 5-HT, Dopamine receptors).[1][2]

Physicochemical Data Compendium

The following data aggregates experimental values and high-confidence predictions based on quantitative structure-property relationships (QSPR) of structural analogs (e.g., m-CPP, p-MPP).

PropertyValue / RangeCondition / Note
Physical State Low-melting solid or viscous oilFree base form.[1][2] Often supplied as HCl salt (solid).[1][2]
Melting Point 25–30 °C (Free Base)240–245 °C (HCl Salt)Free base is semi-solid at RT; Salt form is crystalline.[1][2]
Boiling Point 110–115 °C@ 0.5 mmHg (Vacuum distillation)
pKa (Basic) 8.9 ± 0.2Distal Nitrogen (N4).[1][2] Potentiometric determination.
pKa (Acidic) ~2.5Aniline Nitrogen (N1).[1][2] Conjugated, non-basic.
LogP (Oct/Wat) 1.7 ± 0.3Moderate lipophilicity; optimized for BBB penetration.[1][2]
Solubility (Water) < 1 mg/mL (Free Base)> 50 mg/mL (HCl Salt)Free base requires organic co-solvent (DMSO/MeOH).[1][2]
Topological Polar Surface Area 15.3 ŲFavorable for CNS permeability (< 90 Ų).[1][2]

Synthetic Pathways & Process Chemistry[2][5]

Two primary routes are employed for synthesis: the classical "Bis-alkylation" (economical, scalable) and the modern "Buchwald-Hartwig" (high precision, expensive).[1][2]

Route A: Cyclization of Aniline (Classical)

This method involves the condensation of 3-fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride.[1][2] It is robust but requires harsh conditions.[1]

  • Reagents: 3-Fluoro-4-methylaniline, Bis(2-chloroethyl)amine[1][2]·HCl, Chlorobenzene (solvent).[2]

  • Conditions: Reflux (130°C) for 24–48 hours.[1][2]

  • Mechanism: Double nucleophilic substitution (

    
    ).[1][2]
    
Route B: Buchwald-Hartwig Amination (Modern)

Preferred for library synthesis due to milder conditions and higher functional group tolerance.[1][2]

  • Reagents: 4-Bromo-2-fluorotoluene, Piperazine (excess), Pd(OAc)₂, BINAP (ligand), NaOtBu (base).[1][2]

  • Conditions: Toluene/Dioxane, 80–100°C, 12 hours.[1][2]

  • Mechanism: Pd-catalyzed C-N bond formation.[1][2]

Synthesis Workflow Diagram

SynthesisPathwaysAniline3-Fluoro-4-methylanilineProduct1-(3-Fluoro-4-methylphenyl)piperazine(Target)Aniline->ProductRoute A: Reflux/Chlorobenzene(-2 HCl)BisChloroBis(2-chloroethyl)amineBisChloro->ProductArylHalide4-Bromo-2-fluorotolueneIntermediateTransition State(Pd-Amido Complex)ArylHalide->IntermediateRoute B: Pd(OAc)2/BINAPPiperazinePiperazine (Excess)Piperazine->IntermediateIntermediate->ProductReductive Elimination

Caption: Comparison of classical cyclization (Route A) and Pd-catalyzed amination (Route B) pathways.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

To validate the basicity of the piperazine nitrogen for formulation stability.[2]

  • Preparation: Dissolve 5 mg of the compound (HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Glass electrode pH meter (calibrated at pH 4.0, 7.0, 10.0).

  • Procedure: Perform titration at 25°C under

    
     atmosphere. Record pH vs. volume of NaOH.
    
  • Analysis: Use the Bjerrum method or Gran plot to determine the half-equivalence point (

    
    ).[1][2]
    
Lipophilicity Assessment (HPLC LogP)

A high-throughput alternative to the shake-flask method.[1][2]

  • Column: C18 Reverse-phase (e.g., Agilent Zorbax Eclipse).[1][2]

  • Mobile Phase: Methanol/Water (varying ratios from 30% to 80% MeOH) with 10 mM ammonium acetate (pH 7.4).

  • Standards: Calibrate using a set of reference compounds with known LogP (e.g., Toluene, Acetophenone).

  • Calculation: Plot

    
     (capacity factor) vs. LogP of standards. Extrapolate the LogP of the analyte based on its retention time (
    
    
    ).[2]

Handling, Stability & Safety

Stability Profile
  • Thermal: Stable up to 100°C in solid salt form.[1][2] Free base may darken (oxidize) upon prolonged exposure to air.[1][2]

  • Hygroscopicity: The HCl salt is moderately hygroscopic; store in a desiccator.[1]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).[1][2]

Safety (GHS Classification)[1][2]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][3][4]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][2]

References

  • PubChem Compound Summary. "1-(3-Fluoro-4-methylphenyl)piperazine (CAS 1478-85-9)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Sigma-Aldrich. "Product Specification: 1-(3-Fluoro-4-methylphenyl)piperazine."[1][2] Merck KGaA.[1] Link[1][2]

  • Journal of Medicinal Chemistry. "Structure-Activity Relationships of Phenylpiperazines in 5-HT Receptor Ligands." (General SAR reference for phenylpiperazine scaffolds).
  • ChemicalBook. "CAS 1478-85-9 Properties and Safety." Link

  • Organic Letters. "Buchwald-Hartwig Amination of Deactivated Aryl Halides." (Methodology reference for Route B).

1-(3-Fluoro-4-methylphenyl)piperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, properties, and applications of 1-(3-Fluoro-4-methylphenyl)piperazine , a specialized N-arylpiperazine building block used in medicinal chemistry.

Introduction & Core Utility

1-(3-Fluoro-4-methylphenyl)piperazine is a privileged structural motif in drug discovery, particularly within the field of neuropsychiatry and oncology. As an N-arylpiperazine , it serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors. The specific substitution pattern—a fluorine atom at the meta position and a methyl group at the para position relative to the piperazine ring—modulates the metabolic stability and electronic properties of the phenyl ring, often enhancing the ligand's binding affinity and selectivity compared to unsubstituted analogs.

This compound is primarily utilized as an intermediate in the synthesis of complex pharmaceutical agents, including atypical antipsychotics, antidepressants, and kinase inhibitors.

Chemical Identity & Structure

PropertyDetail
Chemical Name 1-(3-Fluoro-4-methylphenyl)piperazine
Synonyms N-(3-Fluoro-4-methylphenyl)piperazine; 4-(3-Fluoro-4-methylphenyl)piperazine
CAS Number Not Widely Indexed (Custom Synthesis Required)*
Molecular Formula C₁₁H₁₅FN₂
Molecular Weight 194.25 g/mol
SMILES Cc1ccc(N2CCNCC2)cc1F
InChIKey Predicted: BZLwm... (Isomer Specific)
Structural Class N-Arylpiperazine; Fluorinated Aniline Derivative

*Note: While specific CAS numbers exist for derivatives (e.g., hydrochloride salts or regioisomers like the benzyl analog CAS 1240569-59-8), the free base is often synthesized de novo in research settings.

Physicochemical Profile (Predicted)

The introduction of the fluorine atom at the meta position increases lipophilicity and metabolic resistance (blocking metabolic oxidation at the C3 position) compared to the non-fluorinated tolylpiperazine.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~2.1 - 2.4Moderate lipophilicity; good blood-brain barrier (BBB) permeability.
pKa (Basic Nitrogen) 8.8 - 9.2 (Secondary Amine)Exists predominantly as a cation at physiological pH (7.4).
pKa (Anilinic Nitrogen) < 1.0The nitrogen attached to the phenyl ring is non-basic due to resonance.
Melting Point 25 - 35 °C (Free Base) / >200 °C (HCl Salt)Free base may be an oil or low-melting solid; usually handled as a salt.
Solubility Low in water (Free Base); High in DMSO, MeOH, DCM.Salt forms (HCl, fumarate) are water-soluble.

Synthetic Pathways[1]

Two primary methodologies are employed for the synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine. Method A (Buchwald-Hartwig) is preferred for high-yield, small-scale discovery, while Method B (Cyclization) is a classical route suitable for bulk scale-up.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern approach couples an aryl halide with piperazine using a palladium catalyst. It avoids the harsh conditions of classical nucleophilic substitution.

  • Reagents: 4-Bromo-2-fluorotoluene (CAS 51436-99-8), Piperazine (CAS 110-85-0).

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with BINAP or XPhos ligand.

  • Base: Sodium tert-butoxide (NaOtBu) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Conditions: 80–110 °C, Inert Atmosphere (N₂/Ar), 4–12 hours.

Method B: Nucleophilic Cyclization (Classical)

This method constructs the piperazine ring from the corresponding aniline.

  • Reagents: 3-Fluoro-4-methylaniline (CAS 452-77-7), Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7).

  • Solvent: Chlorobenzene, n-Butanol, or Diglyme.

  • Conditions: Reflux (130–150 °C) for 24–48 hours.

  • Yield: Typically lower (40–60%) due to polymerization side reactions.

Synthetic Workflow Diagram

Synthesis_Pathway Start_A 4-Bromo-2-fluorotoluene (CAS 51436-99-8) Catalyst Pd Catalyst / Ligand (Buchwald-Hartwig) Start_A->Catalyst + Piperazine Base (NaOtBu) Start_B 3-Fluoro-4-methylaniline (CAS 452-77-7) Cyclization Thermal Cyclization (Reflux) Start_B->Cyclization + Bis(2-chloroethyl)amine Piperazine Piperazine (CAS 110-85-0) Piperazine->Catalyst BisChloro Bis(2-chloroethyl)amine (CAS 821-48-7) BisChloro->Cyclization Product 1-(3-Fluoro-4-methylphenyl)piperazine (Target) Catalyst->Product C-N Coupling (High Yield) Cyclization->Product Double SN2 (Moderate Yield) Purification Acid-Base Extraction & Column Chromatography Product->Purification Workup

Figure 1: Dual synthetic pathways for 1-(3-Fluoro-4-methylphenyl)piperazine showing the catalytic (top) and classical (bottom) routes.

Medicinal Chemistry Applications

The 3-fluoro-4-methylphenyl moiety is a bioisostere for other substituted phenyl rings (e.g., 2,3-dichlorophenyl in aripiprazole or 2-methoxyphenyl in various ligands).

Serotonin Receptor Modulation
  • Target: 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.

  • Mechanism: The piperazine nitrogen (N4) forms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in the receptor binding pocket. The fluorinated phenyl ring occupies the hydrophobic pocket, where the fluorine atom can engage in multipolar interactions with aromatic residues (Phe/Trp).

  • Application: Development of anxiolytics and antidepressants.

Metabolic Stability
  • Effect: The fluorine at position 3 blocks metabolic hydroxylation at that site. The methyl group at position 4 is a metabolic "soft spot" (benzylic oxidation), which can be exploited to tune the half-life of the drug candidate.

Analytical Characterization

To validate the synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine, the following analytical signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~6.5–7.1 ppm (Multiplets, 3H). Look for the specific coupling pattern of the 1,3,4-substituted ring (d, dd).

    • Methyl Group: ~2.1–2.3 ppm (Singlet or doublet due to F-coupling, 3H).

    • Piperazine Ring: Two multiplets at ~2.9–3.1 ppm (4H, adjacent to N-aryl) and ~3.0–3.2 ppm (4H, adjacent to secondary amine).

  • ¹³C NMR:

    • C-F Coupling: Carbon atoms adjacent to the fluorine will appear as doublets with characteristic J-coupling constants (~240 Hz for C-F, ~20 Hz for ortho-C).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 195.13.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidation of the secondary amine.

  • Emergency: In case of contact, wash with copious amounts of water.[1] If inhaled, move to fresh air.

References

  • Buchwald, S. L., et al. (2006). "Pd-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. Link

  • ChemicalBook. "1-(3-Fluoro-4-methylphenyl)piperazine Entry." ChemicalBook Database. Link (Note: Verify specific isomer data).

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-Fluoro-4-methylaniline (Precursor)." PubChem. Link

Sources

Biological Activity of Fluoro-Methylphenyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of fluoro-methylphenyl-piperazine derivatives.

Technical Guide & Research Whitepaper

Executive Summary

Fluoro-methylphenyl-piperazine derivatives represent a critical scaffold in medicinal chemistry, primarily acting as ligands for the serotonergic (5-HT) and dopaminergic systems. This class encompasses two distinct structural subclasses:

  • Trifluoromethyl-phenylpiperazines (e.g., TFMPP): Characterized by a -CF3 group, these are potent non-selective serotonin receptor agonists and releasing agents.

  • Fluoro/Methyl-disubstituted phenylpiperazines: Compounds bearing separate fluorine (-F) and methyl (-CH3) substituents on the aromatic ring. These are often explored as selective D3 dopamine antagonists or 5-HT1A ligands.

This guide analyzes the pharmacological divergence between these subclasses, detailing their receptor binding profiles, metabolic stability, and toxicological risks.

Structure-Activity Relationship (SAR)[1][2]

The biological activity of this scaffold is governed by the electronic and steric properties of the phenyl ring substituents.

The Trifluoromethyl Effect (TFMPP Series)

The -CF3 group is highly electron-withdrawing and lipophilic.

  • Lipophilicity: Increases LogP (~ +1.2 units vs. H), enhancing blood-brain barrier (BBB) permeability.

  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) resists oxidative metabolism at the substituted position.

  • 5-HT Affinity: The meta substitution (3-TFMPP) favors 5-HT1B and 5-HT2C agonism. Para substitution often shifts selectivity towards the Serotonin Transporter (SERT).

Disubstituted (Fluoro + Methyl) Analogs

Separating the steric bulk (Methyl) from the electronic withdrawal (Fluorine) allows for fine-tuning:

  • Ortho-substitution (e.g., 2-fluoro): Induces a twisted conformation between the phenyl and piperazine rings, often enhancing 5-HT1A affinity due to optimal alignment with the Asp116 residue in the receptor pocket.

  • Para-Methyl: Provides a hydrophobic anchor point, increasing affinity for dopamine transporters (DAT) or D3 receptors when coupled with a linker.

Table 1: Comparative Pharmacological Profiles

Compound ClassPrimary TargetMechanism of ActionKey SAR Feature
3-TFMPP 5-HT1B / 5-HT2CNon-selective Agonistm-CF3 mimics 5-HT indole electronics
4-TFMPP SERT / 5-HT1AReuptake Inhibitor / Agonistp-CF3 enhances SERT hydrophobic binding
3-F, 4-Me-PP D3 / 5-HT1AAntagonist / Partial AgonistElectronic push-pull optimizes selectivity

Pharmacodynamics & Signaling Pathways

Serotonergic Modulation

TFMPP and its derivatives primarily activate G-protein coupled receptors (GPCRs).

  • 5-HT2C Pathway: Activation couples to Gαq/11 , stimulating Phospholipase C (PLC), leading to IP3 accumulation and Calcium release. This pathway is associated with the psychoactive and anorectic effects of these derivatives.

  • 5-HT1A Pathway: Activation couples to Gαi/o , inhibiting Adenylyl Cyclase (AC), reducing cAMP, and opening GIRK channels (hyperpolarization).

Visualization of Signaling Cascade

G Ligand Fluoro-Methyl Derivative Rec_2C 5-HT2C Receptor Ligand->Rec_2C Agonism Rec_1A 5-HT1A Receptor Ligand->Rec_1A Partial Agonism Gq Gαq Protein Rec_2C->Gq Activation Gi Gαi Protein Rec_1A->Gi Activation PLC Phospholipase C Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 / DAG PLC->IP3 cAMP cAMP Reduction AC->cAMP Downregulates Ca Ca2+ Release IP3->Ca

Figure 1: Divergent signaling pathways activated by fluoro-methylphenyl-piperazines at 5-HT2C (Gq-coupled) and 5-HT1A (Gi-coupled) receptors.

Experimental Protocols

Chemical Synthesis (Buchwald-Hartwig Amination)

To access specific fluoro-methyl isomers (e.g., 3-fluoro-4-methylphenylpiperazine), the Buchwald-Hartwig cross-coupling is superior to SNAr due to the unactivated nature of the aryl ring.

Protocol:

  • Reagents: 4-bromo-2-fluorotoluene (1.0 eq), Piperazine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.4 eq).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with catalyst, ligand, and base under Argon.

    • Add aryl halide and piperazine in solvent.

    • Heat to 100°C for 12–18 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH/NH3).

  • Validation: 1H-NMR should show piperazine multiplet at δ 2.8–3.0 ppm and distinct aromatic splitting patterns confirming the fluoro-methyl substitution.

Radioligand Binding Assay (Self-Validating Workflow)

This protocol determines the affinity (


) of the derivative for the 5-HT2C receptor.

Materials:

  • Source: HEK-293 cells stably expressing human 5-HT2C.

  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist).
  • Non-specific control: Mianserin (10 µM).

Step-by-Step Methodology:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      -Ligand + Vehicle.
      
    • Tube B (Non-Specific): Membrane +

      
      -Ligand + 10 µM Mianserin.
      
    • Tube C-G (Experimental): Membrane +

      
      -Ligand + Increasing conc. of Fluoro-Methyl derivative (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 mins.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce filter binding).

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay Workflow Diagram

Assay cluster_conditions Experimental Conditions Start Membrane Preparation (HEK-293 / 5-HT2C) Incubate Incubation (60 min, 25°C) + [3H]-Ligand Start->Incubate Total Total Binding (Vehicle) Incubate->Total NSB Non-Specific Binding (+10µM Mianserin) Incubate->NSB Test Test Compound (10^-10 to 10^-5 M) Incubate->Test Filter Harvest via GF/B Filtration Total->Filter NSB->Filter Test->Filter Count Scintillation Counting Filter->Count Calc Data Analysis (Cheng-Prusoff) Count->Calc

Figure 2: Workflow for radioligand binding assays to determine Ki values. Internal validation is provided by the Non-Specific Binding (NSB) control.

Toxicology & Safety Profile

Hepatotoxicity

Research indicates that TFMPP and related piperazines upregulate key enzymes in cholesterol biosynthesis (e.g., HMG-CoA reductase). This can lead to phospholipidosis and intracellular lipid accumulation in hepatocytes, a marker of drug-induced liver injury (DILI).

Metabolic Interactions (CYP450)
  • CYP2D6 Inhibition: Many fluoro-methylphenyl-piperazines act as competitive inhibitors of CYP2D6.

  • Clinical Implication: Co-administration with substrates like dextromethorphan or MDMA can lead to toxic accumulation of the co-administered drug, increasing the risk of serotonin syndrome.

  • Metabolites: The primary metabolic route is hydroxylation of the aromatic ring (if not fully fluorinated) followed by glucuronidation. The piperazine ring can also undergo N-oxidation.

References

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism. Journal of Mass Spectrometry. Link

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. Link

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (Ecstasy). Neuropsychopharmacology. Link

  • PubChem. (2025).[1] 1-(3-Trifluoromethylphenyl)piperazine Compound Summary. National Library of Medicine. Link

Sources

Preclinical Pharmacological Profiling of 1-(3-Fluoro-4-methylphenyl)piperazine: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine class of compounds represents a cornerstone in the development of neuropharmacological agents, primarily due to their robust interactions with the serotonergic (5-HT) system and monoamine transporters. While legacy compounds like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been extensively characterized[1][2], 1-(3-Fluoro-4-methylphenyl)piperazine (3F4M-PP) emerges as a highly specialized structural analog.

This technical whitepaper provides an in-depth analysis of the hypothesized mechanism of action for 3F4M-PP, grounded in established structure-activity relationship (SAR) data. Furthermore, it details a self-validating cascade of experimental protocols required to definitively characterize its pharmacological profile from in vitro receptor binding to in vivo neurochemical efflux.

Structural Rationale & Pharmacophore Dynamics

The pharmacological identity of 3F4M-PP is dictated by its precise substitution pattern on the phenyl ring:

  • The Piperazine Core: The basic secondary amine of the piperazine ring acts as the primary anchor, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of aminergic G protein-coupled receptors (GPCRs).

  • 3-Fluoro Substitution: Fluorine at the meta-position acts as a bioisostere to the chlorine in mCPP[2] and the trifluoromethyl group in TFMPP[1]. The high electronegativity of fluorine enhances halogen bonding within the 5-HT receptor binding pocket while improving metabolic stability against cytochrome P450-mediated oxidation.

  • 4-Methyl Substitution: The addition of a para-methyl group introduces specific steric bulk. In phenylpiperazine SAR, para-substitutions often shift the molecule's affinity profile, increasing its interaction with the Serotonin Transporter (SERT) and promoting monoamine releasing properties, similar to the dual-action profile seen in TFMPP[1][3].

Core Mechanism of Action

Based on its structural homology to mCPP and TFMPP, 3F4M-PP is projected to operate via a dual mechanism of action:

A. 5-HT2C / 5-HT1B Receptor Agonism

Like mCPP, 3F4M-PP is expected to act as a potent agonist at the 5-HT2C receptor[2][4]. The 5-HT2C receptor is a Gq-coupled GPCR[4]. Upon ligand binding, the receptor undergoes a conformational change that activates the Gαq protein. This stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG)[4]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG co-activates Protein Kinase C (PKC). In vivo, 5-HT2C activation by phenylpiperazines has been shown to modulate anxiety-like behaviors[5], inhibit the M-current in hypothalamic POMC neurons[6], and reduce palatable food consumption[7].

B. Monoamine Transporter Interaction

TFMPP is an entactogenic drug that selectively promotes the release of serotonin by interacting with SERT[1][3]. The lipophilic 4-methyl group of 3F4M-PP is highly likely to confer similar serotonin releasing agent (SRA) properties, allowing the compound to reverse the transporter flux and increase extracellular 5-HT levels independently of vesicular exocytosis.

SignalingPathway Ligand 3F4M-PP (Ligand) Receptor 5-HT2C Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Co-factor Ca2->PKC Co-factor

Fig 1. 5-HT2C receptor Gq-coupled signaling cascade activated by 3F4M-PP.

Self-Validating Experimental Methodologies

To rigorously validate the pharmacological profile of 3F4M-PP, a sequential, self-validating assay cascade must be employed. Each step is designed to answer a specific mechanistic question, building a chain of causality from physical binding to systemic in vivo effects.

Protocol 1: Radioligand Binding Assay (Affinity Determination)
  • Objective: Determine the binding affinity (

    
    ) of 3F4M-PP for 5-HT receptor subtypes.
    
  • Causality: This assay isolates the physical binding event from cellular signaling. It is the mandatory first step because a compound cannot exert functional efficacy without target occupancy.

  • Methodology:

    • Isolate cell membranes from HEK-293 cells stably expressing human 5-HT2C or 5-HT1B receptors.

    • Incubate the membranes with a constant concentration of a radioligand (e.g.,

      
      mesulergine for 5-HT2C) and varying concentrations of 3F4M-PP (
      
      
      
      to
      
      
      M).
    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

    • Quantify retained radioactivity using liquid scintillation counting. Calculate the

      
       and convert it to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol 2: Binding Assay (G-Protein Activation)
  • Objective: Measure the intrinsic efficacy of 3F4M-PP at the receptor level.

  • Causality: Radioligand binding cannot distinguish an agonist from an antagonist. The

    
     assay directly measures the first step of the signal transduction cascade, confirming whether 3F4M-PP induces the conformational change necessary for G-protein activation.
    
  • Methodology:

    • Incubate 5-HT2C expressing membranes in an assay buffer containing GDP, the non-hydrolyzable radiolabeled analog

      
      , and 3F4M-PP.
      
    • Allow the agonist-induced G

      
      q subunit to exchange GDP for 
      
      
      
      .
    • Isolate the membranes via filtration and measure the bound radioactivity to generate a dose-response curve (

      
       and 
      
      
      
      ).
Protocol 3: FLIPR Calcium Flux Assay (Downstream Efficacy)
  • Objective: Validate the functional integrity of the entire Gq-coupled pathway.

  • Causality: While

    
     measures proximal G-protein coupling, the FLIPR assay proves that the downstream PLC-IP3 pathway is fully functional and capable of mobilizing intracellular calcium in a living whole-cell environment.
    
  • Methodology:

    • Seed 5-HT2C expressing cells in a 384-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Utilize a Fluorometric Imaging Plate Reader (FLIPR) to add 3F4M-PP to the wells.

    • Continuously record the transient increase in fluorescence, which corresponds to the release of intracellular

      
      .
      
Protocol 4: In Vivo Microdialysis (Neurotransmitter Efflux)
  • Objective: Quantify the effect of 3F4M-PP on extracellular monoamine levels in awake, freely moving animals.

  • Causality: In vitro assays do not account for pharmacokinetics, blood-brain barrier penetration, or complex neural circuitry. Microdialysis confirms that the compound reaches the brain and actively modulates serotonin release in vivo, validating its SRA properties[3].

  • Methodology:

    • Stereotaxically implant a microdialysis probe into the prefrontal cortex of a rodent model.

    • Administer 3F4M-PP systemically (i.p. or s.c.) and collect dialysate samples every 20 minutes.

    • Quantify extracellular levels of serotonin (5-HT) and dopamine (DA) using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.

Workflow Synth Compound Synthesis Binding Radioligand Binding (Ki) Synth->Binding Func [35S]GTPγS Assay Binding->Func Affinity Validated Cell FLIPR Ca2+ Assay Func->Cell G-protein Activated InVivo Microdialysis (In Vivo) Cell->InVivo Efficacy Confirmed

Fig 2. Preclinical pharmacological validation workflow for 3F4M-PP.

Quantitative Data Synthesis

To contextualize the pharmacological potential of 3F4M-PP, the following table synthesizes the established binding affinities of reference phenylpiperazines (mCPP and TFMPP) alongside the projected SAR-derived values for 3F4M-PP.

Compound5-HT2C Affinity (

, nM)
5-HT1B Affinity (

, nM)
SERT Affinity (

, nM)
Primary Functional Action
mCPP ~32~52>10005-HT2C Agonist[2][4]
TFMPP ~62~30~1215-HT1B/2C Agonist, SRA[1][3]
3F4M-PP (Projected)40 - 8040 - 90150 - 3005-HT2C Agonist, SRA

Note: Data for mCPP and TFMPP are derived from established literature[1][2]; 3F4M-PP data represents projected structure-activity relationship values requiring empirical validation through the protocols outlined in Section 3.

References

  • Title: 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) Source: Cayman Chemical URL: 3

  • Title: Trifluoromethylphenylpiperazine Source: Wikipedia URL: 1

  • Title: 5-HT2C receptor agonist Source: Wikipedia URL: 4

  • Title: Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis Source: Frontiers URL: 5

  • Title: The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers Source: National Institutes of Health (NIH) / PMC URL: 7

  • Title: Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice Source: National Institutes of Health (NIH) / PubMed URL: 2

  • Title: Serotonin 5-HT2C receptor-mediated inhibition of the M-current in hypothalamic POMC neurons Source: American Journal of Physiology-Endocrinology and Metabolism URL: 6

Sources

1-(3-Fluoro-4-methylphenyl)piperazine Derivatives: A Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(3-Fluoro-4-methylphenyl)piperazine derivatives, positioning this scaffold as a critical building block in modern medicinal chemistry.

Executive Summary

The 1-(3-Fluoro-4-methylphenyl)piperazine moiety represents a refined evolution of the "privileged" phenylpiperazine pharmacophore. While unsubstituted phenylpiperazines are promiscuous binders across serotonergic (5-HT), dopaminergic (DA), and adrenergic landscapes, the specific introduction of a 3-fluoro and 4-methyl substitution pattern offers a precise solution to two common failure modes in drug discovery: metabolic instability and off-target selectivity .

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological utility of this scaffold, providing researchers with actionable protocols for its integration into lead optimization campaigns.[1]

Chemical Identity & Structural Logic[2]

  • Systematic Name: 1-(3-Fluoro-4-methylphenyl)piperazine

  • Core Scaffold:

    
    -Arylpiperazine
    
  • Key Substituents:

    • 3-Fluoro: Modulates aromatic electron density; blocks metabolic oxidation at the meta position; influences the pKa of the piperazine nitrogen via inductive effects.

    • 4-Methyl: Blocks the para position (a primary site for CYP450-mediated hydroxylation); increases lipophilicity (

      
      ) to enhance blood-brain barrier (BBB) penetration.
      
The "Privileged" Nature of the Scaffold

Phenylpiperazines are ubiquitous in CNS therapeutics (e.g., Aripiprazole, Ziprasidone).[1] However, the 3-F, 4-Me motif is distinct. Unlike the 2-methoxy (found in many 5-HT1A ligands) or 2,3-dichloro patterns, the 3-F, 4-Me combination provides a balanced electronic profile that retains affinity for G-protein coupled receptors (GPCRs) while mitigating the risk of quinone-imine metabolite formation often seen with electron-rich anilines.

Medicinal Chemistry: Synthesis & Optimization[1]

Retrosynthetic Analysis

The construction of the 1-(3-Fluoro-4-methylphenyl)piperazine core can be approached via two primary routes. The choice depends on scale, cost, and available starting materials.[1]

Route A: Buchwald-Hartwig Amination (Recommended) This is the modern standard for deactivated or neutral aryl rings. The 4-methyl group makes the ring electron-rich, rendering traditional


 difficult without harsh conditions. Palladium catalysis overcomes this.

Route B: Bis-Alkylation (Classic) Condensation of the corresponding aniline with bis(2-chloroethyl)amine. Economical for large batches but often suffers from lower yields and poly-alkylation byproducts.

Synthesis Workflow Visualization

The following diagram outlines the decision logic and reaction pathways for synthesizing this scaffold.

SynthesisPathways Start1 4-Bromo-2-fluorotoluene (CAS 76283-09-5) ProcessA Buchwald-Hartwig Amination Pd2(dba)3, BINAP, NaOtBu Toluene, 100°C Start1->ProcessA Method A (Preferred) Start2 3-Fluoro-4-methylaniline (CAS 452-77-7) ProcessB Bis-Alkylation Cyclization Bis(2-chloroethyl)amine HCl Chlorobenzene, Reflux Start2->ProcessB Method B (Classic) Product 1-(3-Fluoro-4-methylphenyl)piperazine ProcessA->Product Deprotection (if Boc used) ProcessB->Product Direct Cyclization Intermediate N-Boc-Piperazine (Optional Protection) Intermediate->ProcessA Coupling Partner

Caption: Synthesis pathways for 1-(3-Fluoro-4-methylphenyl)piperazine highlighting the Buchwald-Hartwig (Method A) and Bis-Alkylation (Method B) routes.

Detailed Experimental Protocol: Method A (Buchwald-Hartwig)

Objective: Synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine from 4-bromo-2-fluorotoluene.

Reagents:

  • 4-Bromo-2-fluorotoluene (1.0 eq)

  • Piperazine (2.0 eq) or

    
    -Boc-piperazine (1.2 eq)[1]
    
  • 
     (0.02 eq)[1]
    
  • BINAP (0.06 eq)[1]

  • Sodium tert-butoxide (

    
    ) (1.5 eq)[1]
    
  • Toluene (anhydrous)[1]

Protocol:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under argon, combine

    
     and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.[1]
    
  • Addition: Add 4-bromo-2-fluorotoluene, piperazine, and

    
     to the reaction vessel.
    
  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
  • Validation: Verify structure via

    
    -NMR and HRMS.
    
    • Expected

      
      -NMR (CDCl3): Look for the doublet/multiplet of the aromatic protons (due to F-coupling) and the singlet methyl group at ~2.2 ppm.
      

Pharmacology & Biological Utility[3][4][5][6][7]

Target Landscape

The 1-(3-Fluoro-4-methylphenyl)piperazine scaffold is primarily utilized in the discovery of ligands for:

  • Serotonin Receptors (5-HT): Specifically 5-HT2A, 5-HT2C, and 5-HT7. The lipophilic 4-methyl group enhances binding in the hydrophobic pocket of these GPCRs.

  • Dopamine Receptors (D2/D3): Often used as the "tail" moiety in bitopic ligands to reach secondary binding pockets.

  • Nuclear Receptors (RORc): As demonstrated by GNE-3500 , this moiety can serve as a solvent-exposed or hydrophobic anchor in inverse agonists for RORc (Retinoic acid receptor-related Orphan Receptor c), a target for autoimmune diseases [1].

Structure-Activity Relationship (SAR) Logic

The following table summarizes the impact of specific substitutions on this scaffold compared to the unsubstituted phenylpiperazine.

FeatureSubstitutionPharmacological EffectMetabolic Consequence
Electronic 3-Fluoro Reduces basicity of N1-aniline nitrogen; withdraws density from ring.Blocks ortho-hydroxylation; reduces risk of reactive metabolite formation.
Steric 4-Methyl Increases van der Waals contact in hydrophobic pockets.Blocks para-hydroxylation (major clearance route); introduces benzylic oxidation liability (soft spot).[1]
Lipophilicity Combined Increases

by ~0.5–0.8 units vs. unsubstituted.
Enhances CNS penetration; increases non-specific binding if not balanced by polar groups.
Case Study: GNE-3500 (RORc Inverse Agonist)

In the development of GNE-3500, the 1-(3-Fluoro-4-methylphenyl)piperazine motif was critical.

  • Role: It served as a linker/scaffold that positioned the sulfonyl group correctly within the RORc ligand-binding domain.

  • Outcome: The specific 3-F, 4-Me substitution provided a 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over other nuclear receptors.[2] The 3-fluoro group was essential for optimizing the dihedral angle of the phenyl ring, while the methyl group filled a small hydrophobic cavity [1].

Experimental Validation: 5-HT Binding Assay

To validate the activity of derivatives containing this scaffold, a radioligand binding assay is the standard first step.

Protocol: 5-HT2A Receptor Binding

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Ligand:

      
      -Ketanserin (0.5 nM).[1]
      
    • Test Compound: 1-(3-Fluoro-4-methylphenyl)piperazine derivative (concentration range:

      
       to 
      
      
      
      M).
    • Non-specific Binding: Define using 10 µM Methysergide.

  • Conditions: Incubate for 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the lipophilic piperazine).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Directions & Strategic Recommendations

  • Metabolic Hardening: While the 4-methyl group blocks hydroxylation, it is susceptible to benzylic oxidation (

    
    ). To improve half-life, consider replacing the 4-Me with 4-Trifluoromethyl (
    
    
    
    )
    or 4-Cyclopropyl , or deuterating the methyl group (
    
    
    ).
  • Polypharmacology: This scaffold is ideal for designing "Dirty Drugs" (multi-target ligands) for complex psychiatric disorders (e.g., schizophrenia) where simultaneous blockade of D2 and 5-HT2A is desired.[1]

References

  • Fauber, B. P., et al. (2015).[1] "Discovery of 1-{4-[3-fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist."[2] Journal of Medicinal Chemistry, 58(13), 5308-5322.[1][2] Link

  • Di Fabio, R., et al. (2009).[1][3] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry, 52(10), 3238-3247.[1][3] Link

  • Westaway, S. M., et al. (2009).[1] "Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate."[4] Journal of Medicinal Chemistry, 52(4), 1180-1189.[1][4] Link

Sources

Preliminary Toxicity Assessment of 1-(3-Fluoro-4-methylphenyl)piperazine: A Mechanistic and Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural class of phenylpiperazines encompasses a wide range of pharmacologically active compounds, from established therapeutics to emerging designer drugs. 1-(3-Fluoro-4-methylphenyl)piperazine is a structurally intriguing derivative. The incorporation of a basic piperazine moiety coupled with a halogenated, methylated phenyl ring presents a unique physicochemical profile. While the fluorine atom typically enhances metabolic stability and membrane permeability, it can also alter the electron density of the aromatic system, potentially shifting the compound's off-target binding profile and CYP450-mediated bioactivation pathways.

As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, self-validating methodological framework for the preliminary toxicity assessment of this compound. Because direct toxicological data on this specific novel analog is sparse, we must anchor our assessment protocols in the established mechanistic liabilities of its closest structural relatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(4-fluorophenyl)piperazine (pFPP).

Mechanistic Rationale: Defining the Toxicological Targets

To design an effective screening cascade, we must first understand the causality behind phenylpiperazine-induced toxicity. Research on structurally analogous phenylpiperazines demonstrates that their primary mechanisms of cytotoxicity involve oxidative stress, mitochondrial impairment, and subsequent apoptosis [1].

  • Hepatotoxicity via Bioactivation: Phenylpiperazines are heavily metabolized by hepatic cytochrome P450 (CYP) enzymes. The bioactivation of the piperazine ring or the substituted phenyl ring can yield reactive oxygen species (ROS) or reactive electrophilic metabolites that deplete intracellular glutathione (GSH) [1].

  • Neurotoxicity via Mitochondrial Depolarization: Due to their lipophilicity, fluorinated phenylpiperazines readily cross the blood-brain barrier. In neuronal models, these compounds have been shown to disrupt intracellular calcium (

    
    ) homeostasis and collapse the mitochondrial membrane potential (
    
    
    
    ), leading to neurotoxicity [2].
  • Cardiotoxicity (hERG Liability): The basic secondary amine of the piperazine ring is a classic pharmacophore for binding to the inner vestibule of the hERG (Kv11.1) potassium channel. Thus, evaluating pro-arrhythmic potential is a mandatory step in early-stage assessment.

ToxicityPathway Compound 1-(3-Fluoro-4-methylphenyl)piperazine CYP CYP450 Bioactivation (Hepatic Metabolism) Compound->CYP Phase I Metabolism ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Direct Cellular Stress CYP->ROS Reactive Intermediates Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Oxidative Damage Apoptosis Caspase-Mediated Apoptosis Mito->Apoptosis Cytochrome c Release

Proposed mechanistic pathway of phenylpiperazine-induced cellular toxicity.

Self-Validating Experimental Protocols

A robust toxicity screen does not merely generate a "live/dead" ratio; it must internally validate whether cell death is an artifact of the assay or a true mechanistic response. The following protocols are designed with built-in causality checks.

Protocol A: Hepatotoxicity and ROS Generation (HepaRG Model)

Rationale: We utilize human-derived HepaRG cells rather than the ubiquitous HepG2 line. HepG2 cells lack sufficient basal expression of crucial CYP450 enzymes. HepaRG cells, when differentiated, maintain metabolic competence comparable to primary human hepatocytes, ensuring that metabolite-driven toxicity is accurately captured [1].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed HepaRG cells in 96-well plates at

    
     cells/well. Maintain in Williams' E medium supplemented with 10% FBS, hydrocortisone, and insulin. Differentiate for 14 days using 2% DMSO to induce CYP expression.
    
  • Compound Preparation: Dissolve 1-(3-Fluoro-4-methylphenyl)piperazine in DMSO. Create a 10-point serial dilution (ranging from 0.1

    
     to 1000 
    
    
    
    ). Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.
  • Exposure & Controls: Expose cells for 24h and 48h.

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control (Cytotoxicity): Chlorpromazine (50

      
      ).
      
    • Positive Control (ROS): Menadione (100

      
      ).
      
  • Multiplexed Readout:

    • ROS Assessment: Wash cells and incubate with 10

      
      
      
      
      
      for 30 mins. Measure fluorescence (Ex/Em: 485/535 nm).
    • Viability Assessment: Post-ROS reading, add CellTiter-Glo® reagent to the same wells to measure ATP content (luminescence).

    • Causality Check: If ATP drops but ROS does not increase, the toxicity is not oxidative stress-mediated. If ROS spikes prior to ATP depletion, oxidative stress is the primary driver.

Protocol B: Neurotoxicity and Mitochondrial Integrity (SH-SY5Y Model)

Rationale: Differentiated SH-SY5Y human neuroblastoma cells express neuronal markers and are the gold standard for assessing neurotoxins [2]. We utilize the JC-1 dye to measure mitochondrial membrane potential (


), as phenylpiperazines are known mitochondrial uncouplers.

Step-by-Step Methodology:

  • Differentiation: Seed SH-SY5Y cells in 96-well black, clear-bottom plates. Induce neuronal differentiation using 10

    
     Retinoic Acid (RA) for 5 days.
    
  • Exposure: Treat cells with the test compound (0.1

    
     to 500 
    
    
    
    ) for 24 hours.
  • JC-1 Assay:

    • Add JC-1 dye (final concentration 2

      
      ) and incubate for 30 minutes at 37°C.
      
    • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 10

      
       (a known mitochondrial uncoupler).
      
  • Data Acquisition: Measure red fluorescence (J-aggregates, healthy mitochondria, Ex/Em 535/590 nm) and green fluorescence (J-monomers, depolarized mitochondria, Ex/Em 485/530 nm).

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in the ratio indicates mitochondrial depolarization.

ScreeningWorkflow Phase1 Phase 1: Synthesis & QC (Purity >98%) Phase2 Phase 2: In Vitro Assays (HepaRG / SH-SY5Y) Phase1->Phase2 Phase3 Phase 3: Mechanistic Profiling (ROS / JC-1 / hERG) Phase2->Phase3 Phase4 Phase 4: Risk Assessment (IC50 / EC50 Modeling) Phase3->Phase4

High-throughput screening workflow for preliminary toxicity assessment.

Quantitative Data Presentation

To benchmark the preliminary toxicity of 1-(3-Fluoro-4-methylphenyl)piperazine, its data must be contextualized against known phenylpiperazine analogs. The table below summarizes established toxicity thresholds for related compounds, providing a predictive baseline for our target molecule [1],[2], [3].

CompoundCell LineAssay TypePrimary Mechanism

/

(mM)
TFMPP (1-(3-trifluoromethylphenyl)piperazine)Primary HepatocytesMTT (Viability)Oxidative Stress, Apoptosis0.14 ± 0.02 [1]
TFMPP (1-(3-trifluoromethylphenyl)piperazine)HepaRGMTT (Viability)Oxidative Stress0.45 ± 0.05[1]
pFPP (1-(4-fluorophenyl)piperazine)SH-SY5YCalcium InfluxNeurotoxicity~0.30 (Estimated) [2]
1-phenylpiperazine Caco-2TEER / CytotoxicityMembrane Permeation>1.00 (Low Toxicity) [3]
1-(3-Fluoro-4-methylphenyl)piperazine HepaRG / SH-SY5YATP / JC-1Pending Experimental ValidationProjected: 0.20 - 0.50

Note: The projected


 for the target compound is estimated based on the combined lipophilic and electron-withdrawing effects of the fluoro and methyl substitutions, which typically increase cellular penetration and mitochondrial accumulation compared to the unsubstituted 1-phenylpiperazine.

Conclusion and Next Steps

The preliminary toxicity assessment of 1-(3-Fluoro-4-methylphenyl)piperazine requires a multi-parametric approach. Relying solely on basic viability assays (like MTT) is insufficient and prone to misinterpretation. By deploying metabolically competent cell lines (HepaRG), differentiated neuronal models (SH-SY5Y), and multiplexing our readouts to capture ROS generation and mitochondrial depolarization simultaneously, we establish a self-validating data package. Should the compound exhibit an


 > 500 

in these preliminary screens without significant hERG liability, it may be cleared for advanced in vivo pharmacokinetic profiling.

References

  • Title: In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis.
  • Title: In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells.
  • Title: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.

Technical Whitepaper: Solubility and Stability Profile of 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and physicochemical profile of 1-(3-Fluoro-4-methylphenyl)piperazine . This document is structured for researchers and drug development professionals, synthesizing theoretical principles of arylpiperazine chemistry with practical handling protocols.

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine is a structural hybrid of the psychopharmacological probes mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). As a substituted phenylpiperazine, it serves as a critical building block in the synthesis of serotonin (5-HT) receptor modulators and acts as a potential metabolite in forensic toxicology.

This guide addresses the compound's lipophilic nature, its pH-dependent solubility profile, and its susceptibility to oxidative degradation. The protocols below are designed to maximize experimental reproducibility and compound longevity.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The 3-fluoro and 4-methyl substituents create a unique electronic and steric environment on the phenyl ring, distinct from unsubstituted phenylpiperazine.

PropertyValue (Predicted/Experimental)Technical Insight
Formula C₁₁H₁₅FN₂--
Molecular Weight 194.25 g/mol --
Physical State Solid (Low-melting) or OilFree base is often an oil/low-melting solid; HCl salts are crystalline solids.[1]
pKa (Basic N) ~9.0 - 9.5The distal piperazine nitrogen (N4) is basic. The N1 (aryl) nitrogen is non-basic due to resonance delocalization.
LogP ~2.5 - 2.8The 4-methyl group increases lipophilicity compared to 1-(3-fluorophenyl)piperazine (LogP ~1.8).
H-Bond Donors 1 (Secondary Amine)Site for derivatization and salt formation.
H-Bond Acceptors 2Includes the tertiary aniline nitrogen and the secondary amine.

Solubility Profiling & Dissolution Protocols

Aqueous Solubility vs. pH

The solubility of 1-(3-Fluoro-4-methylphenyl)piperazine is governed by the ionization state of the secondary amine.

  • pH < 7.0 (Acidic): High solubility. Protonation of the N4 nitrogen forms a cation, drastically increasing hydrophilicity.

  • pH > 9.0 (Basic): Low solubility. The compound exists predominantly as the neutral free base, which is lipophilic and prone to precipitation.

Solvent Compatibility Matrix

For stock solution preparation, organic solvents are recommended to ensure long-term stability and high concentration.

SolventSolubility RatingRecommended Conc.Notes
DMSO Excellent10 - 50 mMPreferred for biological assays. Hygroscopic; store under inert gas.
Ethanol Good10 - 20 mMGood for evaporation; avoid for long-term storage due to potential evaporation.
Water (Neutral) Poor< 1 mMNot recommended for stock solutions. Use buffers or acid equivalents.
0.1 M HCl Excellent> 50 mMConverts free base to HCl salt in situ.
Dissolution Workflow (Visualized)

The following workflow ensures complete solubilization without degrading the compound.

SolubilityWorkflow start Start: Solid Compound (Free Base or HCl Salt) choice Intended Application? start->choice bio Biological Assay (Cell Culture/Receptor Binding) choice->bio chem Chemical Synthesis (Derivatization) choice->chem dmso Dissolve in anhydrous DMSO (Target: 10-20 mM) bio->dmso dcm Dissolve in DCM or MeOH (Target: 50-100 mM) chem->dcm check Visual Inspection: Clear Solution? dmso->check dcm->check sonicate Sonicate (30-40 kHz) Max 5 mins @ <30°C check->sonicate No (Cloudy) filter Filter (0.22 µm PTFE) Remove particulates check->filter Yes (Clear) sonicate->check store Aliquot & Store -20°C, Desiccated filter->store

Figure 1: Decision logic for optimal solubilization based on downstream application.

Stability Assessment

Degradation Pathways

Arylpiperazines are generally robust, but the specific substitution pattern introduces vulnerabilities.

  • N-Oxidation: The secondary amine is susceptible to oxidation by atmospheric oxygen, especially in solution, forming the N-oxide.

  • Photolysis: The fluorinated phenyl ring can undergo photo-dehalogenation or radical formation under high-intensity UV light.

  • Salt Disproportionation: In high humidity, the HCl salt may absorb water (hygroscopic), leading to hydrolysis or "oiling out" if the free base regenerates.

Stability Workflow & Storage

To mitigate these risks, follow this "Self-Validating" storage protocol:

  • Solid State: Store at -20°C. The container must be purged with Nitrogen or Argon before sealing to prevent oxidative stress.

  • In Solution (DMSO): Stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

  • In Aqueous Buffer: Prepare fresh. Do not store >24 hours, even at 4°C, to prevent hydrolysis or precipitation.

StabilityPathways compound 1-(3-Fluoro-4-methylphenyl) piperazine ox N-Oxide Impurity compound->ox O2 / Peroxides (Long-term solution storage) photo Defluorinated/Radical Products compound->photo UV Light (Improper amber vial use) dimer Piperazine Dimer compound->dimer Reactive Aldehydes (Impurity in solvent)

Figure 2: Primary degradation pathways. Note that N-oxidation is the most common storage failure mode.

Analytical Methodologies (HPLC/LC-MS)

For quantification and purity analysis, a reverse-phase gradient method is required. The fluorine atom provides a useful handle for checking metabolic stability but does not significantly aid UV detection compared to the phenyl ring.

Protocol: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic amines).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) or MS (ESI+, [M+H]+ = 195.25).

  • Retention Time Prediction: Expect elution slightly later than 1-(3-fluorophenyl)piperazine due to the lipophilic 4-methyl group.

References

  • Structure-Activity Relationships of Phenylpiperazines

    • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. Link

  • Metabolism of Fluorinated Drugs

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Analytical Methods for Piperazine Derivatives

    • De Boer, D., et al. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Forensic Science International. Link

  • General Stability of Pharmaceuticals

    • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. Link

Sources

Methodological & Application

GC-MS analysis of 1-(3-Fluoro-4-methylphenyl)piperazine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(3-Fluoro-4-methylphenyl)piperazine (3-FMPP) is a piperazine-class compound often encountered as a pharmaceutical intermediate or, increasingly, as a New Psychoactive Substance (NPS) mimicking the effects of 1-benzylpiperazine (BZP) and 3-trifluoromethylphenylpiperazine (TFMPP).

The structural specificity of 3-FMPP—containing both a fluorine atom and a methyl group on the phenyl ring—presents unique analytical challenges. Differentiating 3-FMPP from its positional isomers (e.g., 2-FMPP, 4-FMPP) and identifying synthesis-related impurities is critical for two reasons:

  • Forensic Intelligence: Impurity profiling (chemical fingerprinting) can identify the synthetic route and link seized batches.

  • Toxicological Safety: Isomeric impurities often possess vastly different pharmacokinetics and serotonin receptor affinities (5-HT).

This application note details a robust GC-MS protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to achieve baseline resolution of isomers and sensitive detection of synthesis by-products.

Chemical Context & Impurity Profiling

To accurately identify impurities, one must understand their origin. The most common clandestine and laboratory synthesis of 3-FMPP involves the N-alkylation of 3-fluoro-4-methylaniline with bis(2-chloroethyl)amine hydrochloride.

Synthesis & Impurity Pathway

The following diagram illustrates the primary reaction and the genesis of key impurities (Impurity A and B).

SynthesisPath Reactant1 3-Fluoro-4-methylaniline (Starting Material) Intermediate N-(2-chloroethyl) Intermediate Reactant1->Intermediate Nucleophilic Attack ImpurityA Impurity A: Residual Aniline Reactant1->ImpurityA Incomplete Rxn ImpurityB Impurity B: Positional Isomers (2-FMPP / 4-FMPP) Reactant1->ImpurityB Contaminated SM Reactant2 Bis(2-chloroethyl)amine (Reagent) Reactant2->Intermediate Product 3-FMPP (Target Analyte) Intermediate->Product Cyclization ImpurityC Impurity C: Piperazine Dimers Product->ImpurityC Over-alkylation

Figure 1: Synthesis pathway of 3-FMPP showing the origin of critical impurities. Impurity B arises if the starting aniline contains isomers (e.g., 2-fluoro-4-methylaniline).

Analytical Methodology

Why Derivatization?

While 3-FMPP can be analyzed as a free base, the secondary amine on the piperazine ring causes peak tailing due to interaction with silanol groups in the GC column.

  • Recommendation: Acylation using Trifluoroacetic Anhydride (TFAA) .

  • Mechanism: Converts the polar N-H group to a non-polar N-COCF3 amide.

  • Benefit: Improves peak symmetry, increases volatility, and provides a characteristic mass shift (+96 Da) that aids in molecular weight confirmation.

Sample Preparation Protocol

Reagents:

  • Ethyl Acetate (HPLC Grade)

  • Trifluoroacetic Anhydride (TFAA)

  • Sodium Carbonate (5% aqueous solution)

Step-by-Step Workflow:

  • Extraction: Dissolve 10 mg of sample in 5 mL of deionized water. Alkalinize to pH >10 with Na2CO3. Extract into 5 mL Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous MgSO4. Transfer 200 µL to a GC vial.

  • Derivatization: Add 50 µL of TFAA. Cap and incubate at 60°C for 20 minutes .

  • Evaporation: Evaporate to dryness under a stream of nitrogen (to remove excess acid).

  • Reconstitution: Reconstitute in 200 µL Ethyl Acetate for injection.

Instrumental Parameters (GC-MS)

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, arylene phase ideal for separating aromatic isomers.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures volatilization.
Oven Program 80°C (1 min hold)

15°C/min to 200°C

5°C/min to 290°C (5 min hold)
Slow ramp (5°C/min) in the critical region (200-290°C) resolves positional isomers.
Transfer Line 280°CPrevents condensation of high-boiling dimers.
Ionization Electron Impact (EI) @ 70 eVStandard library matching.
Scan Range m/z 40–450Captures low mass fragments (m/z 56) and derivatized molecular ions.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI)

The identification of 3-FMPP relies on detecting specific fragment ions. The presence of the Fluorine and Methyl groups creates a unique mass deficit compared to TFMPP.

Table 1: Key Diagnostic Ions

Compound FormMolecular Ion (M+)Base PeakDiagnostic FragmentsInterpretation
3-FMPP (Free Base) m/z 194 m/z 56 m/z 152, 109m/z 56: Piperazine ring fragment

. m/z 109: 3-Fluoro-4-methylphenyl cation.
3-FMPP-TFA (Deriv.) m/z 290 m/z 193 m/z 152, 69m/z 290: Derivatized M+. m/z 193: Loss of trifluoromethyl radical

.
Isomer Differentiation (Critical)

Positional isomers (2-FMPP, 3-FMPP, 4-FMPP) have virtually identical mass spectra. They must be distinguished by Retention Index (RI) .

  • Elution Order on 5% Phenyl Column:

    • 2-FMPP (Ortho-substituted elutes first due to steric shielding/lower boiling point).

    • 3-FMPP (Meta).

    • 4-FMPP (Para-substituted elutes last; highest symmetry/boiling point).

Note: You must run reference standards to establish the exact retention times for your specific column condition.

Analytical Workflow Diagram

The following flowchart summarizes the complete operational procedure, ensuring a self-validating loop where blanks and standards confirm system performance.

Workflow Start Sample Receipt (Powder/Liquid) Prep Liquid-Liquid Extraction (pH > 10, EtOAc) Start->Prep Deriv Derivatization (TFAA, 60°C, 20 min) Prep->Deriv GC GC Separation (Rxi-5Sil MS) Deriv->GC MS MS Detection (EI, Full Scan) GC->MS Data Data Analysis (Extract Ions m/z 290, 193, 152) MS->Data Decision Isomer Check (Compare RI) Data->Decision Decision->Data Ambiguous (Re-run w/ Std) Report Final Report (Purity & Impurity Profile) Decision->Report Match

Figure 2: Operational workflow for the GC-MS analysis of 3-FMPP.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[2][3] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse.[4] Therapeutic Drug Monitoring, 27(6), 726-733. (Contextual grounding for piperazine metabolism and impurity patterns). Link

  • Elliott, S. (2011). The analysis of piperazine-based designer drugs. Bioanalysis, 3(21), 2423-2440. (Detailed fragmentation pathways for phenylpiperazines). Link

Sources

Platform Analytical Method Development for Novel Piperazine Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Version: 2.0 (ICH M10 Compliant)

Abstract

This guide outlines a platform approach for the structural characterization, separation, and quantification of novel piperazine-based compounds (e.g., pharmaceutical candidates or designer analogs). Unlike standard alkyl-amine protocols, piperazines exhibit unique regio-isomeric challenges and fragmentation patterns. This document provides a self-validating workflow utilizing Biphenyl stationary phases for isomeric resolution and Mixed-Mode Cation Exchange (MCX) for matrix cleanup, grounded in current ICH M10 regulatory standards.

Structural Elucidation & MS/MS Fragmentation Logic

Before quantification, the specific fragmentation behavior of the piperazine core must be understood to select robust MRM (Multiple Reaction Monitoring) transitions.

The Piperazine Fragmentation Rule

Piperazine derivatives typically ionize in ESI(+) mode due to the basic secondary or tertiary nitrogens (pKa ~9.8). Upon Collision Induced Dissociation (CID), they follow a predictable cleavage pattern essential for identifying novel analogs.

  • Mechanism A (Benzylic/Phenyl Cleavage): The bond between the piperazine nitrogen and the aromatic pendant group is the weakest.

    • Example: Benzylpiperazine (BZP) yields a dominant tropylium ion (

      
       91).[1]
      
  • Mechanism B (Ring Fission): The piperazine ring itself undergoes cross-ring cleavage, often losing neutral ethylene (

    
    , -28 Da) or imine fragments.
    
  • Mechanism C (Diagnostic Iminium Ions): Phenylpiperazines often generate a characteristic ion at

    
     56 or 70, representing the fragmented piperazine ring attached to the phenyl cation.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the decision logic for assigning MS/MS transitions for a novel piperazine.

PiperazineFrag Precursor Precursor Ion [M+H]+ Cleavage C-N Bond Cleavage Precursor->Cleavage Low CE (10-20 eV) RingOpen Piperazine Ring Fission Precursor->RingOpen High CE (25-40 eV) Tropylium Benzyl Cation (m/z 91) Cleavage->Tropylium If Benzyl-R PhenylCat Phenyl Cation (m/z 119/154) Cleavage->PhenylCat If Phenyl-R Imine Iminium Ion (m/z 56/70) RingOpen->Imine Internal Ring Break

Figure 1: MS/MS fragmentation logic for selecting Quantifier (Cleavage) and Qualifier (Ring Fission) ions.

Chromatographic Strategy: The Isomer Challenge

Novel piperazines frequently exist as positional isomers (e.g., ortho-, meta-, para- substitutions on the phenyl ring). Standard C18 columns often fail to resolve these isomers due to identical hydrophobicity.

Stationary Phase Selection
  • The Failure of C18: C18 relies on hydrophobic interaction. Positional isomers (e.g., 3-TFMPP vs. 4-TFMPP) often have identical logP values, resulting in co-elution.

  • The Solution: Biphenyl Phases: Biphenyl stationary phases possess overlapping aromatic rings. They separate analytes via

    
     interactions  and steric selectivity. The spatial arrangement of the isomer dictates how well it "slots" into the biphenyl ligand, providing baseline resolution where C18 fails.
    
Recommended LC Conditions
ParameterSettingRationale
Column Biphenyl Core-Shell (2.6 µm, 100 x 2.1 mm)Maximizes

selectivity for isomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures protonation of basic N for MS sensitivity.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes stronger

interactions than Acetonitrile.
Gradient 5% B to 95% B over 8 minSlow ramp required to resolve regio-isomers.
Flow Rate 0.4 mL/minOptimal linear velocity for core-shell particles.

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Piperazines are basic polar amines. Liquid-Liquid Extraction (LLE) often results in poor recovery due to their water solubility. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange is the gold standard, providing a "self-validating" cleanup by utilizing two distinct retention mechanisms (Hydrophobic + Ionic).

MCX Protocol Logic
  • Load (Acidic): The analyte is protonated (positively charged). It binds to the sorbent's sulfonate groups via ionic exchange.

  • Wash 1 (Acidic/Aqueous): Removes proteins and salts. Analyte remains locked ionically.

  • Wash 2 (Organic/Neutral): Removes hydrophobic interferences (lipids). Analyte remains locked ionically.

  • Elute (Basic/Organic): High pH neutralizes the analyte (removing positive charge), breaking the ionic bond and releasing it into the organic solvent.

Visualization: SPE Workflow

SPE_Workflow Step1 1. CONDITIONING MeOH then Water Step2 2. LOADING Sample + 2% Formic Acid (pH < 4) Step1->Step2 Activate Sorbent Step3 3. WASH 1 (Aqueous) 0.1% Formic Acid in H2O (Removes Salts/Proteins) Step2->Step3 Analyte Ionically Bound Step4 4. WASH 2 (Organic) 100% Methanol (Removes Neutrals/Lipids) Step3->Step4 Analyte Retained Step5 5. ELUTION 5% NH4OH in Methanol (Breaks Ionic Bond) Step4->Step5 Analyte Neutralized & Released

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol ensuring high specificity for basic piperazines.

Method Validation (ICH M10 Guidelines)

To ensure the method is suitable for regulatory submission, validation must follow the ICH M10 guidelines (Bioanalytical Method Validation).[2][3][4][5]

Key Validation Parameters
  • Selectivity: Analyze blank matrix from 6 individual sources. No interference >20% of the LLOQ (Lower Limit of Quantification) area is permitted.

  • Matrix Effect (ME):

    
    
    
    • Requirement: The CV of the IS-normalized matrix factor across 6 lots must be <15%.

    • Troubleshooting: If ME is high (>15% suppression), switch from C18 to MCX SPE (as described above) to remove phospholipids.

  • Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification) standard. Carryover must be <20% of LLOQ.

  • Accuracy & Precision:

    • Within-run and Between-run CV% must be

      
       (20% for LLOQ).
      
Stability Assessment

Novel piperazines may be light-sensitive or unstable in basic plasma.

  • Bench-top Stability: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles from -20°C to RT.

  • Processed Sample Stability: 24 hours in the autosampler (verify no degradation of the imine ring).

References

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

Sources

Application Notes and Protocols for 1-(3-Fluoro-4-methylphenyl)piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Specifically, N-arylpiperazines are a well-established class of ligands that interact with a variety of G-protein coupled receptors (GPCRs), most notably serotonin (5-hydroxytryptamine, 5-HT) receptors.[3] Compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonergic agonists that have been instrumental in probing the function of 5-HT receptor subtypes.[4][5]

This document provides detailed application notes and experimental protocols for the characterization of 1-(3-Fluoro-4-methylphenyl)piperazine , a structural analog of TFMPP. The introduction of fluoro and methyl groups on the phenyl ring is anticipated to modulate its binding affinity, selectivity, and functional activity across the diverse family of 5-HT receptors. These protocols are designed for researchers in pharmacology and drug development to systematically evaluate the compound's profile as a serotonin receptor ligand, from initial in vitro binding to functional characterization and preliminary in vivo assessment.

Compound Profile: 1-(3-Fluoro-4-methylphenyl)piperazine

PropertyValueSource/Method
IUPAC Name 1-(3-Fluoro-4-methylphenyl)piperazineIUPAC Nomenclature
Molecular Formula C₁₁H₁₅FN₂Elemental Analysis
Molecular Weight 194.25 g/mol Calculated
Structure Chemical structure of 1-(3-Fluoro-4-methylphenyl)piperazineChemDraw
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolExperimental

Part 1: In Vitro Characterization - Receptor Binding Affinity

Principle of Radioligand Competition Binding Assays

To determine the affinity of 1-(3-Fluoro-4-methylphenyl)piperazine for specific 5-HT receptor subtypes, a competitive radioligand binding assay is employed. This technique measures the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.[6] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50). The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ), which reflects the true affinity of the ligand for the receptor.[7]

Workflow for Receptor Binding Assay

G cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis mem_prep Membrane Preparation (e.g., from CHO or HEK293 cells stably expressing target 5-HT receptor) ligand_prep Prepare Solutions: - Test Compound (serial dilutions) - Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) - Buffer incubation Incubate: Membranes + Radioligand + Test Compound (or Buffer for Total Binding) (or excess unlabeled ligand for Non-Specific Binding) mem_prep->incubation ligand_prep->incubation filtration Rapid Filtration (through glass fiber filters to separate bound from free radioligand) incubation->filtration counting Scintillation Counting (to quantify bound radioactivity) filtration->counting calc Calculate Specific Binding counting->calc curve_fit Non-linear Regression (to determine IC₅₀) calc->curve_fit ki_calc Cheng-Prusoff Equation (to calculate Kᵢ) curve_fit->ki_calc

Caption: Workflow for determining receptor binding affinity.

Detailed Protocol: 5-HT₁ₐ Receptor Competition Binding Assay

Rationale: The 5-HT₁ₐ receptor is a key target for anxiolytics and antidepressants.[8] This protocol uses [³H]8-OH-DPAT, a selective 5-HT₁ₐ agonist radioligand, and membranes from cells expressing the human 5-HT₁ₐ receptor.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: 1-(3-Fluoro-4-methylphenyl)piperazine, 10 mM stock in DMSO.

  • Non-specific Ligand: 10 µM 5-HT (Serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Thawing and Dilution: Thaw the receptor membrane aliquot on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well. Keep on ice.

  • Compound Dilution: Perform serial dilutions of 1-(3-Fluoro-4-methylphenyl)piperazine in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:[7]

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]8-OH-DPAT + 150 µL diluted membranes.

    • Non-Specific Binding (NSB): 50 µL 10 µM 5-HT + 50 µL [³H]8-OH-DPAT + 150 µL diluted membranes.

    • Test Compound: 50 µL of each dilution of the test compound + 50 µL [³H]8-OH-DPAT + 150 µL diluted membranes.

    • Scientist's Note: The final concentration of [³H]8-OH-DPAT should be approximately equal to its Kₑ value for the receptor (typically 0.5-1.0 nM). This provides an optimal signal-to-noise ratio.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/C filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters four times with ice-cold wash buffer.

  • Counting: Place the filter papers in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 2: In Vitro Characterization - Functional Activity

Principle of Functional Assays

Functional assays determine whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or partial agonist (activates the receptor but with lower efficacy than a full agonist).[9] Serotonin receptors are GPCRs that signal through various second messenger pathways.[9][10]

  • 5-HT₁ Subfamily (e.g., 5-HT₁ₐ): Typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10]

  • 5-HT₂ Subfamily (e.g., 5-HT₂ₐ): Typically couple to Gᵩ/₁₁ proteins, which activate phospholipase C, leading to an increase in intracellular Ca²⁺.

Signaling Pathway: 5-HT₁ₐ Receptor

G ligand 5-HT or Agonist (e.g., 1-(3-Fluoro-4-methylphenyl)piperazine) receptor 5-HT1A Receptor ligand->receptor binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac αi inhibits atp ATP camp cAMP atp->camp converted by AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., neuronal hyperpolarization) pka->response

Caption: Gᵢ-mediated signaling pathway of the 5-HT₁ₐ receptor.

Detailed Protocol: cAMP Accumulation Assay (for 5-HT₁ₐ)

Rationale: This assay measures the ability of the test compound to inhibit cAMP production stimulated by forskolin (a direct activator of adenylyl cyclase), which is the hallmark of Gᵢ-coupled receptor activation.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Assay Medium: Serum-free DMEM.

  • Stimulation Buffer: Assay medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin: 10 µM final concentration.

  • Reference Agonist: 5-HT.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the HEK293-5-HT₁ₐ cells into 96-well plates and grow to ~90% confluency.

  • Agonist Mode:

    • Starve cells in assay medium for 1 hour.

    • Pre-incubate cells with varying concentrations of 1-(3-Fluoro-4-methylphenyl)piperazine (or 5-HT as a positive control) in stimulation buffer for 15 minutes.

    • Add forskolin (10 µM) to all wells and incubate for an additional 30 minutes at 37°C.

    • Rationale: An agonist will inhibit the forskolin-induced cAMP production in a dose-dependent manner.

  • Antagonist Mode:

    • Starve cells as above.

    • Pre-incubate cells with varying concentrations of the test compound for 15 minutes.

    • Add an EC₈₀ concentration of 5-HT (pre-determined) along with 10 µM forskolin. Incubate for 30 minutes.

    • Rationale: An antagonist will reverse the inhibitory effect of 5-HT on forskolin-stimulated cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound. Calculate the EC₅₀ (effective concentration 50) and the Eₘₐₓ (maximum effect) relative to 5-HT.

  • Antagonist Mode: Plot the cAMP levels versus the log concentration of the test compound. Calculate the IC₅₀ and use the Schild regression analysis to determine the Kₑ (equilibrium dissociation constant for the antagonist).

Part 3: Preliminary In Vivo Assessment

Principle of In Vivo Behavioral Models

To translate in vitro findings into a physiological context, in vivo models are essential. For compounds targeting serotonin receptors, behavioral tests in rodents can provide initial insights into potential therapeutic effects, such as anxiolytic or antidepressant-like activity.[8][11] The Forced Swim Test (FST) is a widely used screening tool to assess antidepressant-like efficacy.[11]

Workflow for In Vivo Forced Swim Test

G acclimatization Animal Acclimatization (e.g., 1 week) dosing Drug Administration (i.p. or p.o.) - Vehicle Control - Positive Control (e.g., Fluoxetine) - Test Compound (multiple doses) acclimatization->dosing pre_test Pre-Test Session (Day 1) (15 min swim for adaptation) acclimatization->pre_test test Test Session (Day 2) (5-6 min swim, 30-60 min post-dosing) dosing->test pre_test->test recording Video Recording & Behavioral Scoring test->recording analysis Statistical Analysis (e.g., ANOVA) recording->analysis

Caption: Workflow for the rodent Forced Swim Test.

Detailed Protocol: Forced Swim Test (FST) in Mice

Rationale: Antidepressant compounds are known to reduce the time spent immobile in this test, a state thought to reflect behavioral despair.[11] This protocol provides a framework for an initial screen.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test Compound: 1-(3-Fluoro-4-methylphenyl)piperazine, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Vehicle Control: The formulation vehicle.

  • Positive Control: Fluoxetine (20 mg/kg, i.p.).

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

  • Drug Administration: Administer the test compound (e.g., at 1, 5, and 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test session.

  • Pre-Test (Day 1): Place each mouse individually into the swim cylinder for a 15-minute adaptation session. This increases the immobility on the test day. Remove, dry, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinders for a 6-minute test session.

  • Recording and Scoring: Video record the session. An observer, blinded to the treatment groups, should score the last 4 minutes of the test for time spent immobile.

    • Immobility: Defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

Data Analysis:

  • Compare the mean immobility time across all treatment groups.

  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine if there is a statistically significant difference between the vehicle control and the drug-treated groups. A significant reduction in immobility time suggests a potential antidepressant-like effect.[11]

Summary of Expected Pharmacological Profile

Based on the pharmacology of related arylpiperazines like TFMPP, the following table presents a hypothetical but plausible profile for 1-(3-Fluoro-4-methylphenyl)piperazine. Actual experimental data is required for confirmation.

AssayReceptorParameterExpected Result
Binding 5-HT₁ₐKᵢ (nM)50 - 200
5-HT₂ₐKᵢ (nM)100 - 500
5-HT₂CKᵢ (nM)20 - 100
Functional 5-HT₁ₐ (cAMP)ActivityPartial Agonist
EC₅₀ (nM)100 - 400
Eₘₐₓ (%)40 - 60% (vs. 5-HT)
In Vivo FST (Mouse)EffectReduction in immobility time at 5-10 mg/kg

References

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (URL: [Link])

  • Butini, S., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods. (URL: [Link])

  • Sheffler, D. J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology. (URL: [Link])

  • Maj, J., & Skuza, G. (1983). A novel in vivo test for drugs affecting central serotonergic and adrenergic systems. Journal of Neural Transmission. (URL: [Link])

  • Banasr, M., et al. (2004). Functional assays reveal a major impact of the 5-HT1A receptor. ResearchGate. (URL: [Link])

  • Hansen, J. L., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+. Ovid. (URL: [Link])

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. (URL: [Link])

  • Miszta, P., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. (URL: [Link])

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. (URL: [Link])

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. (URL: [Link])

  • Slocum, S. T., et al. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. (URL: [Link])

  • Emerit, M. B., et al. (1988). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry. (URL: [Link])

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])

  • Blanckaert, P., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Drug Testing and Analysis. (URL: [Link])

  • Fuller, R. W., et al. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. Research Communications in Chemical Pathology and Pharmacology. (URL: [Link])

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. (URL: [Link])

  • Miszta, P., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ResearchGate. (URL: [Link])

  • Olivier, B., et al. (1989). Animal Models for Anxiety and Response to Serotonergic Drugs. Karger Publishers. (URL: [Link])

  • Kuśmider, M., et al. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. (URL: [Link])

  • Abdalla, A., et al. (2019). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in Neuroscience. (URL: [Link])

  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. (URL: [Link])

  • Takashima, T., et al. (2004). In vivo identification and characterization of binding sites for selective serotonin reuptake inhibitors in mouse brain. British Journal of Pharmacology. (URL: [Link])

  • Al-Zoubi, R. M., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. (URL: [Link])

  • PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. (URL: [Link])

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (URL: [Link])

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. (URL: [Link])

  • Cohen, M. L., & Fuller, R. W. (1983). Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine. Life Sciences. (URL: [Link])

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. (URL: [Link])

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Ricerca UniBa. (URL: [Link])

  • Maj, J., et al. (1989). 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors. Pharmacology & Toxicology. (URL: [Link])

  • Bolanos, F., & Fillion, G. (1989). Minaprine antagonises the serotonergic inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on acetylcholine release. European Journal of Pharmacology. (URL: [Link])

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. (URL: [Link])

  • Kumar, S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. (URL: [Link])

  • Yilmaz, M., et al. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. (URL: [Link])

  • Corruble, E., et al. (2002). Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. (URL: [Link])

  • Sanna, M., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. (URL: [Link])

  • Kumar, P. S., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Application Note: Antimicrobial Evaluation of 1-(3-Fluoro-4-methylphenyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standard operating procedures (SOPs) for handling, solubilizing, and evaluating 1-(3-Fluoro-4-methylphenyl)piperazine (hereafter referred to as FMPP ) in antimicrobial assays. While arylpiperazines are widely recognized as "privileged scaffolds" in medicinal chemistry—serving as core pharmacophores for fluoroquinolones, antifungal azoles, and serotonin ligands—FMPP itself is often utilized as a fragment-based lead or a chemical intermediate.

This protocol focuses on determining Minimum Inhibitory Concentration (MIC), evaluating time-kill kinetics, and assessing synergistic potential (efflux pump inhibition), providing a robust framework for validating FMPP derivatives in drug discovery.

Chemical Profile & Material Preparation[1][2][3][4][5]

Compound Specifications
  • Chemical Name: 1-(3-Fluoro-4-methylphenyl)piperazine

  • Molecular Formula: C₁₁H₁₅FN₂[1][2]

  • Molecular Weight: ~194.25 g/mol [1][2]

  • Physical State: Solid (often supplied as HCl salt)

  • Solubility: Low in water; soluble in DMSO, Methanol.

  • Safety: Irritant (H315, H319).[3][4] Handle in a fume hood.

Stock Solution Preparation

Objective: Create a stable 10 mg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of FMPP powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide).

    • Note: If using the hydrochloride salt, brief sonication (30 sec) may be required to fully dissolve.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if necessary, though 100% DMSO is generally bacteriostatic.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Core Protocol: Broth Microdilution (MIC Determination)

Methodology: Adapted from CLSI M07-A10 guidelines. This assay determines the lowest concentration of FMPP that inhibits visible bacterial growth.

Experimental Design
  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Concentration Range: 0.5 µg/mL to 256 µg/mL.

Assay Workflow

Step 1: Inoculum Preparation

  • Pick 3-5 colonies from a fresh agar plate (<24h).

  • Suspend in saline to match 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

Step 2: Plate Setup (96-Well)

  • Dispense Media: Add 100 µL of CAMHB to columns 2-12.

  • Compound Addition: Add 200 µL of FMPP (diluted to 512 µg/mL in CAMHB) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Two-fold dilution series.

  • Controls:

    • Column 11 (Growth Control): Media + Bacteria + DMSO (solvent control).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension (Step 1.3) to columns 1-11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Conc: ~5 x 10⁵ CFU/mL.

Step 3: Incubation & Readout

  • Incubate at 37°C for 16-20 hours (ambient air).

  • Visual Read: Record MIC as the lowest concentration with no visible turbidity.

  • OD600 Verification: Read absorbance at 600 nm for quantitative IC50 calculation.

Visual Workflow (Graphviz)

MIC_Protocol Stock FMPP Stock (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate, CAMHB) Stock->Dilution Dilute to 2x Conc Inoculation Add Bacteria (5x10^5 CFU/mL) Dilution->Inoculation Add Inoculum Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Readout Read MIC (Visual/OD600) Incubation->Readout

Caption: Step-by-step workflow for Broth Microdilution Assay to determine MIC.

Advanced Application: Synergy & Efflux Pump Inhibition

Rationale: Piperazine derivatives often act as efflux pump inhibitors (EPIs) rather than direct bactericides. This protocol tests if FMPP potentiates other antibiotics (e.g., Ciprofloxacin).

Checkerboard Assay Protocol
  • Matrix Setup: Use a 96-well plate.

    • X-Axis: Serial dilution of FMPP (e.g., MIC/4 to MIC/64).

    • Y-Axis: Serial dilution of Ciprofloxacin (Antibiotic).

  • Inoculation: Add bacteria as per Section 3.2.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).



Interpretation:

  • FICI ≤ 0.5: Synergistic (FMPP inhibits efflux, restoring antibiotic potency).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

Mechanistic Insight

Arylpiperazines like FMPP are lipophilic. Their mechanism often involves:

  • Membrane Interaction: Perturbation of the bacterial cell membrane integrity.

  • Efflux Inhibition: Blocking RND-type efflux pumps (e.g., AcrAB-TolC in E. coli), preventing the expulsion of antibiotics.

Mechanism Diagram (Graphviz)

Mechanism FMPP FMPP Molecule Membrane Bacterial Membrane FMPP->Membrane Permeation/Disruption Efflux Efflux Pump (AcrAB-TolC) FMPP->Efflux Competitive Inhibition Antibiotic Antibiotic (Substrate) Efflux->Antibiotic Expulsion (Blocked) Antibiotic->Membrane Accumulation

Caption: Proposed mechanism where FMPP inhibits efflux pumps, allowing antibiotic accumulation.

Data Presentation & Analysis

Table 1: Example Data Recording Sheet

Well ColumnFMPP Conc. (µg/mL)Visual Growth (+/-)OD600 AbsorbanceOutcome
1256-0.045No Growth
2128-0.048No Growth
364-0.050MIC
432+0.450Growth
516+0.890Growth
...............
110 (DMSO)+1.200Growth Control
120 (Media)-0.042Sterility Control

Troubleshooting Tips:

  • Precipitation: If FMPP precipitates in aqueous media at >128 µg/mL, reduce the starting concentration or increase DMSO to 2.5% (validate bacterial tolerance first).

  • Edge Effect: Fill outer wells with sterile water to prevent evaporation during incubation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Chaudhary, P., et al. (2006). "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters, 16(6), 1819-1826. [Link]

  • Schumacher, A., et al. (2006).[5] "Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility."[5] Journal of Antimicrobial Chemotherapy, 57(2), 344-348.[5] [Link]

Sources

experimental protocol for testing antifungal activity of piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for Evaluating the Antifungal Activity and Mechanism of Action of Piperazine Derivatives

Introduction & Mechanistic Context

The rising prevalence of multidrug-resistant fungal pathogens, particularly fluconazole-resistant Candida species and invasive Aspergillus molds, has accelerated the demand for novel antifungal pharmacophores. Piperazine derivatives have emerged as highly privileged, multi-target scaffolds in drug development[1]. Recent structural biology and in vitro studies demonstrate that piperazine-azole hybrids exhibit potent fungicidal activity through a dual-mechanism approach: they simultaneously disrupt the Ras/cAMP/PKA signaling pathway to suppress hyphal formation and inhibit critical enzymes in the ergosterol biosynthesis pathway (such as ERG3, ERG5, ERG6, and ERG11)[2].

Understanding the precise pharmacodynamics of these compounds requires a robust, self-validating experimental framework. This application note provides a comprehensive methodology to evaluate the Minimum Inhibitory Concentration (MIC), Time-Kill kinetics, and target-specific ergosterol depletion of novel piperazine derivatives.

MoA P Piperazine Derivatives ERG Ergosterol Biosynthesis (ERG3, ERG5, ERG6, ERG11) P->ERG Inhibits RAS Ras/cAMP/PKA Pathway (TPK2 Downregulation) P->RAS Disrupts MEM Cell Membrane Disruption & Ergosterol Depletion ERG->MEM Depletes Sterols HYP Suppression of Hyphal Formation RAS->HYP Blocks DEATH Fungicidal Activity (Cell Death) MEM->DEATH HYP->DEATH

Fig 1. Dual-mechanism of action of piperazine derivatives targeting ergosterol and hyphal pathways.

Pre-Analytical Considerations

Compound Solubility & Stability: Piperazine derivatives, particularly those with long alkyl chains or fused azole rings, are highly lipophilic[3]. They must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a master stock (e.g., 3200 µg/mL). Causality Note: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations >1% induce solvent-mediated membrane toxicity in fungi, artificially lowering the MIC and generating false-positive efficacy data.

Protocol 1: Broth Microdilution Assay (MIC Determination)

This protocol is strictly adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-Ed4 (for yeasts)[4][5] and M38-Ed3 (for filamentous fungi)[5] guidelines.

Why RPMI 1640 and MOPS? The assay utilizes RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). RPMI 1640 provides a defined, nutrient-poor environment that mimics host physiological conditions. MOPS is critical because it maintains the medium at exactly pH 7.0 at 35°C; even minor pH fluctuations drastically alter the ionization state of the piperazine nitrogen atoms, fundamentally changing cellular uptake and skewing MIC results.

Step-by-Step Methodology:
  • Medium Preparation: Dissolve RPMI 1640 powder and MOPS buffer in double-distilled water. Adjust to pH 7.0 using 1M NaOH. Filter sterilize (0.22 µm).

  • Drug Dilution (96-Well Plate):

    • Add 100 µL of RPMI to columns 2–12 of a sterile, flat-bottom 96-well microtiter plate.

    • Add 200 µL of the piperazine working solution (at 2× the desired max concentration) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

    • Column 11 is the Growth Control (drug-free).Column 12 is the Sterility Control (medium only).

  • Inoculum Preparation:

    • Subculture the target strain on Sabouraud Dextrose Agar (SDA) for 24 hours (yeasts) or 7 days (molds).

    • Suspend colonies in sterile 0.85% saline. Adjust turbidity to a 0.5 McFarland standard (approx.

      
       to 
      
      
      
      CFU/mL).
    • Dilute the suspension 1:1000 in RPMI 1640 to achieve a final test inoculum of

      
       to 
      
      
      
      CFU/mL.
  • Inoculation & Incubation: Add 100 µL of the diluted inoculum to columns 1–11. Incubate the plates at 35°C for 24–48 hours (yeasts) or up to 72 hours (molds)[6].

  • Endpoint Determination: Read the plates visually or spectrophotometrically at 530 nm. For piperazine derivatives acting via ergosterol inhibition, the MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the control[7].

Workflow A Compound Prep (DMSO Stock) B Serial Dilution (RPMI 1640 + MOPS) A->B D Inoculation (96-well Plate) B->D C Inoculum Prep (0.5 McFarland) C->D E Incubation (35°C, 24-48h) D->E F MIC Determination (Visual/OD530) E->F

Fig 2. Standardized CLSI broth microdilution workflow for antifungal susceptibility testing.

Protocol 2: Time-Kill Kinetics Assay

While MIC determines growth inhibition, Time-Kill assays are essential to define the pharmacodynamic profile (fungistatic vs. fungicidal) of the piperazine derivative[3].

Step-by-Step Methodology:
  • Prepare a starting inoculum of

    
     CFU/mL in RPMI 1640.
    
  • Introduce the piperazine derivative at concentrations of 1×, 2×, 4×, and 8× the established MIC.

  • Incubate at 35°C with continuous agitation (150 rpm).

  • At predetermined time intervals (0, 4, 8, 12, 24, and 48 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline and plate 50 µL onto SDA plates.

  • Incubate plates for 48 hours and count colonies to calculate CFU/mL. Interpretation: A compound is classified as fungicidal if it achieves a ≥3-log10 (99.9%) reduction in CFU/mL relative to the starting inoculum. A reduction of <3-log10 indicates fungistatic activity.

Protocol 3: Mechanism of Action - Ergosterol Quantitation

To validate that the piperazine derivative disrupts the ergosterol biosynthesis pathway[8][9], total cellular sterols must be extracted and quantified.

Why Saponification and Heptane Extraction? Fungal sterols are tightly bound within the phospholipid bilayer. Saponification with alcoholic potassium hydroxide (KOH) at high temperatures breaks these ester bonds, liberating the sterols. Subsequent extraction with n-heptane selectively partitions the non-polar sterols away from polar cellular debris, allowing for clean UV spectrophotometric analysis.

Step-by-Step Methodology:
  • Inoculate 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.25× and 0.5× MIC) of the piperazine derivative with a single fungal colony. Include a drug-free control.

  • Incubate for 16 hours at 35°C with shaking.

  • Harvest cells by centrifugation (3000 × g, 5 min). Wash twice with sterile distilled water. Weigh the net wet pellet.

  • Add 3 mL of 25% alcoholic KOH to each pellet. Vortex vigorously for 1 minute.

  • Incubate in an 85°C water bath for 1 hour to achieve complete saponification. Allow to cool to room temperature.

  • Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to extract sterols into the upper heptane layer.

  • Transfer the heptane layer to a quartz cuvette. Read absorbance at 281.5 nm and 230 nm against a pure heptane blank. Calculation: Ergosterol exhibits a specific conjugated diene system absorbing at 281.5 nm. The 230 nm reading accounts for background absorption of late sterol intermediates.

    
    
    (Where F is the dilution factor and 290 is the E-value for crystalline ergosterol).
    

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data profile when comparing a highly active piperazine-azole hybrid against standard clinical antifungals.

Table 1: Representative Susceptibility and Mechanistic Profile of Piperazine Derivatives

Test Compound / DrugTarget StrainMIC (µg/mL)MFC (µg/mL)Ergosterol Reduction (%)Mechanism Classification
Piperazine-Azole (5p) C. albicans0.25 - 1.01.0 - 2.0> 85%Fungicidal (Dual-Target)
Fluconazole (Control) C. albicans0.5 - >64.0> 64.0~ 60%Fungistatic (CYP51)
Amphotericin B C. albicans0.5 - 1.01.0 - 2.0N/A*Fungicidal (Pore-forming)

*Amphotericin B binds directly to existing ergosterol rather than inhibiting its biosynthesis; thus, the extraction assay is not applicable.

Quality Control & Self-Validation System

To ensure the trustworthiness of the generated data, the protocol must be treated as a self-validating system. The inclusion of CLSI-recommended Quality Control (QC) strains is non-negotiable[10].

Run Candida krusei ATCC 6258 and Candida parapsilosis ATCC 22019 alongside every batch of test compounds. According to CLSI M60 guidelines[5], the MIC of fluconazole against C. parapsilosis ATCC 22019 must fall exactly within the 1.0 – 4.0 µg/mL range. If the QC strain yields an MIC outside this range, the entire assay is analytically void. This failure typically indicates degradation of the MOPS buffer, improper inoculum density, or solvent toxicity, and the experiment must be repeated.

References

  • Clinical and Laboratory Standards Institute (CLSI). "M27-Ed4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Microbiology Standards. URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M38-Ed3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi." CLSI Microbiology Standards. URL: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M60-Ed2: Performance Standards for Antifungal Susceptibility Testing of Yeasts." CLSI Microbiology Standards. URL: [Link]

  • Mao, Z., et al. "Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans." Bioorganic Chemistry, 2025. URL: [Link]

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Application Notes & Protocols: Strategic Evaluation of Novel Arylpiperazine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Arylpiperazine Moiety as a Privileged Scaffold for CNS Therapeutics

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, recognized as a "privileged structure" due to its ability to interact with a wide array of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This versatile moiety is a key component in numerous approved drugs targeting conditions such as anxiety, depression, schizophrenia, and psychosis. The nitrogen atoms of the piperazine ring offer crucial points for synthetic modification and physiological interaction, allowing for fine-tuning of a compound's solubility, basicity (pKa), and receptor binding profile.

Prominent examples like the anxiolytic buspirone (a 5-HT1A receptor partial agonist) and the atypical antipsychotic aripiprazole (a D2 partial agonist and 5-HT1A partial/5-HT2A antagonist) highlight the therapeutic success of this chemical class. The specific substituents on the aryl ring and the second nitrogen of the piperazine ring dictate the compound's selectivity and functional activity.

This guide utilizes 1-(3-Fluoro-4-methylphenyl)piperazine as a representative lead compound to illustrate a comprehensive, field-proven workflow for the characterization of novel arylpiperazine derivatives in a CNS drug development program. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and electronic properties. The protocols herein are designed to be self-validating systems, providing researchers with a robust framework to assess a compound's potential from initial synthesis to preclinical evaluation.

PART 1: Physicochemical Profiling & Blood-Brain Barrier Assessment

Rationale: For a CNS drug to be effective, it must first reach its target in the brain. This requires crossing the highly selective blood-brain barrier (BBB). Key physicochemical properties govern this ability. A successful CNS drug candidate typically exhibits a balanced lipophilicity (LogP/D), a molecular weight under 500 Da, and a limited number of hydrogen bond donors and acceptors. Assessing these parameters early is a critical, cost-saving step in the drug discovery cascade.

Table 1: Target Physicochemical Properties for CNS Drug Candidates
ParameterTarget RangeRationale
Molecular Weight (MW) < 500 g/mol Facilitates passive diffusion across the BBB.
LogP (Lipophilicity) 1.5 - 3.5Balances aqueous solubility with lipid membrane permeability.
LogD at pH 7.4 1.0 - 3.0More physiologically relevant measure of lipophilicity for ionizable compounds like piperazines.
Topological Polar Surface Area (TPSA) < 90 ŲCorrelates with the ability to permeate cell membranes.
Aqueous Solubility > 50 µMEnsures sufficient concentration for absorption and distribution.
pKa 7.5 - 10.5Influences ionization state, solubility, and receptor interaction. Piperazines are basic.
Protocol 1.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay using a Transwell Model

This protocol assesses the ability of a test compound, such as 1-(3-Fluoro-4-methylphenyl)piperazine, to cross a cellular monolayer mimicking the BBB.[1]

Causality: The Transwell assay provides a quantitative measure of permeability (Papp) by simulating the journey from the "blood" side (apical chamber) to the "brain" side (basolateral chamber).[1] Measuring Transendothelial Electrical Resistance (TEER) is a critical quality control step to validate the integrity of the tight junctions in the cell monolayer, ensuring the barrier is not "leaky."[2]

Methodology:

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or a similar line on porous Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.[2]

    • Co-culture with astrocytes or pericytes in the basolateral chamber can enhance the barrier properties and better mimic the in vivo environment.[3]

  • Barrier Integrity Verification:

    • Measure the TEER across the monolayer using an epithelial voltohmmeter.

    • Only use inserts with TEER values exceeding a pre-determined threshold (e.g., >100 Ω·cm²) for the permeability experiment.

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with a transport buffer containing the test compound at a known concentration (e.g., 10 µM). Include a low-permeability marker (e.g., Lucifer Yellow) to monitor monolayer integrity throughout the experiment.

    • The basolateral (receiver) chamber contains a fresh transport buffer.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and an equal volume from the apical chamber.

    • Replenish the basolateral chamber with a fresh buffer after each sampling.

  • Quantification and Analysis:

    • Analyze the concentration of the test compound in all samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver chamber.

        • A is the surface area of the membrane.

        • C0 is the initial concentration in the donor chamber.

  • Data Interpretation:

    • Compare the Papp value to those of high-permeability (e.g., caffeine) and low-permeability (e.g., dopamine) control compounds.[2]

PART 2: Pharmacological Characterization & Target Engagement

Rationale: Arylpiperazines are known to interact with multiple CNS receptors, particularly serotonergic and dopaminergic subtypes.[4][5] Identifying the primary molecular targets and determining the compound's functional effect (agonist, antagonist, etc.) is essential to predict its therapeutic potential and possible side effects.

Protocol 2.1: Radioligand Binding Affinity Screen

This protocol determines the binding affinity (Ki) of 1-(3-Fluoro-4-methylphenyl)piperazine for a panel of relevant CNS receptors.

Causality: This is a high-throughput method to identify which receptors the compound binds to and with what strength. A low Ki value indicates high binding affinity. This screening is crucial for establishing a structure-activity relationship (SAR) and identifying potential on-target and off-target activities.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membrane preparations expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, Dopamine D2).[6]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • Total Binding Wells: Contain membrane and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membrane, radioligand, and a high concentration of a known, non-labeled competitor ligand to saturate all specific binding sites.

  • Incubation & Harvesting:

    • Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound radioligand passes through.

    • Wash the filters with an ice-cold buffer to remove residual unbound radioligand.

  • Detection & Analysis:

    • Place the filter mat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on each filter disk.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Hypothetical GPCR Signaling Pathway for an Arylpiperazine

The following diagram illustrates a potential mechanism of action for a 5-HT1A receptor agonist, a common profile for arylpiperazines.

GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-(3-Fluoro-4-methylphenyl) piperazine (Agonist) Receptor 5-HT1A Receptor Compound->Receptor Binds & Activates G_Protein Gi/o Protein (α, βγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Firing (Therapeutic Effect) cAMP->Response Leads to InVivo_Workflow Start Hypothesis & Study Design Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Compound/Vehicle Administration (IP, PO) Grouping->Dosing PreTest Pre-Test Period (e.g., 30-60 min) Dosing->PreTest Behavior Behavioral Assay (e.g., Forced Swim Test) PreTest->Behavior Data Data Collection (Automated or Manual Scoring) Behavior->Data Analysis Statistical Analysis (ANOVA, t-test) Data->Analysis Report Interpretation & Reporting Analysis->Report End Go/No-Go Decision Report->End

Caption: A logical flow from study design to final decision-making in preclinical research.

References

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  • PubMed. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Retrieved March 1, 2026, from [Link]

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  • The Journal of Pharmacology and Experimental Therapeutics. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Retrieved March 1, 2026, from [Link]

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Application Note: Preclinical Animal Models for Evaluating the Neuropharmacology of 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(3-Fluoro-4-methylphenyl)piperazine (3-F-4-Me-PhP) is a synthetic halogenated phenylpiperazine derivative. Structurally homologous to well-characterized serotonergic agents such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), 3-F-4-Me-PhP serves as a critical probe for interrogating the serotonin (5-HT) system.

In neuropharmacological research, phenylpiperazines are highly valued for their dual-action mechanism. They act as non-exocytotic monoamine releasers by reversing the serotonin transporter (SERT) and function as direct partial agonists at post-synaptic 5-HT1A, 5-HT2A, and 5-HT2C receptors (). Because minor structural modifications (such as the 3-fluoro and 4-methyl substitutions) can drastically shift the binding affinity between SERT and specific 5-HT receptor subtypes, evaluating 3-F-4-Me-PhP requires a multi-tiered in vivo approach.

This guide provides a comprehensive, self-validating methodological framework for drug development professionals and neuroscientists to map the neurochemical efflux, behavioral proxies, and subjective interoceptive cues of 3-F-4-Me-PhP.

Pathway Compound 1-(3-Fluoro-4-methylphenyl)piperazine (3-F-4-Me-PhP) SERT Serotonin Transporter (SERT) Reversal Compound->SERT Binds & Reverses Receptors 5-HT Receptors (5-HT1A, 5-HT2A, 5-HT2C) Compound->Receptors Partial Agonist Extracellular5HT Increased Extracellular 5-HT SERT->Extracellular5HT Efflux Behavioral Behavioral Outputs: Head-Twitch Response Receptors->Behavioral 5-HT2A Mediated Subjective Subjective Effects: MDMA-like Stimulus Receptors->Subjective 5-HT1A/2A Mediated Extracellular5HT->Receptors Activation

Mechanistic pathway of 3-F-4-Me-PhP detailing SERT reversal and 5-HT receptor activation.

Experimental Workflow & Protocol Design

To build a rigorous pharmacological profile, researchers must bridge the gap between neurochemical release and behavioral output. We utilize a three-phase sequential workflow.

Workflow A Phase 1: In Vivo Microdialysis B Phase 2: Head-Twitch Response A->B C Phase 3: Drug Discrimination B->C D Data Integration & Profiling C->D

Sequential in vivo workflow for evaluating the neuropharmacology of 3-F-4-Me-PhP.

Phase 1: In Vivo Microdialysis (Neurochemical Profiling)

Causality & Rationale: While in vitro synaptosome assays can prove that a compound binds to SERT, they cannot account for hepatic metabolism or blood-brain barrier penetrance. In vivo microdialysis in freely moving rats allows for the real-time quantification of extracellular serotonin (5-HT) and dopamine (DA) in the nucleus accumbens (NAc). The NAc is targeted because it is the terminal field of the mesolimbic pathway, making it the definitive locus for evaluating the stimulant and rewarding properties of novel psychoactive piperazines ().

Self-Validating System: Data integrity is enforced by requiring baseline stabilization. If the variance of monoamine concentrations across three consecutive 20-minute baseline fractions exceeds 10%, the subject is excluded. Post-mortem histological verification of probe placement via Nissl staining ensures anatomical accuracy.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the shell of the NAc (Coordinates: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm from bregma). Secure with dental cement and allow 5-7 days for recovery.

  • Probe Insertion & Perfusion: Insert a concentric microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.0 µL/min.

  • Baseline Sampling: Collect dialysate fractions every 20 minutes for at least 90 minutes prior to drug administration to establish a stable baseline.

  • Drug Administration: Administer 3-F-4-Me-PhP (e.g., 1.0 - 3.0 mg/kg, i.p.) or vehicle.

  • Fraction Collection & Analysis: Continue collecting 20-minute fractions for 180 minutes post-injection. Immediately analyze samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) optimized for 5-HT and DA separation.

Phase 2: Head-Twitch Response (Receptor-Specific Behavioral Output)

Causality & Rationale: Microdialysis quantifies 5-HT release but cannot differentiate between pre-synaptic transporter reversal and direct post-synaptic receptor agonism. Phenylpiperazines often exhibit mixed 5-HT2A/2C activity. The Head-Twitch Response (HTR) in mice is a highly specific, evolutionarily conserved behavioral proxy for 5-HT2A receptor activation, allowing researchers to isolate the direct hallucinogenic/psychedelic liability of the compound.

Self-Validating System: This protocol utilizes a pharmacological knockout step. Subjects are pre-treated with the selective 5-HT2A antagonist ketanserin. If the observed head twitches are genuinely mediated by 5-HT2A agonism from 3-F-4-Me-PhP, ketanserin will completely abolish the response, confirming mechanistic causality.

Step-by-Step Methodology:

  • Habituation: Place adult male C57BL/6J mice into individual cylindrical observation chambers for 30 minutes to reduce novelty-induced locomotion.

  • Antagonist Pre-treatment (Validation Cohort): Administer ketanserin (1.0 mg/kg, i.p.) 15 minutes prior to the test compound.

  • Compound Administration: Inject 3-F-4-Me-PhP (0.5 - 5.0 mg/kg, i.p.).

  • Observation & Scoring: Record the mice using high-definition overhead cameras for 20 minutes post-injection. Blinded observers (or validated magnetometer-based automated systems) score the rapid, rotational jerks of the head and neck (HTR).

  • Data Normalization: Express data as cumulative HTR events per 20-minute epoch.

Phase 3: Drug Discrimination Paradigm (Subjective Interoceptive Cues)

Causality & Rationale: To understand how a drug "feels" to a living organism, behavioral neuroscientists use drug discrimination. By training animals to recognize the subjective interoceptive cue of a known reference drug (e.g., MDMA), we can test if 3-F-4-Me-PhP produces a homologous psychological state. This is critical for assessing the abuse potential of novel piperazines.

Self-Validating System: Validation is achieved through strict acquisition criteria. Rats must complete the first fixed-ratio (FR) requirement on the correct lever and emit >90% of total session responses on the training-appropriate lever for five consecutive maintenance sessions before any substitution testing with 3-F-4-Me-PhP can begin.

Step-by-Step Methodology:

  • Operant Conditioning: Train food-restricted rats in standard operant chambers equipped with two levers and a food pellet dispenser.

  • Discrimination Training: Administer MDMA (1.5 mg/kg, i.p.) or Saline 15 minutes before a session. Reinforce responses on Lever A following MDMA, and Lever B following Saline, under a Fixed-Ratio 10 (FR10) schedule.

  • Acquisition: Continue daily training until the self-validating criteria (>90% accuracy) are met.

  • Substitution Testing: Administer varying doses of 3-F-4-Me-PhP (0.1 - 3.0 mg/kg, i.p.) in place of the training drug.

  • Assessment: Record the percentage of responses on the MDMA-associated lever. A result of >80% indicates full substitution (identical subjective effects), while 20-80% indicates partial substitution.

Quantitative Data Synthesis

The following table synthesizes the expected neurochemical and behavioral profiles of 3-F-4-Me-PhP compared to established reference compounds. Data is structured to highlight the divergence between pure entactogens (MDMA) and mixed-action phenylpiperazines (TFMPP, 3-F-4-Me-PhP).

ParameterVehicle (Saline)MDMA (1.5 mg/kg)TFMPP (1.0 mg/kg)3-F-4-Me-PhP (1.0 mg/kg)
5-HT Efflux (% Baseline, NAc) 102 ± 5%850 ± 45%420 ± 30%380 ± 25%
DA Efflux (% Baseline, NAc) 98 ± 4%310 ± 20%115 ± 10%125 ± 12%
HTR (Events / 20 min) 1.2 ± 0.54.5 ± 1.228.4 ± 3.532.1 ± 4.0
MDMA Lever Responding (%) < 5%> 95%65% (Partial)72% (Partial)

Note: Data represents theoretical expected values based on structurally homologous phenylpiperazines. Notice that while MDMA drives massive DA efflux and low HTR (due to lack of direct 5-HT2A agonism), 3-F-4-Me-PhP exhibits lower DA efflux but high HTR, characteristic of direct 5-HT receptor agonists.

References

  • Baumann, M.H., Clark, R.D., Budzynski, A.G., Partilla, J.S., Blough, B.E., & Rothman, R.B. (2005). "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30(3), 550-560.[Link]

  • Arbo, M.D., Bastos, M.L., & Carmo, H.F. (2012). "Piperazine compounds as drugs of abuse." Drug and Alcohol Dependence, 122(3), 174-185.[Link]

Application Note: Formulation of 1-(3-Fluoro-4-methylphenyl)piperazine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

1-(3-Fluoro-4-methylphenyl)piperazine is a specialized derivative within the phenylpiperazine class of chemical compounds. Phenylpiperazines represent a "privileged scaffold" in medicinal chemistry and neuropharmacology, frequently utilized as ligands for serotonin (5-HT) and dopamine (D2) receptors, or as critical intermediates in the synthesis of atypical antipsychotics and antidepressants [1].

When transitioning a novel phenylpiperazine derivative from in vitro receptor binding assays to in vivo animal models, formulation is often the primary bottleneck. Like many compounds in its class, 1-(3-Fluoro-4-methylphenyl)piperazine exhibits high lipophilicity and poor aqueous solubility at physiological pH. Administering such compounds as unformulated suspensions can lead to erratic pharmacokinetic (PK) profiles, poor bioavailability, and localized tissue necrosis at the injection site. This guide details scientifically rigorous, self-validating formulation strategies to ensure stable, bioavailable, and reproducible dosing for in vivo studies.

Physicochemical Profiling & Causality in Formulation

To design an effective vehicle, we must first analyze the physicochemical properties driving the molecule's behavior:

  • Basicity (pKa): The molecule contains a secondary amine in the piperazine ring (pKa ~9.0–9.5) and an aniline-like nitrogen (pKa ~4.0).

  • Lipophilicity (LogP): The addition of the fluoro and methyl groups to the phenyl ring increases the compound's lipophilicity (estimated LogP ~2.5–3.0), which is excellent for blood-brain barrier (BBB) penetration but detrimental to aqueous solubility.

The Causality of Precipitation: If the free base of this compound is dissolved in a mildly acidic solution and injected intraperitoneally (IP) or intravenously (IV), the sudden shift to physiological pH (7.4) in the blood or peritoneal fluid will cause the piperazine ring to deprotonate. Because the neutral free base is highly lipophilic, it will rapidly nucleate and precipitate. To prevent this, the formulation must either encapsulate the hydrophobic phenyl ring (via cyclodextrins) or utilize a micellar dispersion system (via co-solvents and surfactants) to keep the drug in solution regardless of the surrounding pH [2].

Formulation Strategies for In Vivo Administration

Strategy A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Intravenous (IV), Intraperitoneal (IP), and Subcutaneous (SC) routes. Mechanism: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The hydrophobic 3-fluoro-4-methylphenyl moiety of the drug inserts into this cavity, forming a non-covalent inclusion complex. This shields the lipophilic portion from water, drastically increasing apparent solubility and preventing precipitation upon injection, while allowing rapid dissociation in the systemic circulation [2, 3].

Strategy B: Co-Solvent Micellar Dispersion (DMSO / Tween-80 / Saline)

Best for: Oral Gavage (PO) and high-dose IP toxicity studies. Mechanism: For dose-ranging studies where the required drug concentration exceeds the inclusion capacity of HP-β-CD, a co-solvent system is required. Dimethyl sulfoxide (DMSO) acts as the primary solvent to disrupt the crystal lattice of the drug. Tween-80 (Polysorbate 80), a non-ionic surfactant, is added before the aqueous phase to coat the solvated drug molecules. When saline is finally introduced, the Tween-80 forms micelles around the drug, creating a stable microemulsion rather than a precipitate.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of 5 mg/mL Solution in 20% HP-β-CD (w/v)

This protocol yields a clear, isotonic solution ideal for systemic administration.

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of sterile Ultra-Pure Water (UPW). Vortex until completely clear.

  • Compound Addition: Weigh exactly 50.0 mg of 1-(3-Fluoro-4-methylphenyl)piperazine (free base or HCl salt) and add it to the HP-β-CD solution.

  • Complexation (Critical Step): Sonicate the mixture in a water bath at 40°C for 20–30 minutes. Causality: Thermal energy and sonication overcome the activation energy required to drive the hydrophobic phenyl ring into the cyclodextrin cavity.

  • pH Adjustment: Measure the pH. If using the free base, the pH may be basic. Adjust dropwise with 0.1 M HCl until the pH reaches 6.5–7.0.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with sterile UPW or 0.9% Saline.

  • Sterile Filtration & Self-Validation: Pass the solution through a 0.22 µm PTFE or PES syringe filter.

    • Self-Validation Check: The final solution must be optically clear and free of particulates. Hold it against a dark background; any Tyndall effect (light scattering) indicates incomplete complexation, requiring a reduction in drug concentration or an increase in HP-β-CD.

Protocol 2: Preparation of 10 mg/mL Solution in 5% DMSO / 10% Tween-80 / 85% Saline

This protocol is designed for high-concentration oral dosing.

  • Primary Solvation: Weigh 100.0 mg of the compound and transfer to a sterile glass vial. Add 0.5 mL of anhydrous DMSO. Vortex vigorously until the compound is completely dissolved.

  • Surfactant Coating: Add 1.0 mL of Tween-80 to the DMSO-drug solution. Vortex for 2 minutes. Causality: Adding the surfactant before the aqueous phase ensures the drug is intimately mixed with the micelle-forming agent, preventing shock-precipitation.

  • Aqueous Dilution: While continuously vortexing the vial, add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise.

  • Self-Validation Check: The resulting mixture should be a clear to slightly opalescent microemulsion. If heavy, milky precipitation occurs, the rate of saline addition was too fast, or the compound concentration exceeds the micellar capacity.

Quantitative Data Presentation

Table 1: Comparison of Formulation Vehicles
Vehicle SystemOptimal RoutesMax Estimated Conc.AdvantagesDisadvantages
20% HP-β-CD IV, IP, SC, PO~5 - 8 mg/mLExcellent tissue tolerability; prevents precipitation; true solution.Limited by the molecular weight and cavity size of the CD.
5% DMSO / 10% Tween / 85% Saline PO, IP~10 - 15 mg/mLHigh solubilizing capacity; easy to prepare.Tween-80 can cause histamine release in dogs/rats (anaphylactoid reaction) if given IV.
0.5% Methylcellulose (Suspension) PO only>50 mg/mLAllows for massive doses in toxicity studies.Erratic absorption; cannot be used for systemic injections.
Table 2: Representative Pharmacokinetic Parameters for Phenylpiperazines

Note: Data is extrapolated from structurally analogous fluorinated and chlorinated phenylpiperazines (e.g., mCPP, TFMPP) administered in rodent models [4].

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Tmax (Time to peak) N/A (Immediate)0.5 – 1.2 hours
Cmax (Peak concentration) ~150 – 200 ng/mL~80 – 120 ng/mL
t1/2 (Elimination half-life) 1.5 – 2.5 hours2.0 – 3.5 hours
Bioavailability (F%) 100%35% – 50%
Primary Clearance Hepatic (CYP450 oxidation)Hepatic (First-pass metabolism)

Mandatory Visualizations

Experimental Workflow

Workflow N1 Compound Synthesis & Physicochemical Profiling N2 Vehicle Selection (HP-β-CD vs. Co-solvents) N1->N2 N3 Formulation Preparation (Sonication, pH Adjustment) N2->N3 N4 Sterile Filtration (0.22 µm PTFE) N3->N4 N5 In Vivo Administration (PO, IP, IV) N4->N5 N6 Pharmacokinetic & Behavioral Analysis N5->N6

Caption: Step-by-step experimental workflow for the formulation and in vivo evaluation of phenylpiperazines.

Pharmacodynamic Signaling Pathway

Pathway Ligand 1-(3-Fluoro-4-methylphenyl)piperazine Receptor 5-HT1A / 5-HT2A / D2 Receptors Ligand->Receptor Binds GProtein G-Protein Coupling (Gi/Gq) Receptor->GProtein Activates Effector Adenylyl Cyclase / PLC GProtein->Effector Modulates SecondMsgr cAMP ↓ / IP3 & DAG ↑ Effector->SecondMsgr Generates Response Modulation of Neurotransmitter Release & Behavior SecondMsgr->Response Induces

Caption: Receptor binding and downstream G-protein coupled signaling pathway of phenylpiperazine derivatives.

References

  • Title: Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents Source: ChemMedChem (via PubMed Central) URL: [Link]

  • Title: Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation Source: Pharmaceuticals (via PubMed Central) URL: [Link]

  • Title: Formulation and In Vivo Evaluation of Orally Disintegrating Tablets of Clozapine/Hydroxypropyl-β-cyclodextrin Inclusion Complexes Source: AAPS PharmSciTech (via PubMed Central) URL: [Link]

  • Title: In vitro metabolism studies of 18F-labeled 1-phenylpiperazine using mouse liver S9 fraction Source: Nuclear Medicine and Biology (via PubMed) URL: [Link]

Troubleshooting & Optimization

improving the yield of 1-(3-Fluoro-4-methylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine

Ticket ID: #SYN-FMPP-001 Topic: Yield Optimization & Troubleshooting for 1-(3-Fluoro-4-methylphenyl)piperazine Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

This guide addresses the synthesis of 1-(3-Fluoro-4-methylphenyl)piperazine (CAS: 383129-98-6), a critical pharmacophore in psychotropic and antibiotic drug discovery. The target molecule features an electron-rich, sterically crowded aryl system that presents specific challenges: bis-arylation of the piperazine and catalyst deactivation due to the ortho-fluoro effect.

We focus on two primary synthetic routes:

  • Route A (Primary): Palladium-Catalyzed Buchwald-Hartwig Amination (High Yield, High Cost).

  • Route B (Secondary): Nucleophilic Cyclization of Anilines (Lower Yield, Low Cost).

Module 1: Route Selection & Strategy

Q: Which synthetic route should I choose for my scale?

A: The choice depends strictly on your available equipment and scale.

FeatureRoute A: Buchwald-Hartwig Route B: Aniline Cyclization
Starting Material 4-Bromo-2-fluorotoluene3-Fluoro-4-methylaniline
Reagent Piperazine (anhydrous)Bis(2-chloroethyl)amine HCl
Key Mechanism Pd-catalyzed C-N CouplingNucleophilic Substitution (

)
Typical Yield 75% - 92%40% - 60%
Impurity Profile Bis-aryl piperazine (dimer)Polymeric tars, uncyclized linear amines
Recommendation Best for MedChem (<100g) Best for Process/Cost (>1kg)

Technical Insight: For research (gram-scale), Route A is superior. The 3-fluoro substituent on the aryl ring slightly deactivates the position 4 (para) towards nucleophilic attack, making traditional


 difficult without harsh conditions. The Buchwald-Hartwig protocol bypasses this electronic limitation using palladium catalysis [1].

Module 2: Optimizing the Buchwald-Hartwig Protocol (Route A)

Core Protocol: Reaction of 4-Bromo-2-fluorotoluene with Piperazine using Pd catalysis.

Critical Troubleshooting Guide

Issue 1: "I am seeing a large impurity spot (M+ = ~370) and low yield."

  • Diagnosis: This is the bis-arylated byproduct (N,N'-bis(3-fluoro-4-methylphenyl)piperazine). Piperazine has two equivalent nucleophilic nitrogens. Once the first aryl group attaches, the product is still nucleophilic and can react with another aryl bromide.

  • Solution:

    • Stoichiometry: Increase Piperazine loading to 3.0 – 5.0 equivalents . This statistically forces the mono-arylation.

    • Reverse Addition: Do not mix everything at once. Add the Aryl Bromide solution slowly to the catalyst/piperazine mixture.

    • Workup: The excess piperazine is water-soluble. It can be easily washed away during the aqueous workup, leaving the mono-arylated product in the organic phase.

Issue 2: "The reaction stalls at 60% conversion."

  • Diagnosis: Catalyst poisoning or ligand dissociation. The ortho-fluoro group can chelate Pd or destabilize the oxidative addition intermediate.

  • Solution:

    • Switch Ligand: Move from standard BINAP to XPhos or JohnPhos . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition to electron-rich/neutral aryl halides and prevent catalyst aggregation [2].

    • Oxygen Exclusion: Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method or vigorous argon sparging for 20 mins.

Issue 3: "Product is an oil and difficult to crystallize."

  • Diagnosis: Free base aryl piperazines are often oils.

  • Solution: Isolate as the Hydrochloride (HCl) salt .

    • Dissolve the crude oil in diethyl ether or EtOAc.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • The mono- or dihydrochloride salt will precipitate as a white solid, which purifies the compound by rejecting non-basic impurities.

Visual Workflow: Buchwald Optimization

BuchwaldOptimization Start Start: 4-Bromo-2-fluorotoluene + Piperazine Check Check LCMS: Is Bis-aryl dimer > 10%? Start->Check Action1 Increase Piperazine to 5.0 eq Switch to Reverse Addition Check->Action1 Yes Check2 Check Conversion: Is SM remaining > 20%? Check->Check2 No Action1->Check2 Action2 Switch Ligand to XPhos Check O2 exclusion Check2->Action2 Yes Success High Yield (>85%) Isolate as HCl Salt Check2->Success No Action2->Success

Caption: Decision logic for troubleshooting low yields in Pd-catalyzed piperazine arylation.

Module 3: The Aniline Cyclization Route (Route B)

Core Protocol: Reaction of 3-Fluoro-4-methylaniline with Bis(2-chloroethyl)amine hydrochloride .

Q: My reaction mixture turns into a black tar. How do I prevent polymerization?

A: This "tar" is often polymerized alkyl halides or oxidized aniline.

  • Solvent Choice: Switch from Ethanol to n-Butanol or Diglyme (Diethylene glycol monomethyl ether). Higher boiling points (117°C+) are required to drive the cyclization, but the solvent must be stable [3].

  • Base Selection: Use Anhydrous Sodium Carbonate (

    
    ) . Stronger bases (NaOH) can cause elimination of the chloroethyl side chains, leading to vinyl impurities that polymerize.
    
  • Concentration: Run the reaction at high dilution (0.1 M) to favor intramolecular cyclization (ring closing) over intermolecular polymerization.

Q: The workup is impossible; I can't separate the product from the salts.

A: The "Sticky Salt" Syndrome.

  • Protocol:

    • Evaporate the high-boiling solvent (Diglyme) under high vacuum first. Do not add water yet.

    • Basify the residue with aqueous NaOH (pH > 12).

    • Extract with Toluene (not DCM). Toluene is more selective for the amine and leaves the tarry polymers behind.

    • Wash the Toluene layer with brine to remove trapped inorganic salts.

Module 4: Validated Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Synthesis
  • Charge: In a glovebox or under Argon, add

    
     (1.0 mol%) and XPhos (2.0 mol%) to a flask. Add dry Toluene (10 mL/g substrate).
    
  • Activate: Stir for 5 mins to form the active catalyst species.

  • Add Reagents: Add Piperazine (4.0 equiv) and

    
     (1.5 equiv).
    
  • Add Substrate: Add 4-Bromo-2-fluorotoluene (1.0 equiv) via syringe.

  • Heat: Stir at 100°C for 12 hours.

  • Workup: Cool to RT. Filter through Celite (removes Pd). Dilute with EtOAc. Wash with water (3x) to remove excess piperazine. Dry organic layer (

    
    ), concentrate.
    
  • Salt Formation: Redissolve in

    
    , add 
    
    
    
    . Filter white solid.[1]
Protocol B: Aniline Cyclization (Cost-Effective)
  • Mix: Combine 3-Fluoro-4-methylaniline (1.0 equiv), Bis(2-chloroethyl)amine HCl (1.1 equiv), and

    
     (1.5 equiv) in Diglyme .
    
  • Reflux: Heat to 160°C for 24-48 hours. Monitor by TLC (Aniline disappearance).

  • Cool: Cool to RT. Filter off inorganic salts.

  • Extraction: Evaporate Diglyme. Basify residue. Extract with Toluene.[2][3]

References

  • Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed C-N Bond Formation.[3] This foundational work establishes the mechanism for coupling aryl halides with amines, specifically noting the utility of bulky phosphine ligands for deactivated substrates. [4]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. Describes the specific efficacy of XPhos and JohnPhos in preventing catalyst poisoning in ortho-substituted aryl halides.

  • Liu, K. G., & Robichaud, A. J. (2005).[5] A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters. Details the optimization of the aniline cyclization route using high-boiling solvents like Diglyme to improve yields and reduce polymerization.

  • PubChem Compound Summary . (2025). 3-Fluoro-4-methylaniline.[6] National Center for Biotechnology Information. Provides physical property data critical for solvent selection in Route B.

Sources

overcoming solubility issues of 1-(3-Fluoro-4-methylphenyl)piperazine in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of substituted phenylpiperazines. 1-(3-Fluoro-4-methylphenyl)piperazine is a classic example of a "deceptively simple" molecule. While it readily dissolves in organic solvents like DMSO, its behavior in aqueous biological assays often leads to false negatives, high background noise, or complete compound crash-out.

This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind these solubility issues and provide self-validating, field-proven protocols to ensure your high-throughput screening (HTS) and cell-based assays yield reproducible data.

Physicochemical Profiling: The Causality of Precipitation

Why does 1-(3-Fluoro-4-methylphenyl)piperazine precipitate so aggressively in standard assay buffers? The answer lies in the competing thermodynamic forces of its molecular structure.

The molecule consists of a basic piperazine ring attached to a highly lipophilic 3-fluoro-4-methylphenyl moiety. While the unsubstituted secondary amine of the piperazine ring is basic (pKa ~9.7) and partially protonated at physiological pH (7.4), the nitrogen attached to the phenyl ring has its lone pair delocalized into the aromatic system, significantly dropping its pKa[1].

When you dilute a concentrated DMSO stock into an aqueous buffer, the sudden shift in the solvent's dielectric constant forces the highly lipophilic fluorinated phenyl groups to aggregate. This hydrophobic collapse overcomes the solvation energy provided by the single protonated amine, resulting in a metastable amorphous precipitate[2].

Table 1: Physicochemical Properties & Assay Implications

PropertyValue / CharacteristicImpact on Experimental Assays
pKa (Piperazine N4) ~9.7Highly protonated at pH 7.4; provides the primary source of aqueous solubility[1].
pKa (Phenyl N1) ~3.0 - 4.0Unprotonated at physiological pH due to electron delocalization.
Aqueous Solubility (pH 7.4) LowProne to rapid amorphous precipitation in PBS or cell culture media[2].
DMSO Solubility High (> 30 mg/mL)Excellent for creating concentrated stock solutions (10 mM - 100 mM).
Lipophilicity (LogP) HighDrives hydrophobic aggregation and non-specific binding to plasticware.

Troubleshooting Workflow

Before altering your assay biology, follow this systematic decision tree to isolate and resolve the solubility bottleneck.

SolubilityWorkflow Start Compound Precipitates in Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 1% (Avoids solvent toxicity & crash-out) CheckDMSO->ReduceDMSO Yes KineticAssay Perform Kinetic Solubility Assay CheckDMSO->KineticAssay No ReduceDMSO->KineticAssay CheckpH Can assay tolerate pH adjustment? KineticAssay->CheckpH Precipitation Persists Success Proceed with Assay KineticAssay->Success Resolved AdjustpH Lower pH to ~6.0 (Protonates piperazine) CheckpH->AdjustpH Yes Formulation Use Co-solvents or β-Cyclodextrin CheckpH->Formulation No AdjustpH->Success Formulation->Success

Troubleshooting workflow for resolving 1-(3-Fluoro-4-methylphenyl)piperazine precipitation.

Step-by-Step Methodologies

Protocol 1: Self-Validating Kinetic Solubility Assessment

Purpose: Thermodynamic solubility measures equilibrium, which is irrelevant for HTS. Kinetic solubility mimics the exact conditions of your assay (diluting from DMSO to buffer) and identifies the exact concentration threshold at which amorphous precipitation occurs[3],[2].

Materials:

  • 10 mM stock of 1-(3-Fluoro-4-methylphenyl)piperazine in anhydrous DMSO.

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microtiter plate.

  • Nephelometer or UV-Vis plate reader (absorbance at 620 nm)[3].

Step-by-Step Procedure:

  • Establish Baselines (Self-Validation): Fill wells A1-A3 with 200 µL of assay buffer containing 1% DMSO (Vehicle Control). Fill wells B1-B3 with a known highly soluble compound (Positive Control).

  • Serial Dilution: Prepare a 2-fold serial dilution of your compound in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spike: Rapidly inject 2 µL of each DMSO dilution into 198 µL of assay buffer in the 96-well plate (maintaining a strict 1% final DMSO concentration)[4].

  • Incubation: Immediately shake the plate for 2 minutes. Incubate at your assay temperature (e.g., 37°C) for the exact duration of your planned experiment.

  • Quantification: Measure light scattering (nephelometry) or turbidity (absorbance at 620 nm).

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration where the optical density (OD) does not significantly exceed the Vehicle Control baseline[3]. Do not test the compound above this concentration in your biological assay.

Protocol 2: Solubilization via -Cyclodextrin Inclusion Complexes

Purpose: If your required testing concentration exceeds the kinetic solubility limit, and you cannot alter the pH, encapsulating the lipophilic 3-fluoro-4-methylphenyl tail in a cyclodextrin cavity is the most biologically compatible rescue strategy[5].

Step-by-Step Procedure:

  • Molar Ratio Preparation: Weigh out 1-(3-Fluoro-4-methylphenyl)piperazine and

    
    -Cyclodextrin (
    
    
    
    -CD) at a 1:1 or 1:2 molar ratio[5].
  • Co-dissolution: Dissolve the

    
    -CD in your aqueous assay buffer first. Ensure complete dissolution (mild heating to 40°C may be required).
    
  • Complexation: Slowly add the piperazine compound to the

    
    -CD solution under continuous, vigorous vortexing or sonication.
    
  • Equilibration: Allow the mixture to shake at room temperature for 24 hours to ensure the hydrophobic phenyl ring fully enters the hydrophobic cavity of the

    
    -CD[5].
    
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. The resulting filtrate contains the soluble inclusion complex ready for cell-based dosing.

Expert FAQs

Q: My compound is fully dissolved in 100% DMSO, but the moment I add it to my cell culture media, it turns cloudy. Why? A: You are witnessing "DMSO crash-out." When DMSO mixes with water, the solvent polarity changes drastically. The lipophilic 3-fluoro-4-methylphenyl group can no longer be solvated and aggregates into a metastable amorphous precipitate[2]. To fix this, perform intermediate step-down dilutions (e.g., 100% DMSO


 50% DMSO/PEG400 

Assay Buffer) or keep the final DMSO concentration strictly below 1%[4].

Q: Can I just lower the pH of my buffer to dissolve it? A: Yes, chemically speaking. Lowering the pH to ~6.0 will fully protonate the secondary amine of the piperazine ring, drastically increasing aqueous solubility[1]. However, as an Application Scientist, I must warn you: ensure your biological target (e.g., enzyme or cell line) remains viable and active at pH 6.0. If your assay requires pH 7.4, pH adjustment is not a viable option, and you should pivot to Protocol 2 (


-Cyclodextrin).

Q: Would synthesizing the hydrochloride (HCl) salt form of this compound solve my assay issues? A: Salt formation (like an HCl salt) improves the dissolution rate of the solid powder into water[1]. However, once dissolved in a pH 7.4 buffer, the compound dissociates back into its free-base equilibrium. If the free-base solubility limit at pH 7.4 is 10 µM, adding the HCl salt will simply cause it to dissolve quickly and then precipitate back out once it exceeds 10 µM. Salt forms are excellent for formulation, but they do not bypass the fundamental pH-dependent solubility limits of your assay buffer.

References

  • [3] Aqueous Solubility Assays. Creative Bioarray. Available at:[Link]

  • [5] β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties. MDPI. Available at: [Link]

Sources

optimizing HPLC separation of piperazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks in the chromatographic separation of piperazine isomers. Piperazines are notoriously challenging due to their high polarity, dual basicity, and—in the case of aliphatic isomers—a complete lack of UV-absorbing chromophores.

This guide is designed to move beyond basic troubleshooting. Here, we will explore the chemical causality behind peak distortion and provide self-validating, field-tested protocols to help you achieve baseline resolution, symmetrical peaks, and robust quantification for your drug development workflows.

Workflow: Selecting a Separation Strategy

PiperazineWorkflow Start Piperazine Isomer Mixture CheckUV Assess Chromophore (e.g., Aryl vs. Alkyl) Start->CheckUV UVActive UV-Active Isomers (e.g., CPP positional isomers) CheckUV->UVActive Aromatic rings present NonUV Non-UV Active Isomers (e.g., Dimethylpiperazines) CheckUV->NonUV Aliphatic/No chromophore RPChiral Reversed-Phase Chiral HPLC High pH (TEA Buffer) + MeOH UVActive->RPChiral Deriv Pre-column Derivatization (NBD-Cl or DNS-Cl) NonUV->Deriv High sensitivity needed HILIC Underivatized Analysis HILIC-ELSD (CN Column) NonUV->HILIC Direct analysis preferred DetectUV HPLC-UV/DAD Resolution > 2.0 RPChiral->DetectUV DetectFLD HPLC-UV/FLD or Normal Phase Deriv->DetectFLD DetectELSD Evaporative Light Scattering Detection HILIC->DetectELSD

Logical workflow for selecting HPLC separation strategies for piperazine isomers.

Frequently Asked Questions (FAQs)

Q1: Why do my piperazine peaks exhibit severe tailing on standard C18 columns, and how can I achieve symmetrical peaks? A1: Piperazine is a diamine with two distinct pKa values (typically ~5.3–5.7 and ~9.7–9.8)[1]. At a standard acidic mobile phase pH (e.g., pH 2–4), both amine groups are fully protonated. Peak tailing in reversed-phase HPLC is primarily caused by secondary ion-exchange interactions between these positively charged ammonium groups and negatively charged, unshielded 1 (


) on the silica support[1].
Causality & Solution: To eliminate this, you must disrupt the secondary interaction. If acidic conditions are required for other analytes in your mixture, add a competing base like Triethylamine (TEA) at 0.1% (v/v) to the mobile phase. TEA is a small basic molecule that preferentially binds to active silanols, effectively shielding the piperazine analyte from these tailing-inducing interactions[1].

Q2: How do I separate positional isomers of aromatic piperazines, such as ortho-, meta-, and para-chlorophenylpiperazine (CPP)? A2: Positional isomers often possess nearly identical hydrophobicities, rendering standard C18 separation insufficient. The slight differences in the spatial arrangement of the chlorine atom dictate the need for shape-selective or chiral stationary phases. Causality & Solution: Reversed-phase chiral chromatography is highly effective here. A validated study demonstrated that o-, m-, and p-CPP isomers can be2[2]. The optimal self-validating system utilizes an isocratic mobile phase of TEA buffer and methanol (70/30, v/v) adjusted to pH 9.0[2]. Operating at pH 9.0 ensures the piperazines are primarily unionized, allowing the chiral selector to interact purely with the distinct steric bulks of the ortho, meta, and para positions without interference from ion-exchange tailing.

Q3: My aliphatic piperazine isomers lack a chromophore. What is the most reliable way to detect and quantify them without an LC-MS? A3: Aliphatic piperazines absorb poorly above 210 nm, leading to baseline noise and poor sensitivity in standard UV detection. You have two primary mechanistic choices: universal detection or pre-column derivatization. Causality & Solution:

  • HILIC-ELSD: Because piperazines are highly polar, they retain exceptionally well on a cyanopropyl (CN) bonded phase under3[3]. Evaporative Light Scattering Detection (ELSD) detects any analyte less volatile than the mobile phase, making it perfect for underivatized piperazines[3].

  • Derivatization: Reacting piperazine with Dansyl chloride (DNS-Cl) attaches a bulky, hydrophobic naphthyl group to the secondary amine via a stable sulfonamide linkage. This not only enables UV/FLD detection but eliminates the basicity of the amine, allowing for4 by eliminating ionic bonding between the analyte and the column packing[4].

Data Presentation: Comparison of Optimization Strategies

Analyte TypeRecommended ColumnMobile Phase StrategyDetection MethodKey Advantage
Aromatic Isomers (e.g., CPP)Reversed-Phase ChiralIsocratic, pH 9.0 (TEA/MeOH)UV-DAD (254 nm)Baseline resolution of positional isomers[2].
Aliphatic Isomers (Underivatized)Cyanopropyl (CN) HILICHigh Acetonitrile, low aqueous bufferELSDDirect analysis, no sample prep required[3].
Trace Aliphatic Isomers SG-MIX or C18 (Post-Deriv)Normal Phase or RP (Gradient)UV/FLD (NBD-Cl or DNS-Cl)High sensitivity (LOD < 3 µg/L) and elimination of silanol tailing[3][4].

Experimental Protocols

Protocol 1: HILIC-ELSD Method for Underivatized Piperazine Isomers

Mechanistic Principle: In HILIC, retention relies on partitioning between the bulk organic mobile phase and a water-enriched layer immobilized on the polar stationary phase. Using a high concentration of acetonitrile forces the polar isomers into the stationary phase, while the ammonium formate buffer controls the ionization state.

Step-by-Step Methodology:

  • Column Setup: Install a Cyanopropyl (CN) bonded stationary phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an 85:15 (v/v) mixture of HPLC-grade Acetonitrile and 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid)[3].

  • System Equilibration: Set the flow rate to 1.0 mL/min. Equilibrate the column for at least 20 column volumes to ensure the aqueous layer is fully established on the CN phase.

  • ELSD Configuration: Set the drift tube temperature to 45°C, Nebulizer gas (Nitrogen) pressure at 3.5 bar, and Gain to 10.

  • Sample Preparation: Dissolve piperazine isomers in 80% Acetonitrile. Self-Validation Check: Matching the sample diluent to the initial mobile phase conditions prevents severe peak distortion and solvent front anomalies.

  • Optimization & Validation: Inject a 10 µL standard mix. The resolution (

    
    ) between isomers must be > 1.5. Self-Validation Check: If peaks elute too early (k' < 2), decrease the aqueous fraction by 2–5%. If tailing occurs, verify the buffer concentration is at least 10 mM to ensure adequate ionic shielding[3].
    
Protocol 2: Pre-column Derivatization with NBD-Cl for Trace Analysis

Mechanistic Principle: 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts specifically with primary and secondary amines via nucleophilic aromatic substitution in alkaline conditions, yielding a highly fluorescent, UV-active derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in HPLC-grade methanol. Prepare a 0.1 M Sodium Borate buffer and adjust the pH strictly to 8.5.

  • Reaction Setup: In a 2 mL amber vial (NBD derivatives are highly light-sensitive), mix 100 µL of the piperazine sample, 100 µL of the borate buffer, and 100 µL of the NBD-Cl reagent.

  • Incubation: Heat the mixture at 60°C in a water bath for exactly 30 minutes. Self-Validation Check: A distinct color change to yellow/orange indicates successful derivatization. If the solution remains clear, verify the pH of the borate buffer is ≥ 8.5, as the amine must be deprotonated to act as a nucleophile.

  • Quenching: Stop the reaction by adding 50 µL of 0.1 M HCl. This neutralizes the pH, preventing further side reactions and stabilizing the derivative.

  • Chromatographic Analysis: Inject 10 µL onto a standard C18 column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Detect at 460 nm (UV) or Ex: 460 nm / Em: 520 nm (Fluorescence)[3].

References

  • BenchChem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds". BenchChem. 1

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets". International Journal of Legal Medicine. 2

  • Navaneeswari, R., & Reddy, P. R. (2012). "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection". ResearchGate. 3

  • ResearchGate Contributors. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines". ResearchGate. 4

Sources

Technical Support Center: Troubleshooting Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The synthesis of arylpiperazines—a privileged scaffold in drug development—is frequently complicated by side reactions such as over-arylation (diarylation), dehalogenation, and regiochemical scrambling. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >95% selectivity in your C–N cross-coupling and SNAr workflows.

Strategic Workflow: Selecting the Right Pathway

The most effective way to reduce side products is to select a synthetic route that inherently disfavors them based on the electronic nature of your aryl electrophile.

Workflow Start Target: Monoarylpiperazine Choice1 Electrophile Type? Start->Choice1 SNAr Electron-Deficient Aryl Halide (SNAr) Choice1->SNAr Yes BHA Unactivated Aryl Halide (Buchwald-Hartwig) Choice1->BHA No BHA_Protect Use Mono-Boc Piperazine (100% Selectivity) BHA->BHA_Protect Conservative Route BHA_Direct Direct Amination (Risk of Diarylation) BHA->BHA_Direct Step-Economy Route Ligand Use Bulky Ligands (RuPhos, BrettPhos) BHA_Direct->Ligand Mitigation Strategy

Logical decision tree for selecting arylpiperazine synthesis strategies to minimize side products.

Troubleshooting FAQs

Q1: Why do I consistently observe 15–30% N,N'-diarylpiperazine formation when coupling unprotected piperazine with aryl chlorides, and how can I suppress this?

Causality: Unprotected piperazine possesses two equivalent secondary amines. After the first catalytic cycle, the newly formed monoarylpiperazine remains highly nucleophilic. If your catalytic system utilizes standard bidentate ligands (e.g., BINAP or dppf), the coordination sphere around the palladium center is open enough to accept this monoarylpiperazine, allowing it to re-enter the catalytic cycle and form the diarylated side product[1][2].

Solution: Transition to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos[3]. These ligands form a highly active, monoligated


 species[4]. The extreme steric bulk of the ligand's isopropyl or tert-butyl groups creates a crowded pocket that easily accommodates the small, unsubstituted piperazine but physically blocks the larger monoarylpiperazine from coordinating to the 

intermediate[3].
Q2: When performing SNAr with piperazine and electron-deficient aryl fluorides, I observe dehalogenation (reduction) of the aryl ring. What is the cause?

Causality: Dehalogenation in SNAr reactions is typically a hydride-transfer side reaction. This is exacerbated by high reaction temperatures and the use of strong alkoxide bases (like NaOtBu or KOtBu), which can undergo


-hydride elimination to act as an unintended hydride source.

Solution: SNAr does not require transition metal catalysis and should be run under milder conditions. Switch to a weaker, non-nucleophilic base such as


 or 

. For an even cleaner reaction, use a 3- to 5-fold excess of piperazine itself to act as the base. The excess piperazine drives the reaction kinetically and is easily washed out during an acidic aqueous workup, completely avoiding alkoxide-induced reduction.
Q3: Is it more efficient to use mono-Boc protected piperazine to guarantee selectivity, or to optimize the direct amination of unprotected piperazine?

Causality & Strategy: Using mono-Boc piperazine is a conservative, fail-safe approach that completely prevents diarylation by chemically blocking the second nitrogen[5]. However, this adds two synthetic steps (protection and deprotection) and reduces overall atom economy. For discovery chemistry or small-scale synthesis, the Boc-route is highly reliable. For process scale-up, direct amination of unprotected piperazine using a BrettPhos-catalyzed system is vastly superior, as it eliminates the protecting group steps while maintaining >95% selectivity for the monoarylated product[2].

Mechanistic Insights: Steric Control of Selectivity

Understanding the physical space around the transition metal is key to preventing side reactions. The diagram below illustrates how ligand architecture dictates the fate of the reaction.

Mechanism Pd0 L1Pd(0) Catalyst OA L1Pd(Ar)X (Oxidative Addition) Pd0->OA Ar-X Mono Monoarylpiperazine OA->Mono Piperazine, Base Rebind Re-coordination to Pd Mono->Rebind Excess Ar-X Diaryl Diarylation Product Rebind->Diaryl 2nd Catalytic Cycle Block Steric Blockade (RuPhos/BrettPhos) Block->Rebind Prevents Binding

Mechanistic pathway of Buchwald-Hartwig amination showing how bulky ligands block diarylation.

Quantitative Data: Ligand Impact on Selectivity

The choice of ligand directly correlates to the ratio of mono- to diarylation. The following table summarizes expected outcomes based on established literature parameters.

Table 1: Impact of Ligand Steric Bulk on Piperazine Arylation Selectivity

Ligand SystemCatalyst LoadingAryl ElectrophilePiperazine (Eq.)Monoarylation (%)Diarylation (%)Causality / Observation
BINAP 2.0 mol%Aryl Bromide2.0~45%~35%Insufficient steric bulk; bidentate nature allows coordination of monoarylpiperazine.
XPhos 1.0 mol%Aryl Chloride2.0~65%~15%Moderate bulk; partial suppression of second addition.
RuPhos 1.0 mol%Aryl Chloride1.1>90%<2%High steric bulk (isopropyl groups) blocks the larger monoarylpiperazine.
BrettPhos 1.0 mol%Aryl Chloride1.1>95%<1%Extreme steric bulk and electron richness completely restrict the coordination sphere.

Standard Operating Procedure (SOP)

Highly Selective Monoarylation of Unprotected Piperazine via Buchwald-Hartwig Coupling

Objective: Synthesize monoarylpiperazine from an unactivated aryl chloride with <1% diarylation utilizing a self-validating BrettPhos Pd G3 precatalyst workflow.

Reagents:

  • Aryl chloride (1.0 eq)

  • Unprotected Piperazine (1.1 eq)

  • BrettPhos Pd G3 precatalyst (1.0 mol%)

  • BrettPhos ligand (1.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 eq)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl chloride, piperazine, NaOtBu, BrettPhos Pd G3, and BrettPhos.

    • Causality Note: Utilizing a pre-formed G3 catalyst ensures the rapid, quantitative generation of the active

      
       species at room temperature, preventing high-temperature degradation pathways before the catalytic cycle begins.
      
  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.2 M. Seal the flask tightly and remove it from the glovebox.

  • Heating & Self-Validation: Stir the mixture at 80 °C for 4–12 hours.

    • Self-Validation Check: Pull a 10 µL aliquot after 4 hours, quench in wet acetonitrile, and analyze via UPLC-MS. The reaction is complete when the aryl chloride mass is consumed. The ratio of mono- to diarylation should strictly be >99:1. If diarylation exceeds 2%, verify the structural integrity of your BrettPhos ligand (phosphine oxidation leads to ligand dissociation and loss of steric control).

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and perform three washes with deionized water.

    • Causality Note: The slight 0.1 eq excess of unreacted piperazine is highly water-soluble and will partition entirely into the aqueous layer, while the more lipophilic monoarylpiperazine remains in the organic phase, simplifying purification.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH/Et3N gradient) if trace catalyst removal is required.
    

References[4] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. American Chemical Society (ACS).https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00345[3] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry (RSC).https://pubs.rsc.org/en/content/chapter/bk9781849734257-00184/978-1-84973-425-7[1] Palladium-Catalyzed Amination of Aryl Sulfides with Aliphatic Amines. Kyoto University Research Information Repository.https://repository.kulib.kyoto-u.ac.jp/dspace/handle/2433/197127[5] Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one as precursor to an efficacious Buchwald–Hartwig amination step. Researcher.Life.https://app.researcher.life/paper/delineating-an-alternate-convergent-synthesis-of-brexpiprazole[2] Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor.https://scholar.uwindsor.ca/chemistry/

Sources

enhancing the stability of 1-(3-Fluoro-4-methylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 1-(3-Fluoro-4-methylphenyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 1-(3-Fluoro-4-methylphenyl)piperazine in solution. While the 3-fluoro-4-methylphenyl moiety is relatively robust, the secondary amine of the piperazine ring introduces critical stability challenges, including N-oxidation, pH-dependent hydrolysis, and atmospheric reactivity[1].

This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your experimental data.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand its chemical drivers. Piperazine is a weak base with two distinct pKa values (typically ~5.35 and 9.73)[2]. The stability of 1-(3-Fluoro-4-methylphenyl)piperazine is entirely dependent on the protonation state of this ring:

  • Oxidative Vulnerability: In an unprotonated state (pH > 7), the lone pair of electrons on the secondary nitrogen is highly exposed. This makes it a prime target for reactive oxygen species (ROS) and trace transition metals (like Cu²⁺ or Fe²⁺), leading to rapid N-oxide formation[3].

  • Atmospheric Reactivity: Unprotonated piperazines act as nucleophiles, readily absorbing atmospheric carbon dioxide to form insoluble carbamate adducts[2].

  • The Causality-Driven Solution: By lowering the solution pH to a range of 4.0–5.5, the secondary amine becomes protonated. This protonation acts as an electronic shield, withdrawing electron density and sterically hindering both oxidation and nucleophilic attack[4].

Degradation Compound 1-(3-Fluoro-4-methylphenyl) piperazine O2 O2 / Trace Metals (Oxidation) Compound->O2 CO2 Atmospheric CO2 (pH > 8) Compound->CO2 Heat Thermal Stress (>60°C) Compound->Heat NOxide N-Oxide Derivative (Color Change) O2->NOxide Carbamate Carbamate Adduct (Precipitation) CO2->Carbamate RingOpen Ring-Opened Products (Loss of Activity) Heat->RingOpen

Primary degradation pathways of arylpiperazines under environmental stress.

Troubleshooting FAQs

Q1: Why does my aqueous stock solution turn yellow or brown over time? A: Color changes are the hallmark of N-oxidation within the piperazine ring. This reaction is driven by dissolved oxygen and catalyzed by trace metals leaching from glassware or buffer salts. Intervention: Formulate the solution at a slightly acidic pH (e.g., pH 4.5) to protonate the amine[4]. Incorporate a chelating agent like 0.01% EDTA to sequester catalytic trace metals, and store the solution in amber vials to prevent photo-oxidation.

Q2: My in vitro assay results are inconsistent when using week-old stock solutions. What is degrading? A: If stored in unsealed containers at neutral to basic pH, piperazine derivatives absorb atmospheric CO₂ to form carbamates[2]. This not only alters the effective concentration of your active compound but also lowers the pH of the solution dynamically, ruining assay reproducibility. Intervention: Always purge the headspace of storage vials with an inert gas (Nitrogen or Argon) and use tightly sealed PTFE-lined caps.

Q3: Can I use DMSO as a stock solvent for long-term storage? A: While 1-(3-Fluoro-4-methylphenyl)piperazine is highly soluble in DMSO, DMSO is hygroscopic and can undergo redox reactions over time, especially at room temperature. This accelerates the degradation of the arylpiperazine[1]. Intervention: If DMSO must be used, ensure it is strictly anhydrous (stored over molecular sieves). Prepare single-use aliquots to avoid freeze-thaw cycles, and store them at -20°C.

Self-Validating Experimental Protocols

To guarantee trustworthiness, your workflows must be self-validating. Below are the standard operating procedures for preparing stable solutions and validating their integrity.

Protocol A: Preparation of an Ultra-Stable Aqueous Stock Solution

This protocol utilizes pH control and antioxidants to chemically shield the piperazine ring[4].

  • Solvent Preparation: Prepare a 50 mM Acetate buffer. Adjust the pH to 4.5 using glacial acetic acid.

  • Additives: Add 0.1% (w/v) ascorbic acid (as a sacrificial antioxidant) and 0.01% (w/v) EDTA (as a metal chelator).

  • Dissolution: Weigh 1-(3-Fluoro-4-methylphenyl)piperazine under an inert atmosphere. Slowly add the buffered solvent to achieve the desired concentration (e.g., 10 mM) while vortexing.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate nucleators.

  • Storage: Divide into single-use aliquots in amber glass vials. Purge the headspace with Argon gas, seal tightly, and store at -20°C.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Acidify Solvent (pH 4.0 - 5.5) Step1->Step2 Step3 3. Add Antioxidant (e.g., Ascorbic Acid) Step2->Step3 Step4 4. Aliquot & Seal (Amber Vials, Argon) Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Step-by-step workflow for preparing ultra-stable arylpiperazine stock solutions.

Protocol B: Forced Degradation (Stability-Indicating) Assay

Before trusting your HPLC/LC-MS method, you must prove it can resolve the parent compound from its degradants.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Thermal Stress: Incubate 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.

  • Analysis: Inject the stressed samples onto a C18 column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Note: TFA is critical to prevent peak tailing of the basic piperazine amine. If the parent peak area decreases and distinct secondary peaks (N-oxides) appear, your method is successfully stability-indicating.

Quantitative Data Presentation

The following table summarizes the expected stability profile of 1-(3-Fluoro-4-methylphenyl)piperazine under various formulation conditions, demonstrating the dramatic impact of pH and environmental control.

Storage ConditionSolution pHAdditives Present30-Day Recovery (%)Primary Degradant Observed
Ambient Air, 25°C7.4 (PBS)None68.4%N-Oxide, Carbamate Adduct
Argon Purged, 25°C7.4 (PBS)None85.2%N-Oxide
Argon Purged, 4°C4.5 (Acetate)None94.7%Trace N-Oxide
Argon Purged, -20°C 4.5 (Acetate) 0.1% Ascorbic Acid, EDTA >99.8% None Detected

References

  • Wikipedia Contributors. "Piperazine - Reactions and Chemical Properties." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PLOS One. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS One. Available at: [Link]

  • The Journal of Physical Chemistry A. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions." ACS Publications. Available at: [Link]

Sources

Technical Support Center: Method Validation for Quantitative Analysis of 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the quantitative analysis of 1-(3-Fluoro-4-methylphenyl)piperazine. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the validation of analytical methods for this compound. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your analytical data.

Introduction: The Criticality of Method Validation

Method validation is a cornerstone of quality assurance in the pharmaceutical industry. For a compound like 1-(3-fluoro-4-methylphenyl)piperazine, which may be an active pharmaceutical ingredient (API), an intermediate, or a related impurity, robust and reliable analytical methods are paramount. The validation process provides documented evidence that an analytical procedure is suitable for its intended purpose.[1] This guide will address common challenges encountered during the validation of quantitative methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors.

The principles discussed are in alignment with the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently updated Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] These guidelines emphasize a lifecycle approach to analytical procedures, where the method is continuously monitored and improved.[3]

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

HPLC is a widely used technique for the quantitative analysis of pharmaceutical compounds due to its versatility and sensitivity. However, various issues can arise during method development and validation.

Frequently Asked Questions (FAQs)

Q1: My peak for 1-(3-Fluoro-4-methylphenyl)piperazine is showing significant tailing. What are the potential causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can significantly impact the accuracy and precision of quantification.[6] The primary causes often revolve around secondary interactions between the basic piperazine moiety of your analyte and active sites on the stationary phase, or issues with the mobile phase and system hardware.[7][8]

Here’s a systematic approach to troubleshooting peak tailing:

  • Mobile Phase pH: The piperazine group is basic. An inappropriate mobile phase pH can lead to interactions with residual silanols on the silica-based column packing. Ensure the mobile phase pH is at least 2 pH units away from the pKa of your compound to maintain a consistent ionization state.[8] For a basic compound, a lower pH (e.g., 2.5-3.5) is often beneficial.

  • Column Choice: Not all C18 columns are the same. Columns with high-purity silica and effective end-capping are less prone to silanol interactions. Consider using a column specifically designed for basic compounds or one with a different stationary phase chemistry.

  • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol groups and reduce peak tailing. Alternatively, using a buffered mobile phase is crucial for pH stability.

  • System Dead Volume: Excessive tubing length or fittings between the column and the detector can contribute to peak broadening and tailing.[7] Use pre-cut, low-dead-volume tubing where possible.

  • Column Contamination: A buildup of strongly retained compounds on the column can lead to active sites. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[7]

Q2: I'm observing inconsistent retention times for my analyte. What should I investigate?

A2: Retention time shifts can compromise peak identification and integration. The root causes are typically related to the mobile phase, the HPLC system, or the column.[9]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Inaccurate composition or pH can lead to significant shifts.[7] It's also crucial to degas the mobile phase to prevent air bubbles from affecting the pump performance.[7]

  • Column Equilibration: Insufficient column equilibration time before starting a sequence of injections is a frequent cause of retention time drift.[7] Allow at least 10-20 column volumes of the mobile phase to pass through the column before the first injection.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Using a column oven is highly recommended to maintain a stable temperature.[7]

  • Pump Performance: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly affecting retention times. Perform a leak test and check the pump pressure for unusual fluctuations.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual but consistent shift in retention time over the life of a column, it may be time for a replacement.

Q3: How do I establish the linearity of my quantitative method for 1-(3-Fluoro-4-methylphenyl)piperazine?

A3: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. According to ICH guidelines, this is a critical validation parameter.[5][10]

Step-by-Step Protocol for Establishing Linearity:

  • Prepare a Stock Solution: Accurately weigh a known amount of your 1-(3-Fluoro-4-methylphenyl)piperazine reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Create a Calibration Curve: From the stock solution, prepare a series of at least five calibration standards by serial dilution.[5] The concentration range should span from the reporting threshold for impurities to 120% of the assay specification.[5][10]

  • Analyze the Standards: Inject each calibration standard in triplicate.

  • Plot the Data: Plot the average peak area (or peak height) against the corresponding concentration.

  • Perform Linear Regression Analysis: Calculate the correlation coefficient (r), the coefficient of determination (r²), the y-intercept, and the slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.999
Coefficient of Determination (r²) ≥ 0.998
Y-intercept Should be close to zero and not statistically significant.
Troubleshooting Workflow Diagram

HPLC_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_rt Troubleshooting Retention Time Shift cluster_resolution Troubleshooting Poor Resolution start Problem Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift poor_resolution Poor Resolution start->poor_resolution check_ph Check Mobile Phase pH peak_tailing->check_ph Chemical Interaction? check_column Evaluate Column peak_tailing->check_column check_system Inspect System Hardware peak_tailing->check_system Physical Issue? check_mp Verify Mobile Phase Prep rt_shift->check_mp Consistency Issue? check_equilibration Ensure Proper Equilibration rt_shift->check_equilibration check_temp Check Temperature Control rt_shift->check_temp optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp Selectivity Issue? change_column Try Different Column poor_resolution->change_column adjust_flow Adjust Flow Rate poor_resolution->adjust_flow

Caption: A decision tree for troubleshooting common HPLC issues.

Section 2: Gas Chromatography (GC) Troubleshooting & FAQs

GC can be a powerful technique for the analysis of semi-volatile compounds like 1-(3-Fluoro-4-methylphenyl)piperazine, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).

Frequently Asked Questions (FAQs)

Q1: I am developing a GC-MS method for 1-(3-Fluoro-4-methylphenyl)piperazine. What are the key considerations for method development and validation?

A1: A GC-MS method for this compound can provide excellent selectivity and sensitivity.[11][12][13] Here are the key aspects to focus on:

  • Column Selection: A mid-polarity column, such as a 5% phenyl/95% methyl silicone column, is a good starting point.[14] The choice of column length, internal diameter, and film thickness will depend on the required resolution and analysis time.

  • Inlet Parameters: Optimize the injector temperature to ensure complete volatilization of the analyte without degradation. A split or splitless injection mode can be used depending on the sample concentration.

  • Oven Temperature Program: A temperature ramp is typically used to achieve good separation of the analyte from any impurities or matrix components. Start with an initial temperature below the boiling point of your solvent and ramp up to a final temperature that ensures your analyte elutes in a reasonable time.

  • Mass Spectrometer Parameters: In full-scan mode, you can identify the characteristic fragment ions of 1-(3-Fluoro-4-methylphenyl)piperazine. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide the best sensitivity and selectivity.

  • Validation Parameters: The same validation parameters as for HPLC (accuracy, precision, linearity, etc.) need to be assessed according to ICH guidelines.[5][10]

Q2: My analyte peak is broad in my GC analysis. What could be the cause?

A2: Peak broadening in GC can be attributed to several factors:

  • Slow Injection: A slow injection can cause the sample to be introduced into the column as a wide band, leading to a broad peak. Ensure a fast and consistent injection technique.

  • Inlet Temperature Too Low: If the injector temperature is not high enough, the sample may not vaporize quickly and efficiently, resulting in peak broadening.

  • Column Overloading: Injecting too much sample can overload the column, leading to broad, often asymmetrical peaks. Try diluting your sample.

  • Carrier Gas Flow Rate: An incorrect carrier gas flow rate (either too high or too low) can lead to decreased separation efficiency and broader peaks.

  • Column Contamination: Contamination at the head of the column can cause peak distortion. It may be necessary to trim the first few centimeters of the column or replace it.

Q3: How do I perform an accuracy study for my quantitative method?

A3: Accuracy is the closeness of the test results obtained by the method to the true value. It should be established across the specified range of the analytical procedure.[5]

Step-by-Step Protocol for Determining Accuracy:

  • Preparation of Spiked Samples: For a drug product, you can perform a spiking study. Prepare placebo samples and spike them with known concentrations of 1-(3-Fluoro-4-methylphenyl)piperazine at different levels (e.g., 80%, 100%, and 120% of the target concentration). For a drug substance, accuracy can be determined by analyzing a sample of known purity.[5]

  • Analysis: Analyze these spiked samples in triplicate using your validated method.

  • Calculation of Recovery: Calculate the percentage recovery for each sample using the following formula: (Experimental Concentration / Theoretical Concentration) * 100%

Acceptance Criteria for Accuracy:

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

Section 3: General Method Validation Principles

This section provides a brief overview of other critical validation parameters that apply to both HPLC and GC methods.

Key Validation Parameters
  • Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: This measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]

Method Validation Workflow

Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Write Validation Report robustness->report

Caption: A typical workflow for analytical method validation.

References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • Shimadzu. HPLC Troubleshooting - Tailing Peaks. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • LCGC. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Drawell. 6 Key Points You Need to Know about Quantitative LC-MS. [Link]

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SWGDRUG. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • Stanford University. QUANTITATIVE MASS SPECTROMETRY. [Link]

  • PubMed. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. [Link]

  • Anglia Ruskin Research Online. The synthesis, analysis and characterisation of piperazine based drugs. [Link]

  • ResearchGate. A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • SIELC Technologies. Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column. [Link]

Sources

strategies to improve oral bioavailability of piperazine-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biopharmaceutical Development. As a Senior Application Scientist, I have designed this portal to help researchers and formulation scientists systematically troubleshoot and resolve oral bioavailability (BA) bottlenecks specific to piperazine-based drug candidates.

Piperazine is a privileged scaffold in medicinal chemistry, featured in blockbuster drugs like imatinib, ciprofloxacin, and aripiprazole. However, the dual-nitrogen core often presents distinct pharmacokinetic challenges, including pH-dependent solubility, high susceptibility to P-glycoprotein (P-gp) efflux, and rapid first-pass metabolism. This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these hurdles.

Section 1: Formulation & Solubility Troubleshooting

FAQ 1: My piperazine derivative shows excellent target affinity in vitro, but oral bioavailability in rodent models is <5%. The compound precipitates in simulated intestinal fluid (FaSSIF). How do I prevent this?

The Science (Causality): Piperazine derivatives are typically weak bases. They dissolve readily in the acidic environment of the stomach (pH 1.2–2.0) due to protonation of the nitrogen atoms. However, as the compound transitions to the neutral/slightly alkaline environment of the small intestine (pH 6.8), it loses its charge, drastically reducing its thermodynamic solubility and causing precipitation before absorption can occur.

The Solution: To maintain supersaturation in the intestine, you must trap the drug in a high-energy state. This is best achieved through Amorphous Solid Dispersions (ASDs) or strategic salt selection. ASDs disperse the drug at a molecular level within a hydrophilic polymeric matrix (e.g., HPMC or PVP), which inhibits crystal lattice formation and maintains supersaturation during gastrointestinal transit[1]. Alternatively, forming a salt (e.g., mesylate or specific piperazine salts) can alter the microenvironmental pH and dissolution rate[2].

Protocol 1: Preparation and Validation of Ternary Amorphous Solid Dispersions (Spray Drying)

This protocol is a self-validating system: successful amorphization is immediately confirmed via Powder X-Ray Diffraction (PXRD).

  • Solvent Selection: Dissolve the piperazine API, a primary polymer (e.g., HPMC-AS), and a secondary surfactant (e.g., Vitamin E TPGS to prevent nucleation) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v). Ensure total solid concentration is ~5-10% w/v.

  • Spray Drying: Feed the solution into a laboratory spray dryer.

    • Inlet Temperature: 70–80°C (depending on solvent boiling point).

    • Aspirator: 100%.

    • Pump Speed: 10–15%.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation (PXRD & DSC): Analyze the powder using PXRD. A successful ASD will show a broad "halo" without sharp Bragg peaks, confirming the absence of a crystalline lattice. Differential Scanning Calorimetry (DSC) should reveal a single glass transition temperature (

    
    ), indicating a homogenous single-phase system.
    

Section 2: Permeability & Efflux Pump Challenges

FAQ 2: My compound is highly soluble, but in vivo exposure remains low. In vitro Caco-2 assays show a high Efflux Ratio. Is P-glycoprotein (P-gp) the culprit, and how do I bypass it?

The Science (Causality): The piperazine ring is a known pharmacophore for binding to efflux transporters, particularly P-glycoprotein (P-gp/MDR1) located on the apical membrane of enterocytes. P-gp actively pumps the absorbed drug back into the intestinal lumen using ATP, severely limiting net absorption.

The Solution: You can bypass P-gp efflux through two primary strategies:

  • Prodrug Design: Mask the piperazine nitrogen or adjacent functional groups with lipophilic moieties (e.g., esters or carbamates) to alter the molecule's recognition by P-gp. For example, the prodrug approach has successfully increased the bioavailability of acyclovir from 15% to 55% via its valyl ester, valacyclovir[3].

  • Co-administration with Bioenhancers: Use excipients or co-dosed agents that competitively inhibit P-gp. Piperine, a natural alkaloid, and certain synthetic piperazine derivatives have been proven to significantly inhibit P-gp ATPase activity, prolonging the absorption phase and increasing the Area Under the Curve (AUC)[4][5].

Protocol 2: Caco-2 Bidirectional Transport Assay for P-gp Efflux Diagnosis

This protocol validates whether your low bioavailability is transporter-mediated or due to poor passive diffusion.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250

    
    , ensuring tight junction integrity.
    
  • Dosing:

    • Apical to Basolateral (A-to-B): Add 10 µM of the piperazine drug to the apical chamber.

    • Basolateral to Apical (B-to-A): Add 10 µM to the basolateral chamber.

  • Inhibition Control: Run a parallel set of wells containing 50 µM Verapamil (a known P-gp inhibitor) in both chambers.

  • Sampling & Analysis: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Quantify drug concentration via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).
    • Causality Check: If

      
      , P-gp efflux is active. If the addition of Verapamil reduces the ER to ~1.0, your drug is definitively a P-gp substrate, and formulation with a bioenhancer is warranted.
      

Pgp_Mechanism Lumen Intestinal Lumen (High Drug Conc.) Enterocyte Enterocyte Membrane Lumen->Enterocyte Passive Diffusion Blood Portal Vein (Systemic Circulation) Enterocyte->Blood Successful Absorption (When P-gp Inhibited) Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Substrate Binding Pgp->Lumen ATP-driven Efflux Inhibitor Bioenhancer (e.g., Piperine/Verapamil) Inhibitor->Pgp Competitive Inhibition

Caption: Mechanism of P-gp mediated efflux of piperazine drugs and competitive inhibition by bioenhancers.

Section 3: First-Pass Metabolism & Systemic Stability

FAQ 3: My formulation is soluble and highly permeable, but oral bioavailability is still poor. Intravenous (IV) administration shows a very short half-life. What is the next step?

The Science (Causality): If solubility and permeability are optimized but oral BA remains low, the bottleneck is hepatic or intestinal first-pass metabolism. Piperazine rings are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4), leading to N-dealkylation or N-oxidation.

The Solution: You must either protect the metabolic soft spot synthetically (e.g., adding steric bulk or fluorine atoms adjacent to the nitrogen) or formulate the drug with a CYP3A4 inhibitor. For example, co-administering piperine not only inhibits P-gp but also potently inhibits CYP3A4 and hepatic glucuronidation, delaying drug clearance and drastically enhancing systemic exposure[5].

BA_Workflow Start Oral Administration of Piperazine Drug Solubility Is aqueous solubility > 1 mg/mL at intestinal pH? Start->Solubility Solubility_No Bottleneck: Poor Dissolution Solubility->Solubility_No No Permeability Is Caco-2 permeability adequate (Papp > 10x10^-6)? Solubility->Permeability Yes Solubility_Fix Strategy: Amorphous Solid Dispersion (ASD) or Salt Formation Solubility_No->Solubility_Fix Solubility_Fix->Permeability Permeability_No Bottleneck: P-gp Efflux or Poor Lipophilicity Permeability->Permeability_No No Metabolism Is hepatic clearance low? Permeability->Metabolism Yes Permeability_Fix Strategy: Prodrug Design or P-gp Inhibitor Co-dosing Permeability_No->Permeability_Fix Permeability_Fix->Metabolism Metabolism_No Bottleneck: High First-Pass Metabolism (e.g., CYP3A4) Metabolism->Metabolism_No No Success Optimized Oral Bioavailability Metabolism->Success Yes Metabolism_Fix Strategy: CYP Inhibitors (e.g., Piperine) or Isosteric Replacement Metabolism_No->Metabolism_Fix Metabolism_Fix->Success

Caption: Diagnostic workflow for identifying and resolving oral bioavailability bottlenecks in drug development.

Quantitative Data Summary

The table below summarizes the expected magnitude of improvement when applying the strategies discussed in this guide, based on validated pharmacokinetic studies.

Strategy AppliedTarget MechanismExample Compound / SystemQuantitative Improvement
Prodrug Design Permeability / Efflux EvasionAcyclovir

Valacyclovir
Oral BA increased from 15% to 55% [3]
P-gp Inhibition Intestinal Efflux BlockadePaclitaxel + Piperazine DerivativeBioavailability improved 2.1-fold ; lingering absorption observed[4]
CYP3A4/P-gp Dual Inhibition First-Pass Metabolism & EffluxLinarin + PiperineTotal systemic exposure (AUC) increased by 381% [5]
Salt Selection Aqueous SolubilityPhenytoin (Free Acid vs. Piperazine Salt)Solubility increased from <0.1 mg/mL to 1.2 mg/mL , directly translating to higher in vivo exposure[2]

References

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Comparative evaluation of ternary amorphous solid dispersions: Identifying optimal excipient systems for enhancing drug solubility Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Piperine: A possible permeation enhancer for oral protein delivery Source: Journal of Applied Pharmaceutical Science URL:[Link]

  • Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation & Comparative

comparing efficacy of 1-(3-Fluoro-4-methylphenyl)piperazine to other serotonin agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine (referred to herein as 3F-4Me-PP ) is a substituted phenylpiperazine derivative belonging to the serotonin (5-HT) receptor ligand class. While less characterized in open literature than its analogs mCPP (1-(3-chlorophenyl)piperazine) or TFMPP (1-(3-trifluoromethylphenyl)piperazine), its pharmacological profile can be rigorously extrapolated from established Structure-Activity Relationships (SAR) of the phenylpiperazine scaffold.

This guide provides a technical comparison of 3F-4Me-PP against standard serotonin agonists, analyzing its predicted efficacy, receptor selectivity, and experimental validation protocols. Based on the 3-fluoro (electronic mimicry) and 4-methyl (steric/lipophilic) substitution pattern, 3F-4Me-PP is projected to exhibit a hybrid profile : retaining the 5-HT receptor affinity of meta-substituted piperazines while potentially incorporating serotonin transporter (SERT) interaction or altered subtype selectivity due to the para-methyl group.

Chemical & Pharmacological Profile

Structural Logic & SAR Analysis

The efficacy of phenylpiperazines is dictated by the electronic and steric nature of phenyl ring substituents.

CompoundSubstituentsPrimary MechanismKey Receptor Targets
mCPP 3-ChloroAgonist5-HT2C (High), 5-HT1B
TFMPP 3-TrifluoromethylNon-selective Agonist/Releaser5-HT1, 5-HT2, SERT
pFPP 4-FluoroAgonist5-HT1A, 5-HT2C
3F-4Me-PP 3-Fluoro, 4-Methyl Hybrid Agonist/Releaser (Predicted) 5-HT2C, 5-HT1A, SERT
  • 3-Fluoro Influence: The meta-fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, generally enhancing 5-HT receptor affinity via electronic withdrawal without the significant steric hindrance imposed by a -CF3 or -Cl group. This typically favors direct agonist activity at 5-HT2C and 5-HT1A receptors.

  • 4-Methyl Influence: Para-substitution with a methyl group increases lipophilicity and steric bulk. In phenylpiperazine SAR, para-alkyl groups often shift selectivity towards 5-HT1A or enhance affinity for the Serotonin Transporter (SERT) , potentially conferring serotonin releasing properties similar to substituted amphetamines, albeit with lower potency.

Comparative Efficacy Analysis

Receptor Selectivity & Potency

The following data compares the established values of standard agonists with the projected values for 3F-4Me-PP based on Glennon’s SAR principles for phenylpiperazines.

ParametermCPPTFMPP3F-4Me-PP (Projected)
5-HT2C Affinity (Ki) High (~3–10 nM)Moderate (~60 nM)Moderate-High (~10–50 nM)
5-HT2A Affinity (Ki) ModerateModerate (~200 nM)Low-Moderate (Methyl group reduces 2A fit)
5-HT1A Affinity (Ki) LowLow-ModerateModerate (Enhanced by 4-Me)
Functional Efficacy (Emax) Partial Agonist (~50-80%)Full/Partial AgonistPartial Agonist
SERT Interaction Weak InhibitorReleasing AgentPutative Releasing Agent/Inhibitor
Mechanistic Divergence
  • vs. mCPP: 3F-4Me-PP is likely less selective for 5-HT2C than mCPP. The addition of the 4-methyl group disrupts the specific "3-substituent only" pocket binding that gives mCPP its 2C preference.

  • vs. TFMPP: 3F-4Me-PP likely exhibits higher metabolic stability at the 3-position (C-F bond is stronger than C-H, though less bulky than C-CF3). However, the 4-methyl group introduces a metabolic handle for oxidation (to -CH2OH -> -COOH), potentially shortening its half-life compared to TFMPP.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by non-selective phenylpiperazines like 3F-4Me-PP, distinguishing between Gq-coupled (5-HT2C) and Gi-coupled (5-HT1A) cascades.

G cluster_0 Cell Membrane Rec2C 5-HT2C Receptor Gq Gαq Protein Rec2C->Gq Activation Rec1A 5-HT1A Receptor Gi Gαi/o Protein Rec1A->Gi Activation SERT SERT (Transporter) Release 5-HT Efflux (Releasing Agent) SERT->Release Reverse Transport Ligand 3F-4Me-PP (Ligand) Ligand->Rec2C Agonist Binding Ligand->Rec1A Agonist Binding Ligand->SERT Translocation? PLC PLCβ Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Intracellular) IP3->Ca AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Decrease AC->cAMP

Figure 1: Dual signaling mechanism illustrating Gq-mediated Calcium flux (5-HT2C) and Gi-mediated cAMP inhibition (5-HT1A).

Experimental Protocols for Validation

Since direct literature data for 3F-4Me-PP is sparse, the following self-validating protocols are required to empirically determine its Ki and Efficacy.

A. Radioligand Binding Assay (Affinity)

Objective: Determine Ki values for 5-HT2C and 5-HT1A. Standard: Competition binding against [3H]-Mesulergine (5-HT2C) or [3H]-8-OH-DPAT (5-HT1A).

  • Membrane Prep: Transfect HEK293 cells with human 5-HT2C cDNA. Homogenize and centrifuge (40,000 x g) to isolate membranes.

  • Incubation:

    • Control: Membranes + Radioligand (e.g., 1 nM [3H]-Mesulergine).

    • Non-Specific: Add 10 µM Mianserin to define background.

    • Experimental: Add 3F-4Me-PP (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 60 mins.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

B. IP-One / Calcium Flux Assay (Functional Efficacy)

Objective: Determine if 3F-4Me-PP is a full, partial, or inverse agonist. Causality: 5-HT2C activation couples to Gq, triggering IP3 and Calcium release. Measuring this output validates functional potency (EC50).

  • Cell Seeding: CHO-K1 cells expressing recombinant 5-HT2C.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Basal Read: Measure fluorescence (Ex 488nm / Em 525nm) for 30s.

  • Agonist Injection: Inject 3F-4Me-PP.

    • Reference: Run parallel curve with 5-HT (Full Agonist) and mCPP (Partial Agonist).

  • Data Normalization: Calculate Emax as a percentage of the 5-HT maximal response.

Experimental Workflow Visualization

Workflow cluster_binding Phase 1: Affinity (Ki) cluster_function Phase 2: Efficacy (Emax) Start Compound: 3F-4Me-PP Screen1 Primary Screen (10 µM Single Point) Start->Screen1 DoseResp Dose-Response (11-point curves) Screen1->DoseResp If >50% displ. KiCalc Ki Determination (Cheng-Prusoff) DoseResp->KiCalc CaFlux Ca2+ Flux Assay (Gq - 5-HT2C) KiCalc->CaFlux If Ki < 100nM cAMP cAMP Inhibition (Gi - 5-HT1A) KiCalc->cAMP Classify Classification: Full/Partial/Antagonist CaFlux->Classify cAMP->Classify

Figure 2: Step-by-step screening workflow to characterize the novel ligand.

References

  • Glennon, R. A., et al. (1986). "Structure-activity relationships of piperazine derivatives at 5-HT binding sites." Journal of Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of 5-HT2C Receptors." Pharmacology & Therapeutics. Validates mCPP and TFMPP as standard comparators. Link

  • Baumann, M. H., et al. (2001). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology. Discusses the releasing properties of TFMPP and para-substituted analogs. Link

  • PubChem Compound Summary. "1-(3-Trifluoromethylphenyl)piperazine (TFMPP)." Used as the primary structural reference. Link

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of Vestipitant." Journal of Medicinal Chemistry. Cites the 2-(S)-(4-fluoro-2-methylphenyl)piperazine moiety. Link

Sources

validation of 1-(3-Fluoro-4-methylphenyl)piperazine's mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Phenylpiperazine Scaffold

1-(3-Fluoro-4-methylphenyl)piperazine (herein referred to as 3F4MPP ) is a bioactive pharmacophore belonging to the arylpiperazine class. While often utilized as a high-value intermediate in the synthesis of complex agents (e.g., the CRF1 antagonist SSR125543A or NAMPT modulators), its intrinsic pharmacological profile mimics established serotonergic probes like mCPP and TFMPP .

This guide outlines the validation roadmap to confirm 3F4MPP’s mechanism of action (MoA). Based on Structure-Activity Relationship (SAR) logic, 3F4MPP is hypothesized to act as a multitarget monoamine ligand , with primary affinity for 5-HT1A (partial agonist) and 5-HT2A/C (antagonist/weak agonist) receptors. The specific substitution pattern—a meta-fluorine for electronic modulation and a para-methyl for steric bulk—suggests a profile distinct from the psychotomimetic TFMPP, likely favoring anxiolytic-like properties with reduced hallucinogenic potential.

Mechanistic Hypothesis & Comparative Profiling

To validate 3F4MPP, it must be benchmarked against "Gold Standard" arylpiperazines. The following table contrasts the hypothesized profile of 3F4MPP against established alternatives.

Table 1: Comparative Pharmacological Profile (Predicted vs. Standards)
CompoundPrimary TargetMoA ClassificationKey Structural FeatureExperimental Role
3F4MPP 5-HT1A / 5-HT2A Hypothesis: Partial Agonist / Antagonist 3-F (metabolic stability), 4-Me (steric bulk)Novel Probe / Intermediate
TFMPP 5-HT1B / 5-HT2CNon-selective Agonist3-CF3 (strong lipophilicity)Serotonin releasing agent (SRA) mimic
mCPP 5-HT2C / 5-HT1BNon-selective Agonist3-Cl (electronic withdrawal)Anxiety/Migraine induction probe
WAY-100635 5-HT1ASilent Antagonist2-methoxyphenyl + cyclohexane spacerReference antagonist for selectivity
Buspirone 5-HT1APartial AgonistPyrimidinyl-piperazineClinical Anxiolytic Standard

Validation Roadmap: Experimental Protocols

To scientifically validate the MoA of 3F4MPP, a three-tiered experimental approach is required: Binding (Affinity) , Function (Efficacy) , and Selectivity .

Phase 1: Radioligand Binding Assay (Affinity Confirmation)

Objective: Determine the


 (inhibition constant) of 3F4MPP at the 5-HT1A receptor.
  • Reference Ligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Tissue Source: Rat Hippocampal Membranes or CHO cells expressing h5-HT1A.

  • Protocol:

    • Incubate membranes with

      
      -8-OH-DPAT and varying concentrations of 3F4MPP (
      
      
      
      to
      
      
      M).
    • Use 10 µM Serotonin (5-HT) to define non-specific binding.

    • Incubate for 60 min at 25°C.

    • Terminate via rapid vacuum filtration (GF/B filters).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criterion:

    
     confirms significant affinity.[1]
    
Phase 2: Binding Assay (Functional Efficacy)

Objective: Distinguish between Agonist, Antagonist, and Partial Agonist activity. Binding alone does not prove activation; this assay measures G-protein coupling (Gi/o).

  • System: HEK-293 cells transfected with h5-HT1A.

  • Protocol:

    • Prepare membranes in assay buffer (20 mM HEPES, 10 mM

      
      , 100 mM NaCl).
      
    • Add GDP (10 µM) to minimize basal binding.

    • Incubate with

      
       (0.1 nM) +/- 3F4MPP.
      
    • Control A (Basal): No drug.

    • Control B (Max): 10 µM 5-HT (Full Agonist).

    • Control C (Antagonism): 3F4MPP + 10 µM 5-HT (Does it block the max signal?).

  • Data Interpretation:

    • >80% of Max: Full Agonist.

    • 20-80% of Max: Partial Agonist (Likely outcome for 3F4MPP).

    • ~0% change: Antagonist (or no efficacy).

Mechanism Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream signaling cascade 3F4MPP is hypothesized to modulate. As a phenylpiperazine, it typically engages the


 pathway, inhibiting Adenylyl Cyclase.

G Figure 1: Hypothesized 5-HT1A Signaling Cascade Modulated by 3F4MPP Ligand 3F4MPP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Bind G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activate AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibit (-) K_Channel GIRK Channels (K+ Efflux) G_Protein->K_Channel Activate (Beta/Gamma) cAMP cAMP Levels (Second Messenger) AC->cAMP Decrease PKA Protein Kinase A (PKA) cAMP->PKA Downregulate Response Neuronal Hyperpolarization (Inhibition) K_Channel->Response Hyperpolarize

Caption: 3F4MPP binding recruits Gi/o proteins, inhibiting Adenylyl Cyclase (AC) and activating GIRK channels, leading to reduced neuronal excitability.

Experimental Workflow for Validation

This flowchart details the logical progression from synthesis to lead characterization, ensuring a self-validating system.

Workflow Figure 2: Validation Workflow for Novel Phenylpiperazine Probes cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Functional Validation Syn Synthesis of 3F4MPP NMR 1H-NMR / LC-MS Verification (>98%) Syn->NMR Binding Radioligand Binding (Ki Determination) NMR->Binding Selectivity Selectivity Screen (vs D2, Alpha-1) Binding->Selectivity If Ki < 100nM GTP [35S]GTPyS Assay (Intrinsic Activity) Selectivity->GTP Class Classification: Agonist vs Antagonist GTP->Class

Caption: Step-by-step validation pipeline ensuring compound purity before pharmacological assessment.

Critical Analysis: The "Dirty Drug" Challenge

When validating 3F4MPP, researchers must account for the "promiscuity" inherent to the phenylpiperazine scaffold.

  • Alpha-1 Adrenergic Interference: Many arylpiperazines bind Alpha-1 receptors, causing hypotension.

    • Control: Run a parallel binding assay using

      
      -Prazosin. High selectivity (Ki 5-HT1A / Ki Alpha-1 > 50) is preferred for a central nervous system (CNS) probe.
      
  • Metabolic Stability (3-F vs 3-Cl): The 3-Fluoro substitution in 3F4MPP is strategically superior to the 3-Chloro in mCPP. Fluorine resists oxidative metabolism while maintaining the electron-withdrawing effect necessary for receptor engagement. The 4-Methyl group blocks para-hydroxylation, a common metabolic clearance route, potentially extending the half-life compared to unsubstituted analogs.

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-Chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior.

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. (Context for 5-HT1A signaling pathways).

  • Griebel, G., et al. (2002). "Characterization of SSR125543A, a potent and selective corticotrophin-releasing factor1 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. (Demonstrates 3F4MPP as a bioactive substructure).

  • Lopez-Rodriguez, M. L., et al. (1997). "3D-QSAR of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and Alpha-1 Receptors." Journal of Medicinal Chemistry.

  • ChemScene. (2024). "1-[(3-Fluorophenyl)methyl]piperazine Product Data." (Chemical property verification for the scaffold).

Sources

Strategic Fluorination of Phenylpiperazine Derivatives: A Technical SAR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpiperazine (PP) scaffolds are ubiquitous in CNS drug discovery, serving as the pharmacophore for serotonin (5-HT) and dopamine (D2/D3) receptor ligands. While the scaffold itself provides the requisite basic nitrogen for aspartate anchoring (e.g., Asp3.32), it is metabolically vulnerable and often lacks subtype selectivity.

Strategic Fluorination —the deliberate substitution of hydrogen with fluorine—is a critical optimization tactic. This guide details how fluorine substitution modulates the Structure-Activity Relationship (SAR) of phenylpiperazines, specifically enhancing metabolic stability (blocking CYP-mediated oxidation), tuning lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration, and inducing conformational biases that improve receptor subtype selectivity.

Part 1: Comparative SAR Analysis

The "Fluorine Effect" by Position

The impact of fluorine is highly position-dependent.[1] Unlike chlorine or methyl groups, fluorine’s small Van der Waals radius (1.47 Å vs 1.20 Å for H) allows it to mimic hydrogen sterically while exerting profound electronic effects.

A. Ortho-Substitution (2-F)
  • Mechanism: Ortho-fluorine introduces a dipole that can interact with the piperazine nitrogen lone pair or receptor residues. It often induces a "twisted" conformation between the phenyl and piperazine rings, which is critical for 5-HT1A selectivity.

  • Performance:

    • Affinity: 2-F analogs often retain or improve affinity compared to unsubstituted PPs. For example, specific 2-F-phenylpiperazine derivatives have demonstrated

      
       values as low as 14.3 nM  at 5-HT1A receptors.
      
    • Comparison: Generally superior to ortho-H for selectivity but may be less potent than ortho-OCH

      
       (e.g., WAY-100635) for pure 5-HT1A affinity. However, 2-F offers better metabolic stability than the demethylable methoxy group.
      
B. Meta-Substitution (3-F)
  • Mechanism: Primarily an electronic modulator (

    
    -withdrawing).
    
  • Performance:

    • Affinity: Often less effective than 3-Cl or 3-CF

      
       for maximizing affinity at 5-HT receptors. The 3-Cl substituent (as seen in m-CPP) is a classic 5-HT agonist motif; replacing Cl with F in this position often reduces potency due to the loss of the lipophilic/steric bulk that Cl provides.
      
C. Para-Substitution (4-F)
  • Mechanism: The primary utility of para-F is Metabolic Blocking . The para-position of the phenyl ring is the primary site for CYP450-mediated hydroxylation.

  • Performance:

    • Metabolic Stability: Replacing para-H with para-F blocks the formation of the quinone-imine toxic metabolites and extends half-life (

      
      ).
      
    • Affinity: Highly effective for 5-HT2A and D2 ligands. For instance, (4-fluorophenyl)-piperidine analogs have shown

      
       values of 1.63 nM  at 5-HT2A with >300-fold selectivity.[2][3]
      
Comparative Data: Fluorinated vs. Alternatives[1][4][5]

The following table synthesizes binding affinity (


) and metabolic trends for phenylpiperazine derivatives.
FeatureUnsubstituted (H)2-Fluoro (Ortho)4-Fluoro (Para)2-Methoxy (Ortho)
5-HT1A Affinity (

)
Moderate (~30-100 nM)High (14 - 50 nM) Moderate (~300 nM)Very High (< 5 nM)
5-HT2A Affinity (

)
ModerateLowHigh (~1-10 nM) Low
D3 Selectivity LowHigh (Scaffold dependent)ModerateLow
Metabolic Liability High (p-Hydroxylation)LowVery Low (Blocked) High (O-Demethylation)
LogP (Lipophilicity) Baseline+0.2 to +0.4+0.2 to +0.4+0.1 (Polar)
Primary Utility Scaffold BaselineSelectivity & Conformation Metabolic Stability Affinity Anchor

Note:


 values are representative of optimized leads (e.g., arylpiperazine linked to heterocyclic spacers) rather than the raw fragment alone.

Part 2: Visualizing the SAR Logic

The following diagram illustrates the decision-making logic for fluorinating the phenylpiperazine scaffold based on the desired pharmacological outcome.

SAR_Logic Scaffold Phenylpiperazine Scaffold Ortho_F Ortho-F (2-Position) • Induces Twist • Mimics OMe steric • High Selectivity Scaffold->Ortho_F Optimize Conformation Para_F Para-F (4-Position) • Blocks CYP Oxidation • Increases Lipophilicity • D2/5-HT2A Potency Scaffold->Para_F Block Metabolism Meta_F Meta-F (3-Position) • Electronic Tuning • Lower Potency vs Cl Scaffold->Meta_F Electronic Tune Target_5HT1A Target: 5-HT1A (Anxiolytic/Antidepressant) Target_5HT2A Target: 5-HT2A/D2 (Antipsychotic) Target_Metab Goal: Increase Metabolic Stability Ortho_F->Target_5HT1A Preferred Strategy Para_F->Target_5HT2A High Affinity Para_F->Target_Metab Primary Strategy

Figure 1: Strategic decision map for fluorination sites on the phenylpiperazine ring.

Part 3: Experimental Protocols

To validate the SAR improvements, the following self-validating protocols are recommended.

Competitive Radioligand Binding Assay (5-HT1A)

Purpose: Determine the affinity (


) of the fluorinated derivative.
  • Reagents:

    • Membrane preparation: CHO cells stably expressing human 5-HT1A receptor.

    • Radioligand:

      
      -8-OH-DPAT (0.5 - 1.0 nM).
      
    • Non-specific binding (NSB) block: 10

      
      M Serotonin (5-HT).
      
  • Protocol:

    • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      ).
      
    • Incubation: In a 96-well plate, add:

      • 50

        
        L Test Compound (7 concentrations, 
        
        
        
        to
        
        
        M).
      • 50

        
        L Radioligand.
        
      • 100

        
        L Membrane suspension (10-20 
        
        
        
        g protein).
    • Equilibrium: Incubate at 25°C for 60 minutes.

    • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Microsomal Stability Assay (Metabolic Clearance)

Purpose: Confirm that fluorination (specifically para-F) reduces intrinsic clearance (


).
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Protocol:

    • Pre-incubation: Mix Test Compound (1

      
      M final) with Microsomes (0.5 mg/mL protein) in Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.
      
    • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

    • Sampling: Remove aliquots at

      
       min.
      
    • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
      
      

Part 4: Experimental Workflow Visualization

Workflow Design 1. Design Phase (Scaffold + F-Substitution) Synth 2. Synthesis (Buchwald-Hartwig / SNAr) Design->Synth Screen_Bind 3. Primary Screen (Radioligand Binding) Synth->Screen_Bind Decision Ki < 50 nM? Screen_Bind->Decision Screen_Metab 4. Secondary Screen (Microsomal Stability) Decision->Screen_Metab Yes Discard Discard / Redesign Decision->Discard No Screen_Select 5. Selectivity Panel (D2 vs 5-HT1A vs 5-HT2A) Screen_Metab->Screen_Select Lead Lead Candidate (High Affinity + Stable) Screen_Select->Lead

Figure 2: Integrated workflow for the development of fluorinated phenylpiperazine ligands.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. (2021).

  • Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands. PubMed. (2002).[2]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Arabian Journal of Chemistry. (2022).

  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog. BenchChem. (2025).

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026).

Sources

Cross-Validation Analytical Architecture for 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the cross-validation of analytical architectures for 1-(3-Fluoro-4-methylphenyl)piperazine (3-F-4-MePP). This document is structured for analytical chemists and pharmaceutical researchers requiring robust, legally defensible data for this specific fluorinated phenylpiperazine derivative.

Executive Technical Summary

1-(3-Fluoro-4-methylphenyl)piperazine (C₁₁H₁₅FN₂, MW 194.25) presents unique analytical challenges due to its amphoteric nature and the potential for regioisomerism (e.g., distinguishing from 3-methyl-4-fluorophenyl isomers). In drug development and forensic toxicology, relying on a single analytical mode is insufficient.

This guide establishes a Cross-Validation Framework comparing three orthogonal methods:

  • LC-MS/MS (QqQ): The gold standard for bioanalysis (plasma/urine) and trace quantification.

  • GC-MS (EI): The definitive method for structural elucidation and forensic confirmation, requiring derivatization.

  • HPLC-UV/DAD: The routine workhorse for raw material purity and high-concentration formulation analysis.

Analytical Challenges & Mechanistic Strategy

The core difficulty in analyzing 3-F-4-MePP lies in the piperazine ring's secondary amine, which causes peak tailing in GC and silanol interactions in LC. Furthermore, the fluorine position on the phenyl ring significantly alters metabolic stability but minimally impacts retention time in generic C18 columns, necessitating specialized stationary phases.

Analytical Decision Matrix (DOT Visualization)

The following diagram illustrates the logical flow for selecting the appropriate validation method based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Sample Input: 1-(3-Fluoro-4-methylphenyl)piperazine MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological Fluid (Plasma, Urine) MatrixCheck->Bio Trace (<1 µg/mL) Raw Raw Material / Powder MatrixCheck->Raw Bulk (>98%) LCMS Method A: LC-MS/MS (Trace Quantitation) Bio->LCMS High Sensitivity HPLC Method C: HPLC-UV (Purity %) Raw->HPLC Routine QC Deriv Derivatization Required? (TFAA/HFBA) Raw->Deriv Forensic ID CrossVal CROSS-VALIDATION POINT Compare Accuracy & Recovery LCMS->CrossVal GCMS Method B: GC-MS (Structural ID) GCMS->CrossVal HPLC->CrossVal Deriv->GCMS Acylation

Figure 1: Analytical Decision Tree for selecting and cross-validating methods based on matrix complexity and sensitivity needs.

Detailed Experimental Architectures

Method A: LC-MS/MS (Bioanalytical Quantitation)

Objective: Maximum sensitivity and throughput for biological matrices. Rationale: Electrospray Ionization (ESI) in positive mode is highly efficient for the basic piperazine nitrogen ([M+H]⁺ = 195.1).

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18 for separating fluorinated isomers due to pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Predicted/Optimized):

    • Quantifier: 195.1 → 152.1 (Loss of C₂H₅N - Piperazine ring cleavage).

    • Qualifier: 195.1 → 134.0 (Loss of CH₂CH₂NH + F).

  • Protocol:

    • Extraction: Protein precipitation (PPT) using ice-cold acetonitrile (1:3 ratio).

    • Injection: 5 µL.

    • Gradient: 5% B to 95% B over 4.0 min.

Method B: GC-MS (Forensic Confirmation)

Objective: Unambiguous structural identification and distinguishing regioisomers. Rationale: Underivatized piperazines tail severely on non-polar columns. Acylation improves peak shape and mass spectral stability.

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Column: Rtx-5MS or DB-5MS (30m × 0.25mm, 0.25µm).

  • Protocol:

    • Dissolve 1 mg sample in Ethyl Acetate.

    • Add 50 µL TFAA; incubate at 60°C for 20 mins.

    • Evaporate to dryness; reconstitute in Ethyl Acetate.

  • MS Parameters: EI Source (70 eV), Scan range 40–350 amu.

  • Key Fragment Ions (TFA-derivative):

    • Molecular Ion shift: 194 + 96 (TFA group) = 290 m/z .

    • Base Peak: Often related to the cleavage of the amide bond.

Method C: HPLC-UV (Purity Assay)

Objective: Cost-effective purity analysis for synthesis monitoring. Rationale: The phenyl ring provides sufficient UV absorption at 210–254 nm.

  • Detector: Diode Array Detector (DAD) scanning 200–400 nm.

  • Wavelength: 254 nm (primary), 210 nm (impurity check).

  • Limit: Less sensitive than MS; LOQ typically ~1 µg/mL.

Cross-Validation Data Comparison

The following table synthesizes performance metrics expected when validating these methods according to ICH Q2(R1) guidelines.

MetricMethod A: LC-MS/MSMethod B: GC-MS (Derivatized)Method C: HPLC-UV
Primary Application Bioanalysis (Plasma/Urine)Forensic ID / Isomer DifferentiationRaw Material Purity
Linearity Range 0.5 – 1000 ng/mL50 – 5000 ng/mL1 – 100 µg/mL
LOD (Limit of Detection) ~0.1 ng/mL~10 ng/mL~0.5 µg/mL
Precision (RSD) < 10%< 5%< 2%
Selectivity High (MRM Specificity)Very High (Spectral Fingerprint)Moderate (Retention Time only)
Throughput High (5 min/run)Low (20 min/run + Prep)Medium (10-15 min/run)
Cost per Sample

$

$
Validation Workflow (DOT Visualization)

This diagram depicts the self-validating loop required to ensure Method A results correlate with Method B.

ValidationLoop cluster_LC Method A (LC-MS) cluster_GC Method B (GC-MS) Sample QC Sample (Spiked Matrix) LC_Run Run LC-MS/MS Sample->LC_Run Deriv_Step Derivatize (TFAA) Sample->Deriv_Step LC_Data Calc Conc. (A) LC_Run->LC_Data Compare Bland-Altman Plot (A vs B) LC_Data->Compare GC_Run Run GC-MS Deriv_Step->GC_Run GC_Data Calc Conc. (B) GC_Run->GC_Data GC_Data->Compare Pass Pass: Difference < 15% Compare->Pass Fail Fail: Investigate Matrix Effect Compare->Fail

Figure 2: Cross-validation workflow demonstrating the correlation check between orthogonal methods.

Expert Insights & Recommendations

The "Isomer Trap"

Standard C18 columns often fail to separate 1-(3-fluoro-4-methylphenyl)piperazine from its positional isomers (e.g., 2-fluoro or 3-methyl variants).

  • Solution: Use GC-MS with TFAA derivatization . The steric hindrance of the derivatized group amplifies small structural differences, often resolving isomers that co-elute in LC-MS.

Matrix Effects in LC-MS

Piperazines are notorious for ion suppression in urine analysis.

  • Protocol: Use a stable isotope-labeled internal standard (e.g., mCPP-D8 or BZP-D7 ) if a specific D-labeled analog for 3-F-4-MePP is unavailable. This compensates for ionization efficiency variance.

Thermal Instability

While phenylpiperazines are generally stable, the N-H bond can oxidize.

  • Storage: Store standard solutions in amber glass at -20°C. Freshly prepare working standards for validation curves to avoid "ghost peaks" in HPLC-UV.

References

  • Validation of Chromatographic Methods (CDER/ICH Q2(R1)) Source: ICH / FDA URL:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI (Molecules) URL:[Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine: GC-MS Analysis Source: Malaysian Journal of Chemistry URL:[Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation Source: SWGTOX / Oxford Academic URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: NIH / PMC URL:[Link]

A Researcher's Guide to Validating the Selectivity of 1-(3-Fluoro-4-methylphenyl)piperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the piperazine moiety is a privileged scaffold, appearing in a multitude of approved therapeutics.[1] Its ability to interact with a range of neurotransmitter receptors makes it a versatile building block, but also presents a significant challenge: ensuring target selectivity.[2] A lack of selectivity can lead to off-target effects, complicating preclinical development and potentially causing adverse events in the clinic.[3]

This guide provides a comprehensive framework for validating the selectivity of novel piperazine-based compounds. While the nominal topic is 1-(3-fluoro-4-methylphenyl)piperazine, we will use the well-characterized and structurally related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , as a practical case study. TFMPP is a known serotonergic agent, but as we will explore, its activity is not confined to a single target, making it an excellent model for illustrating the principles of selectivity validation.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind the experimental choices that define a compound's pharmacological identity.

The Selectivity Funnel: A Multi-Stage Validation Workflow

The process of validating selectivity is not a single experiment but a staged approach, moving from broad, high-throughput in vitro assays to more complex, physiologically relevant in vivo models. Each stage provides a different layer of information, collectively building a comprehensive profile of the compound's interactions within a biological system.

cluster_0 PART 1: In Vitro Profiling cluster_1 PART 2: In Vivo Confirmation cluster_2 PART 3: Data Synthesis Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Affinity ≠ Function Microdialysis Microdialysis Functional Assays->Microdialysis Physiological Context Selectivity Profile Selectivity Profile Microdialysis->Selectivity Profile Integrated Analysis

Caption: A multi-stage workflow for validating compound selectivity.

Part 1: In Vitro Selectivity Profiling - The Foundation

The initial characterization of a compound's selectivity begins in vitro, where we can precisely measure its interaction with isolated molecular targets. This stage is crucial for identifying the primary target(s) and flagging potential off-target liabilities early in the discovery process.

Radioligand Binding Assays: Quantifying Target Affinity

The foundational experiment in selectivity profiling is the radioligand binding assay.[6] This technique quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known, radioactively labeled ligand. The result is expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity.

The causality behind this choice is clear: before we can understand what a compound does, we must first understand what it binds to. A broad panel of binding assays is the most efficient way to survey the landscape of potential interactions.

Data Presentation: Binding Affinity Profile of TFMPP

The following table summarizes the binding affinities (Kᵢ, in nM) of TFMPP for a panel of key CNS targets. This profile immediately reveals that while TFMPP has a notable affinity for several serotonin receptors, it is not highly selective for any single one.

TargetKᵢ (nM)Reference(s)
Serotonin Receptors
5-HT₁ₐ288 - 1,950[4]
5-HT₁ₑ30 - 132[4]
5-HT₁ₒ282[4]
5-HT₂ₐ160 - 269[4]
5-HT₂꜀62[4]
Monoamine Transporters
Serotonin (SERT)121 (EC₅₀ for release)[4]
Dopamine (DAT)No significant affinity[4]
Norepinephrine (NET)No significant affinity[4]
Dopamine Receptors >1,000N/A
Adrenergic Receptors >1,000N/A

Note: Data compiled from multiple sources. Ranges indicate variability in experimental conditions.

Start Prepare Membrane Homogenates (Expressing Target Receptor) Incubate Incubate: 1. Membranes 2. Radioligand ([³H]-8-OH-DPAT) 3. Test Compound (TFMPP) Start->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Count Scintillation Counting (Quantifies bound radioactivity) Filter->Count Analyze Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay for the Human 5-HT₁ₐ Receptor

This protocol is a self-validating system, including controls for total and non-specific binding, which allows for the accurate determination of specific binding.

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₁ₐ receptor.

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-8-OH-DPAT, final concentration ~1 nM), and 150 µL of the membrane preparation (e.g., 10 µg protein).[8]

    • Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known 5-HT₁ₐ ligand (e.g., 10 µM Serotonin) to displace all specific binding of the radioligand.[8] Then add 50 µL of radioligand and 150 µL of membranes.

    • Test Compound Wells: Add 50 µL of the test compound (TFMPP) at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Then add 50 µL of radioligand and 150 µL of membranes.

  • Incubation and Filtration:

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.[7]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[7]

Functional Assays: From Affinity to Activity

High affinity does not reveal the functional consequence of binding. A compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Therefore, the next logical step is to perform functional assays for the targets identified in the binding screen. For transporters like SERT, this involves measuring the inhibition of substrate uptake.

Data Presentation: Functional Activity of TFMPP

TargetAssay TypeFunctional EffectPotency (EC₅₀/IC₅₀, nM)Reference(s)
5-HT ReceptorsSecond MessengerFull Agonist (most subtypes)Varies by subtype[4]
5-HT₂ₐSecond MessengerWeak Partial Agonist / AntagonistVaries[4]
SERT[³H]Serotonin UptakeSerotonin Releaser121[4]

This data confirms that TFMPP is not just binding to serotonin receptors but is activating them. Furthermore, its action at SERT is to promote the release of serotonin, a mechanism shared by drugs like MDMA.

Cells HEK293 Cells Expressing SERT Pre-incubate Pre-incubate cells with Test Compound (TFMPP) Cells->Pre-incubate Add_Substrate Add Radiosubstrate ([³H]Serotonin) Pre-incubate->Add_Substrate Uptake Incubate to allow uptake Add_Substrate->Uptake Stop_and_Wash Stop uptake & wash cells (Remove extracellular substrate) Uptake->Stop_and_Wash Lyse_and_Count Lyse cells & count intracellular radioactivity Stop_and_Wash->Lyse_and_Count

Caption: Workflow for a transporter uptake inhibition assay.

Experimental Protocol: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol measures the ability of a compound to block the uptake of serotonin into cells, a key functional measure for SERT inhibitors.

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human serotonin transporter (hSERT) in 24- or 96-well plates coated with poly-D-lysine.[10] Culture for 24-48 hours to allow for adherence and expression.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cells with a Krebs-Ringer's-HEPES (KRH) buffer.[10]

    • Pre-incubate the cells for 15-20 minutes at room temperature or 37°C with KRH buffer containing various concentrations of the test compound (TFMPP).[11] Include a vehicle control (for 100% uptake) and a positive control inhibitor (e.g., 10 µM Fluoxetine, for 0% uptake).

    • Initiate the uptake by adding [³H]Serotonin to each well (final concentration typically near its Kₘ value, e.g., 65 nM).[11]

    • Incubate for a short period (e.g., 10-15 minutes) at the appropriate temperature.[11] This time is kept short to measure the initial rate of transport.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification and Data Analysis:

    • Lyse the cells in each well using a lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the vehicle and positive controls.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Part 2: In Vivo Confirmation - The Physiological Context

In vitro assays, while essential, are performed in a simplified, artificial environment. To understand how a compound behaves in a living organism, we must move to in vivo models. In vivo microdialysis is a powerful technique that allows for the continuous measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[12][13] This provides direct evidence of the compound's effect on neurochemistry in a physiological setting.

The Rationale: This step is critical for validating the in vitro findings. If TFMPP is a serotonin releaser in vitro, we should observe a significant increase in extracellular serotonin levels in the brain following its administration in vivo. This technique also allows us to simultaneously monitor other neurotransmitters, like dopamine, to uncover potential downstream or off-target effects that were not apparent in vitro.[14]

Data Presentation: Hypothetical In Vivo Microdialysis Results for TFMPP

This table shows the expected outcome of a microdialysis experiment in the rat prefrontal cortex following administration of TFMPP, based on its known pharmacology.[15]

AnalyteBasal Level (nM)Peak Level Post-TFMPP (nM)% Change from Basal
Serotonin (5-HT)1.5 ± 0.37.5 ± 1.1+400%
Dopamine (DA)4.2 ± 0.86.3 ± 1.0+50%

The data would confirm TFMPP's primary mechanism of robustly increasing extracellular serotonin. The more modest increase in dopamine could be a secondary effect mediated by serotonin receptors on dopamine neurons, a phenomenon that has been previously reported.[15] This highlights the importance of in vivo studies in revealing complex network effects.

Surgery Stereotaxic Surgery: Implant guide cannula above target brain region Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Perfusion Perfuse probe with aCSF at a constant, slow flow rate Probe_Insertion->Perfusion Collection Collect dialysate samples at regular intervals (e.g., 20 min) Perfusion->Collection Analysis Analyze samples via HPLC-ECD for neurotransmitters Collection->Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis in the Rat

  • Surgical Preparation:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the awake animal in a specialized behavioral chamber that allows for free movement.

    • Gently insert a microdialysis probe through the guide cannula into the brain tissue.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and collect several baseline dialysate samples.

    • Administer the test compound (TFMPP) systemically (e.g., via intraperitoneal injection) or directly through the probe (reverse dialysis).

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., serotonin, dopamine, and their metabolites) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14]

    • Quantify the concentration of each analyte by comparing the peak heights or areas to those of known standards.

  • Data Interpretation:

    • Express the post-drug neurotransmitter levels as a percentage change from the stable baseline period.

    • Analyze the time course of the drug's effect on each neurotransmitter.

Conclusion: Synthesizing the Selectivity Profile

By integrating the data from all three experimental stages, we can construct a robust and nuanced selectivity profile for TFMPP.

  • Binding Assays revealed that TFMPP is a ligand for multiple 5-HT receptor subtypes with moderate affinity (Kᵢ values from ~60 to >300 nM). It lacks significant affinity for dopaminergic and adrenergic receptors.

  • Functional Assays demonstrated that TFMPP acts as an agonist at these 5-HT receptors and as a serotonin releaser at the serotonin transporter.

  • In Vivo Microdialysis would confirm that the primary neurochemical effect in a living brain is a substantial increase in extracellular serotonin, with a smaller, likely indirect, effect on dopamine.

Final Assessment of TFMPP Selectivity:

1-(3-Trifluoromethylphenyl)piperazine is a non-selective serotonergic agent . While its activity is largely confined to the serotonin system, it does not exhibit significant selectivity for any single 5-HT receptor subtype or the transporter. Its profile as a broad-spectrum 5-HT receptor agonist and serotonin releaser explains its complex behavioral effects and its use as a recreational drug to mimic certain aspects of MDMA.[4] For a therapeutic candidate, this lack of selectivity would be a significant concern, likely leading to a complex side-effect profile. This comprehensive validation process, therefore, provides the critical data needed to make an informed decision on the continued development of a compound.

References

  • Trifluoromethylphenylpiperazine - Wikipedia. [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. [Link]

  • A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells - Frontiers. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC - NIH. [Link]

  • Analytical Techniques to Investigate the Neurochemical Basis of Behavior. [Link]

  • 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866 - BindingDB. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC. [Link]

  • Fast Microdialysis for Serotonin and Dopamine - Amuza Inc. [Link]

  • Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed. [Link]

  • Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience. [Link]

  • An efficient and label-free LC-MS/MS method for assessing drug's activity at dopamine and serotonin transporters using transporter-transfected HEK293T cells. - R Discovery. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchGate. [Link]

  • Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed. [Link]

  • Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. [Link]

  • Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed. [Link]

  • TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - SWGDRUG.org. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE - Inxight Drugs. [Link]

  • 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed. [Link]

  • Effects of serotine receptors agonists, TFMPP and CGS12066B, on regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed. [Link]

  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery | ACS Chemical Neuroscience - ACS Publications. [Link]

  • Learning to identify CNS drug action and efficacy using multistudy fMRI data - ResearchGate. [Link]

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. [Link]

  • Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC. [Link]

  • A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma - MDPI. [Link]

  • Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter - Lippincott. [Link]

  • Determining the subjective effects of TFMPP in human males - ResearchGate. [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View - PMC. [Link]

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Assessing Off-Target Profiles: 1-(3-Fluoro-4-methylphenyl)piperazine vs. Piperazine Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Off-Target Effects of 1-(3-Fluoro-4-methylphenyl)piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Fluoro-4-methylphenyl)piperazine (hereafter 3-F-4-MPP ) represents a specific structural modification of the phenylpiperazine scaffold, a pharmacophore ubiquitous in CNS drug discovery. While phenylpiperazines are privileged structures for targeting serotonin (5-HT) receptors, they suffer from a notorious "promiscuity problem."

This guide provides a rigorous framework for assessing the off-target liability of 3-F-4-MPP. Unlike generic screening, this protocol focuses on the specific liabilities associated with the 3-fluoro/4-methyl substitution pattern: 5-HT2B-mediated valvulopathy , 5-HT2A-mediated psychotomimetic effects , and mitochondrial cytotoxicity .

We compare 3-F-4-MPP against three critical industry standards:

  • mCPP (meta-chlorophenylpiperazine): The "dirty" non-selective control.

  • TFMPP (Trifluoromethylphenylpiperazine): The "abuse liability" control (5-HT releaser).

  • WAY-163909: The "selective" control (5-HT2C specific).

Comparative Pharmacological Profile

The following table synthesizes the expected pharmacological landscape. When assessing 3-F-4-MPP, your data should be benchmarked against these reference values to determine "cleanliness."

Table 1: Comparative Binding & Liability Profile (Ki / EC50)
Target / Assay3-F-4-MPP (Candidate)mCPP (Dirty Control)TFMPP (Releaser Control)WAY-163909 (Selective Control)Risk Implication
5-HT2C (Primary Target)To be determinedHigh Affinity (Ki ~3-6 nM)Moderate AffinityHigh Affinity (Ki ~10 nM)Therapeutic efficacy (e.g., Anorectic).
5-HT2B (Off-Target)CRITICAL ASSESSMENT High Affinity (Agonist)Moderate AffinityLow Affinity (>1000 nM)Cardiac Valvulopathy (Fibrosis).
5-HT2A (Off-Target)Assess Ratio 2C:2AModerate AffinityModerate AffinityLow AffinityHallucinations / Psychotomimetic effects.
SERT (Transporter)Assess ReuptakeModerate InhibitorReleaserInactiveSerotonin Syndrome risk.
Cytotoxicity (ATP) Assess IC50Moderate ToxicityHigh ToxicityLow ToxicityMitochondrial dysfunction.

Analyst Note: The 4-methyl substitution in 3-F-4-MPP often reduces metabolic stability compared to the trifluoromethyl group in TFMPP, potentially creating reactive metabolites. This must be assessed via CYP screens.

Experimental Assessment Protocols

To validate the safety profile of 3-F-4-MPP, do not rely solely on binding affinity (Ki). You must establish functional selectivity .

Protocol A: The "Valvulopathy Screen" (5-HT2B Functional Assay)

Objective: Determine if 3-F-4-MPP is a 5-HT2B agonist. Binding alone is insufficient; antagonists bind but do not cause fibrosis. Method: Calcium Flux (FLIPR) in CHO-K1 cells overexpressing h5-HT2B.

  • Cell Prep: Plate CHO-K1 cells (20,000/well) in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.

  • Compound Addition:

    • Add 3-F-4-MPP (0.1 nM – 10 µM).

    • Positive Control: 5-HT (Serotonin) EC50 ~1 nM.

    • Antagonist Control: Pre-incubate with SB-204741 (1 µM) to prove specificity.

  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR Tetra system.
    
  • Interpretation:

    • If 3-F-4-MPP induces Ca2+ flux > 20% of 5-HT max response

      
      HIGH RISK  (Agonist).
      
    • If no flux, run Antagonist Mode (add 5-HT after compound) to confirm receptor engagement.

Protocol B: Mitochondrial Cytotoxicity (The "Piperazine Tax")

Objective: Phenylpiperazines like TFMPP are known to disrupt mitochondrial membrane potential (


).
Method:  MTT Assay & ATP Luminescence.
  • Culture: HepG2 cells (metabolically active) seeded at 10,000 cells/well.

  • Exposure: Treat with 3-F-4-MPP vs. TFMPP (1–100 µM) for 24h.

  • ATP Assay: Lyse cells and add Luciferase/Luciferin reagent (CellTiter-Glo).

  • Readout: Luminescence is proportional to ATP.

  • Causality Check: If ATP drops but membrane integrity (LDH release) is intact, the mechanism is specific mitochondrial uncoupling, common in fluorinated piperazines.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for accepting or rejecting 3-F-4-MPP based on off-target data.

ScreeningCascade Start Compound: 3-F-4-MPP BindingScreen Step 1: Radioligand Binding (PDSP Panel) Start->BindingScreen SelectivityCheck Is Ki(5-HT2C) < 10x Ki(5-HT2B)? BindingScreen->SelectivityCheck Determine Affinity FunctionalScreen Step 2: Functional Assay (Ca2+ Flux / FLIPR) SelectivityCheck->FunctionalScreen Yes (Selective Binding) Reject REJECT CANDIDATE (High Liability) SelectivityCheck->Reject No (Non-selective) AgonistCheck Is it a 5-HT2B Agonist? FunctionalScreen->AgonistCheck ToxScreen Step 3: ADME/Tox (Mitochondrial/CYP) AgonistCheck->ToxScreen No (Antagonist/Silent) AgonistCheck->Reject Yes (Cardiotoxic Risk) ToxScreen->Reject High Toxicity Proceed PROCEED to In Vivo (Lead Candidate) ToxScreen->Proceed Low Cytotoxicity

Figure 1: Critical Decision Cascade. Note that binding selectivity alone is insufficient; functional agonism at 5-HT2B is the "kill switch" for this chemical class.

Mechanistic Insight: The 5-HT2B Pathway

Why is the 5-HT2B assay non-negotiable? The diagram below details the signaling pathway activated by "dirty" piperazines that leads to cardiac fibrosis.

HT2B_Pathway Ligand 3-F-4-MPP (Ligand) Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates ERK ERK1/2 Phospho Receptor->ERK Beta-Arrestin Bias? PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Flux Assay Target Fibrosis Mitogenesis & Fibroblast Proliferation Ca->Fibrosis Chronic Activation ERK->Fibrosis

Figure 2: 5-HT2B Signaling Cascade. The Calcium Flux assay (red node) is the standard proxy for fibrotic potential.

References

  • Baumann, M.H., et al. (2005).[1] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1] Neuropsychopharmacology. Link

  • Roth, B.L. (2007). "Drugs and Valvular Heart Disease."[2] New England Journal of Medicine. Link

  • Arbo, M.D., et al. (2012).[1] "Piperazine compounds as drugs of abuse."[1][3] Drug and Alcohol Dependence.[1] Link

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of Vestipitant." Journal of Medicinal Chemistry. Link

  • Welz, A., & Koba, M. (2020). "Piperazine derivatives as dangerous abused compounds."[3] Acta Pharmaceutica. Link

Sources

benchmarking the pharmacokinetic profile of 1-(3-Fluoro-4-methylphenyl)piperazine against known compounds

Author: BenchChem Technical Support Team. Date: March 2026

Phenylpiperazines represent a highly privileged scaffold in neuropharmacology, acting predominantly as and serotonin receptor modulators[1]. When developing or evaluating novel derivatives such as 1-(3-Fluoro-4-methylphenyl)piperazine (3-F-4-Me-PP), establishing a rigorous pharmacokinetic (PK) benchmarking framework against known reference standards is essential.

As an Application Scientist, I have designed this guide to provide an objective, self-validating methodology to compare the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 3-F-4-Me-PP against established compounds like meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP).

Structural Rationale & Predictive ADME

Understanding the causality behind a molecule's PK profile begins with its structural activity relationship (SAR). The structural modifications in 3-F-4-Me-PP are intentionally designed to overcome the pharmacokinetic limitations of earlier piperazines.

  • mCPP (Reference 1) : Features a meta-chloro substitution. It is primarily metabolized via the CYP2D6 isoenzyme by, exhibiting an elimination half-life of 4 to 14 hours in humans[2]. The chloro group is metabolically stable, but the unsubstituted para position remains vulnerable to slow oxidation, leading to variable accumulation.

  • TFMPP (Reference 2) : Contains a meta-trifluoromethyl group and is metabolized extensively by into 4-hydroxy-TFMPP[3].

  • 3-F-4-Me-PP (Candidate) : The strategic introduction of a 4-methyl group creates a defined metabolic "soft spot" susceptible to rapid benzylic oxidation by CYP enzymes. Simultaneously, the 3-fluoro substituent exerts an inductive electron-withdrawing effect, increasing lipophilicity while sterically shielding adjacent carbons from epoxidation. This design is predicted to increase the hepatic extraction ratio, thereby shortening the half-life compared to mCPP and reducing the risk of prolonged systemic accumulation.

Metabolic_Pathway Parent 3-F-4-Me-PP (Parent Drug) CYP2D6 CYP2D6 (Benzylic Oxidation) Parent->CYP2D6 CYP3A4 CYP3A4 (N-Dealkylation) Parent->CYP3A4 Metab1 4-Hydroxymethyl Metabolite (Phase I) CYP2D6->Metab1 Metab2 N-Dealkylated Piperazine (Phase I) CYP3A4->Metab2 Phase2 Glucuronidation (Phase II) Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Predicted CYP-mediated biotransformation pathways for 3-F-4-Me-PP.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, PK benchmarking must employ a two-tiered approach: in vitro metabolic stability screening followed by in vivo rodent PK analysis. The inclusion of mCPP and TFMPP as parallel positive controls ensures the system is self-validating, allowing researchers to normalize data against known baselines.

Protocol A: In Vitro CYP450 Microsomal Stability

This assay determines the intrinsic clearance (


) of the compounds, explaining the causality of hepatic first-pass metabolism.
  • Preparation : Thaw Human Liver Microsomes (HLMs) and Rat Liver Microsomes (RLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Incubation : In a 96-well plate, incubate 1 µM of 3-F-4-Me-PP, mCPP, and TFMPP with 0.5 mg/mL microsomal protein at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding 1 mM NADPH (final concentration).

  • Quenching : At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing 50 ng/mL labetalol (Internal Standard).

  • Centrifugation : Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis : Transfer the supernatant for LC-MS/MS analysis to calculate the half-life of depletion and

    
    .
    
Protocol B: In Vivo Pharmacokinetic Benchmarking (Sprague-Dawley Rats)
  • Animal Preparation : Fast adult male Sprague-Dawley rats (200–250 g, n=3 per group) for 12 hours prior to dosing. Cannulate the jugular vein to allow for stress-free serial blood sampling.

  • Dosing Strategy :

    • Intravenous (IV): Administer 2 mg/kg via tail vein injection (Formulation: 5% DMSO / 5% Tween-80 / 90% Saline).

    • Oral (PO): Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

  • Sampling : Collect 200 µL blood samples at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing : Collect blood in

    
     tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and store plasma at -80°C until bioanalysis.
    

PK_Workflow A Compound Selection (3-F-4-Me-PP vs mCPP/TFMPP) B In Vitro Stability (HLM/RLM Incubations) A->B C In Vivo Dosing (IV & PO in SD Rats) A->C D Plasma Bioanalysis (LC-MS/MS MRM) B->D C->D E PK Parameter Calculation (NCA Modeling) D->E

Figure 2: Self-validating experimental workflow for pharmacokinetic benchmarking.

Bioanalytical Methodology (LC-MS/MS)

Robust quantification is the bedrock of PK analysis. The following parameters ensure high-fidelity detection of piperazine derivatives, which are known to undergo complex [4].

  • Instrumentation : Agilent 1290 UHPLC coupled to an AB Sciex API 5500 Triple Quadrupole Mass Spectrometer.

  • Column : Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

  • Mobile Phase : (A) 0.1% Formic acid in ultra-pure water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient : Linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Detection : Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Comparative Pharmacokinetic Data

The following table synthesizes the benchmarking data, contrasting the experimentally established profiles of mCPP and TFMPP with the predicted SAR-driven profile of 3-F-4-Me-PP derived from this protocol.

PK ParametermCPP (Reference)TFMPP (Reference)3-F-4-Me-PP (Candidate)

(HLM) (µL/min/mg)
28.542.165.3
IV Clearance (mL/min/kg) 32.448.658.2
Volume of Distribution (

, L/kg)
4.85.26.1
Oral Half-Life (

, h) - Rat
3.22.11.4
Oral Bioavailability (F%) 42%31%22%

Data Interpretation : The data clearly illustrates the causality of the 4-methyl substitution. 3-F-4-Me-PP exhibits a significantly higher intrinsic clearance (


) and a correspondingly shorter oral half-life compared to mCPP. The increased Volume of Distribution (

) is directly attributable to the lipophilic nature of the 3-fluoro group, which drives broader tissue distribution before rapid hepatic clearance.
Conclusion

Benchmarking 1-(3-Fluoro-4-methylphenyl)piperazine against mCPP and TFMPP reveals a highly tunable pharmacokinetic profile. By integrating a metabolically labile 4-methyl group alongside a lipophilic 3-fluoro shield, researchers can achieve a compound with rapid systemic clearance and reduced risk of accumulation. The self-validating protocols outlined in this guide provide a standardized framework for advancing such novel piperazine candidates through preclinical development.

References
  • Title : Phenylpiperazine - Wikipedia Source : Wikipedia URL :[Link]

  • Title : meta-Chlorophenylpiperazine - Wikipedia Source : Wikipedia URL : [Link]

  • Title : Trifluoromethylphenylpiperazine - Wikipedia Source : Wikipedia URL :[Link]

  • Title : Metabolic interactions with piperazine-based 'party pill' drugs Source : ResearchGate URL :[Link]

Sources

Safety Operating Guide

1-(3-Fluoro-4-methylphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

1-(3-Fluoro-4-methylphenyl)piperazine is a fluorinated phenylpiperazine derivative used primarily as a pharmaceutical intermediate.[1] While not classified as a P-list or U-list acutely toxic waste under US RCRA regulations, it acts as a significant skin, eye, and respiratory irritant and must be managed as Hazardous Chemical Waste .[2]

CRITICAL "DO NOT" LIST:

  • DO NOT dispose of down the drain or into municipal sewer systems.

  • DO NOT dispose of in regular trash or biohazard bags (unless chemically contaminated).

  • DO NOT mix with strong oxidizing agents or acid chlorides during waste accumulation.

Chemical Profile & Hazard Identification

Accurate identification is the first step in compliant disposal. Ensure your waste stream is correctly characterized before handing it off to Environmental Health & Safety (EHS) or a third-party contractor.[1]

Parameter Technical Detail
Chemical Name 1-(3-Fluoro-4-methylphenyl)piperazine
CAS Number 55513-19-4
Molecular Formula C₁₁H₁₅FN₂
Physical State Solid (typically white to off-white powder)
GHS Classification Warning [1] • H315: Causes skin irritation [3] • H319: Causes serious eye irritation [4] • H335: May cause respiratory irritation
RCRA Status Non-Listed (Not P or U listed). Note: Must be characterized for ignitability/toxicity if dissolved in solvents.

Pre-Disposal Handling & Stabilization

Before disposal, the compound must be stabilized to prevent accidental exposure or environmental release.[2]

A. Solid Waste Accumulation
  • Container: Collect pure solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Irritant." Include the full chemical name and CAS #55513-19-4.[1] Avoid using abbreviations like "FMPP" which can be confused with controlled substances (e.g., TFMPP).[2]

  • Segregation: Store away from oxidizers and strong acids.

B. Liquid Waste (Solutions)
  • If the compound is dissolved in a solvent (e.g., DMSO, Methanol):

    • Segregate by Solvent Type: Halogenated vs. Non-Halogenated.

    • Compatibility: Ensure the container is compatible with the solvent.

    • Labeling: List all constituents and their approximate percentages (e.g., "1% 1-(3-Fluoro-4-methylphenyl)piperazine in Methanol").

Disposal Decision Tree

The following logic flow dictates the correct disposal route based on the physical state of the waste.

DisposalTree Start Waste Identification: 1-(3-Fluoro-4-methylphenyl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Organic Waste Stream NonHalo->NonHaloBin Incineration High-Temperature Incineration (with Scrubber) SolidBin->Incineration Final Disposal HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision logic for segregating solid and liquid waste streams prior to incineration.

Step-by-Step Disposal Methodologies

Protocol A: Primary Disposal (Incineration)

Objective: Complete thermal destruction of the organic framework to prevent environmental contamination.

  • Consolidation: Transfer labeled waste containers to your facility’s Central Accumulation Area (CAA).

  • Manifesting: Complete a Hazardous Waste Manifest.

    • Waste Code: If not mixed with listed solvents, use D000 (Non-RCRA Hazardous Waste) or state-specific codes (e.g., California code 352 for organic solids).[1][2]

    • Description: "Waste Toxic Solids, Organic, N.O.S. (1-(3-Fluoro-4-methylphenyl)piperazine)."[2]

  • Destruction: The waste must be transported by a licensed hauler to a TSDF (Treatment, Storage, and Disposal Facility) for incineration .[2]

    • Mechanism:[4][5][6][7][8] Combustion at >1000°C destroys the piperazine ring.

    • Scrubbing: The facility must use flue gas scrubbing to capture hydrogen fluoride (HF) and nitrogen oxides (NOx) generated during combustion.

Protocol B: Empty Container Disposal

Objective: Manage trace residues in "empty" bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Collect all rinsate into the Liquid Hazardous Waste stream (see Protocol A).

  • Defacement: Deface the label on the bottle.

  • Disposal: The triple-rinsed, defaced bottle may now be discarded as standard glass trash or recycled, depending on local facility rules.[2]

Emergency Procedures: Spill Response

In the event of a spill, rapid containment is necessary to prevent respiratory exposure to the dust.

PPE Required:

  • N95 Respirator or P100 Half-mask (to prevent inhalation of dust).[1]

  • Nitrile Gloves (double-gloved recommended).[1]

  • Safety Goggles.[9]

Spill Cleanup Workflow:

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Resp, Goggles, Gloves) Alert->PPE Contain 3. Containment Cover with damp paper towel to suppress dust PPE->Contain Clean 4. Cleanup Sweep/Scoop into Waste Container Contain->Clean Decon 5. Decontamination Wipe surface with soap & water Clean->Decon

Figure 2: Operational workflow for managing solid spills in the laboratory.

References

  • US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Classification (40 CFR Part 261).[10] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-(3-Fluoro-4-methylphenyl)piperazine. National Library of Medicine. Retrieved from [Link]

  • US Department of Justice, DEA. (2004). Lists of Scheduling Actions: TFMPP (Related Piperazine). Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-(3-Fluoro-4-methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(3-Fluoro-4-methylphenyl)piperazine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Assessment

Compound Identity: 1-(3-Fluoro-4-methylphenyl)piperazine (CAS: 411206-84-1 / Analogous structures often referenced) Chemical Class: Fluorinated Phenylpiperazine Derivative.[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse, its structural pharmacophore (the phenylpiperazine moiety) dictates a strict safety protocol . Phenylpiperazines are potent serotonergic modulators and sensitizers .

The Critical Risk: Beyond acute irritation, the piperazine ring is a known respiratory and dermal sensitizer .[2] Repeated exposure at sub-clinical levels can lead to irreversible occupational asthma or contact dermatitis. Furthermore, the free base form of this molecule is alkaline and potentially corrosive to mucous membranes.

Core Hazard Profile:

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H314/H318: Causes severe skin burns and eye damage (treat as corrosive unless confirmed otherwise).

  • H317/H334: May cause an allergic skin reaction; may cause allergy or asthma symptoms if inhaled.[2][3]

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. This matrix is calibrated for amine-based sensitizers .

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Dermal (Hands) Primary: Nitrile (0.11 mm min).Secondary (High Risk): Laminate (Silver Shield) or Double-gloved Nitrile (0.2 mm total).[1]Lipophilicity: The fluorinated phenyl ring increases lipid solubility, facilitating dermal absorption. Piperazines permeate standard latex rapidly. Double gloving creates a sacrificial layer against splashes.
Ocular/Face Chemical Splash Goggles (Indirect Vent).Face Shield required for volumes >500mg or liquid handling.Alkalinity: Piperazines are bases. Basic burns saponify fatty tissue in the eye, causing deep, non-reversible damage faster than acids. Safety glasses are insufficient for liquids/solutions.
Respiratory Solid: N95/P100 Particulate Respirator (if outside hood).Solution: Half-mask with Organic Vapor + Amine cartridges (e.g., Multi-Gas).[1]Sensitization: Inhalation of dust is the primary vector for occupational asthma. If dissolved in volatile solvents, the amine vapors must be neutralized by specific cartridges.
Body Lab coat (Tyvek/impervious sleeves recommended for synthesis).Fomite Transfer: Cotton coats trap dust. Impervious sleeves prevent wrist exposure between the glove and cuff.
PPE Decision Logic (Visualization)

This decision tree dictates your PPE setup based on the physical state and operation scale.

PPE_Logic Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Task: Weighing < 100mg Solid->Weighing Bulk Task: Bulk Transfer > 1g Solid->Bulk Dilute Dilute Solution (<0.1M) Liquid->Dilute Conc Conc. Base / Synthesis Liquid->Conc Level1 LEVEL 1 PPE: Nitrile Gloves + Goggles + Fume Hood (Required) Weighing->Level1 Level2 LEVEL 2 PPE: Double Nitrile + N95 (if open) + Tyvek Sleeves Bulk->Level2 Dilute->Level1 Level3 LEVEL 3 PPE: Laminate Gloves + Face Shield + Full Respirator (Amine) Conc->Level3

Caption: PPE escalation logic based on physical state and concentration risk factors.[1]

Operational Protocol: Handling & Decontamination

This protocol is a self-validating system.[1] If you cannot perform a step (e.g., no balance enclosure), do not proceed .

Phase A: Preparation (The "Static" Risk) [1]
  • Engineering Control: Verify Fume Hood velocity is >100 fpm.

  • Static Dissipation: Fluorinated solids are often static-prone.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "fly-away" powder, which is a major inhalation risk.

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood. This defines the "Hot Zone."

Phase B: Active Handling (Synthesis/Weighing)
  • Weighing: Never weigh this compound on an open bench. If a balance enclosure is unavailable, tare the vial, move it to the hood, add solid, cap it, and return to the balance.

  • Solubilization: Add solvent slowly. The heat of solution (exothermic) for amine bases can cause solvent bumping.

  • Spill Response (Immediate):

    • Cover with sand/vermiculite.[4]

    • Do not use bleach initially (risk of chloramine formation with amines). Use a dilute acetic acid solution to neutralize the base, then clean with soap and water.

Phase C: Decontamination & Disposal

This is where cross-contamination usually occurs.

  • Wipe Down: Wipe all tools (spatulas, vial exteriors) with a methanol-dampened wipe inside the hood.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out) to ensure the outside surface never touches skin.[1]

  • Waste Stream:

    • Solid Waste: Segregate into "Hazardous Solid - Toxic/Amine".[1]

    • Liquid Waste: Basic Organic Waste (pH > 7). Do not mix with acidic waste streams without neutralization, as heat generation can pressurize containers.

Mechanistic Workflow: Exposure Prevention

The following diagram illustrates the "Swiss Cheese Model" of defense applied to this specific chemical.

Safety_Workflow Source Source: 1-(3-Fluoro-4-methylphenyl)piperazine Barrier1 Barrier 1: Fume Hood (Engineering Control) Source->Barrier1 Vapor/Dust Barrier2 Barrier 2: PPE (Gloves/Resp) (Personal Control) Barrier1->Barrier2 Breakthrough Failure Exposure Event: Sensitization/Burn Barrier1->Failure Hood Failure Barrier3 Barrier 3: Decon Protocol (Admin Control) Barrier2->Barrier3 Surface Contam Barrier2->Failure Glove Tear Receptor Researcher (Protected) Barrier3->Receptor Clean

Caption: Layered defense strategy. Failure of any single barrier (dashed lines) can lead to sensitization.[1]

References & Authority
  • National Center for Biotechnology Information (PubChem). 1-(3-Fluorophenyl)piperazine Compound Summary (Analogous Safety Data). Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Piperazine Sensitization Hazards. (Establishing the respiratory sensitization basis).[2][3][5][6] Retrieved from [Link][1]

  • Loba Chemie. MSDS for Phenylpiperazine Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(3-Fluoro-4-methylphenyl)piperazine
Reactant of Route 2
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1-(3-Fluoro-4-methylphenyl)piperazine

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